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  • Product: 5-Carboxy-X-rhodamin N-succinimidyl ester
  • CAS: 209734-74-7

Core Science & Biosynthesis

Foundational

A Technical Guide to 5-Carboxy-X-rhodamine, N-succinimidyl ester (5-ROX SE): Structure, Reactivity, and Applications in Biomolecule Labeling

This guide provides an in-depth exploration of 5-ROX SE (5-Carboxy-X-rhodamine, N-succinimidyl ester), a widely utilized fluorescent dye in molecular biology and biotechnology. As a senior application scientist, the foll...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 5-ROX SE (5-Carboxy-X-rhodamine, N-succinimidyl ester), a widely utilized fluorescent dye in molecular biology and biotechnology. As a senior application scientist, the following sections will not only detail the fundamental properties of this reagent but also provide the rationale behind its application in labeling proteins and nucleic acids, ensuring a comprehensive understanding for researchers, scientists, and professionals in drug development.

Core Characteristics of 5-ROX SE

5-ROX SE is the amine-reactive variant of 5-Carboxy-X-rhodamine, a bright, orange-red fluorophore.[1] The "5-ROX" designation specifies the isomer where the carboxyl group is attached to the 5-position of the rhodamine core. The "SE" indicates the N-succinimidyl ester functional group, which is key to its utility in bioconjugation.[2][3] The use of a single isomer, such as 5-ROX SE, is often preferred over a mixture of isomers (e.g., 5(6)-ROX) as it can lead to better resolution in separation techniques like HPLC, which is often necessary after the labeling reaction.[4]

The chemical structure of 5-ROX SE consists of a rhodamine core, which is the fluorophore, a carboxyl linker, and the N-succinimidyl ester reactive group.

G cluster_rox 5-ROX SE Structure rox_structure

Caption: Chemical structure of 5-Carboxy-X-rhodamine, N-succinimidyl ester (5-ROX SE).

Table 1: Physicochemical and Spectral Properties of 5-ROX SE

PropertyValueReference(s)
Molecular FormulaC₃₇H₃₃N₃O₇[2][5][6]
Molecular Weight~631.68 g/mol [2][6]
Excitation Maximum (λex)570 - 580 nm[7]
Emission Maximum (λem)600 - 604 nm[7][8]
SolubilitySoluble in anhydrous DMSO or DMF[5][9]
Storage ConditionsStore at -20°C, protected from light and moisture[2][5]

The Chemistry of Amine Labeling with 5-ROX SE

The utility of 5-ROX SE as a labeling reagent stems from the reactivity of the N-succinimidyl ester (NHS ester) group towards primary amines.[10] This reaction is a cornerstone of bioconjugation chemistry due to its efficiency and the stability of the resulting amide bond.

The labeling reaction is a nucleophilic acyl substitution. The primary amine, present on the biomolecule (e.g., the ε-amino group of a lysine residue in a protein or an amine-modified oligonucleotide), acts as a nucleophile. It attacks the carbonyl carbon of the succinimidyl ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[10][11]

G 5-ROX SE Labeled Biomolecule 5-ROX SE->Labeled Biomolecule + Primary Amine\n(Biomolecule) Primary Amine\n(Biomolecule)->Labeled Biomolecule Nucleophilic Attack (pH 7.2-9.0) NHS Labeled Biomolecule->NHS +

Caption: Reaction of 5-ROX SE with a primary amine on a biomolecule.

The efficiency of the labeling reaction is highly dependent on several factors:

  • pH: The reaction should be performed in a buffer with a pH between 7.2 and 9.0.[10][11] A slightly alkaline pH (typically 8.3-8.5) is optimal because the primary amine needs to be in its unprotonated, nucleophilic state.[12][13] However, at very high pH, the hydrolysis of the succinimidyl ester becomes a significant competing reaction, which can reduce the labeling efficiency.[10][11]

  • Buffer Composition: It is crucial to use a buffer that is free of primary amines, such as Tris or glycine, as these will compete with the target biomolecule for reaction with the dye.[13][14] Suitable buffers include phosphate, borate, or carbonate/bicarbonate buffers.[11][12]

  • Concentration of Reactants: The concentration of both the biomolecule and the 5-ROX SE can influence the labeling efficiency. Higher concentrations generally favor the bimolecular labeling reaction over the competing hydrolysis reaction.[13]

  • Stability of 5-ROX SE: The succinimidyl ester is susceptible to hydrolysis. Therefore, stock solutions of 5-ROX SE should be prepared in anhydrous DMSO or DMF and used as fresh as possible.[9][12] The reagent should be stored desiccated to prevent degradation.

Applications of 5-ROX SE in Research

The bright fluorescence and long-wavelength emission of 5-ROX make it a valuable tool in a variety of applications.

  • Oligonucleotide Labeling: 5-ROX SE is widely used to label amine-modified oligonucleotides for applications such as automated DNA sequencing, real-time PCR probes, and fluorescence in situ hybridization (FISH).[8][15][16][17][18][19]

  • Protein and Antibody Labeling: Labeled proteins and antibodies are used in fluorescence microscopy, flow cytometry, immunoassays, and western blotting.[1][4]

  • Fluorescence Resonance Energy Transfer (FRET): The spectral properties of 5-ROX make it a suitable acceptor dye in FRET-based assays for studying molecular interactions.[3][8][20]

Experimental Protocols

The following are detailed, self-validating protocols for the labeling of proteins and oligonucleotides with 5-ROX SE.

This protocol is optimized for labeling 1 mg of an IgG antibody but can be adapted for other proteins.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_qc Quality Control A 1. Prepare Protein Solution (2 mg/mL in amine-free buffer) D 4. Combine Protein and Bicarbonate Buffer A->D B 2. Prepare 1M Bicarbonate Buffer (pH 8.3) B->D C 3. Prepare 10 mM 5-ROX SE in DMSO E 5. Add 5-ROX SE Solution (dropwise) (Molar ratio 10:1 to 20:1, dye:protein) C->E D->E F 6. Incubate for 1 hour at RT, protected from light E->F G 7. Purify via Gel Filtration (e.g., Sephadex G-25) F->G H 8. Collect Fractions of Labeled Protein G->H I 9. Determine Degree of Labeling (DOL) via Spectrophotometry H->I J 10. Store Conjugate at 4°C (short-term) or -20°C (long-term) I->J

Caption: Workflow for labeling proteins with 5-ROX SE.

Materials:

  • Protein to be labeled (e.g., IgG antibody)

  • 5-ROX SE

  • Anhydrous DMSO

  • Sodium Bicarbonate (NaHCO₃)

  • Amine-free buffer (e.g., 0.1 M phosphate-buffered saline, PBS, pH 7.2-7.4)

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve or dialyze the protein into an amine-free buffer to a concentration of 2-10 mg/mL.[13] Ensure that any buffers containing primary amines (e.g., Tris) are completely removed.[14]

  • Prepare Labeling Buffer: Prepare a 1 M solution of sodium bicarbonate and adjust the pH to 8.3.

  • Prepare 5-ROX SE Stock Solution: Immediately before use, dissolve 5-ROX SE in anhydrous DMSO to a concentration of 10 mM.[12]

  • Initiate Labeling Reaction: To your protein solution, add 1/10th volume of the 1 M sodium bicarbonate buffer to raise the pH.[21] While gently vortexing, add the 5-ROX SE stock solution to achieve a desired molar ratio of dye to protein (typically between 10:1 and 20:1).[14]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[12][22]

  • Purification: Separate the labeled protein from unreacted dye and the NHS byproduct using a gel filtration column equilibrated with your desired storage buffer (e.g., PBS).[22]

  • Determine Degree of Labeling (DOL): The DOL can be calculated from the absorbance of the protein at 280 nm and the absorbance of 5-ROX at its maximum absorbance wavelength (~578 nm).

  • Storage: Store the purified conjugate at 4°C for short-term use or at -20°C (with a cryoprotectant like glycerol) for long-term storage, protected from light.[21][22]

This protocol is designed for labeling 100 µg of an amine-modified oligonucleotide.

Materials:

  • Amine-modified oligonucleotide (lyophilized)

  • 5-ROX SE

  • Anhydrous DMSO

  • 0.1 M Sodium Tetraborate buffer, pH 8.5

  • Ethanol

  • 3 M Sodium Acetate, pH 5.2

  • Nuclease-free water

Procedure:

  • Prepare Oligonucleotide Solution: Dissolve the lyophilized amine-modified oligonucleotide in 0.1 M sodium tetraborate buffer (pH 8.5) to a concentration of 0.3-0.8 mM.[23][24]

  • Prepare 5-ROX SE Stock Solution: Immediately before use, dissolve 5-ROX SE in anhydrous DMSO to a concentration of 10-20 mM.

  • Initiate Labeling Reaction: Add the 5-ROX SE stock solution to the oligonucleotide solution to achieve a 5-10 fold molar excess of the dye.[25]

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the labeled oligonucleotide from the unreacted dye using ethanol precipitation or HPLC.[24][26]

    • Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5-3 volumes of cold 100% ethanol.[24] Incubate at -20°C for at least 30 minutes, then centrifuge to pellet the oligonucleotide. Wash the pellet with cold 70% ethanol, air-dry, and resuspend in nuclease-free water.[24]

  • Quantification: Determine the concentration and labeling efficiency of the purified oligonucleotide using spectrophotometry.

  • Storage: Store the labeled oligonucleotide at -20°C.

Conclusion

5-ROX SE is a robust and versatile fluorescent dye for the covalent labeling of proteins and nucleic acids. Its bright fluorescence, long-wavelength emission, and well-characterized amine-reactive chemistry make it an invaluable tool for a wide range of applications in life sciences and drug discovery. By understanding the principles of the labeling reaction and carefully controlling the experimental conditions, researchers can achieve efficient and reproducible conjugation, enabling sensitive and specific detection in downstream assays.

References

  • ABP Biosciences. 5-ROX, SE [5-Carboxy-X-rhodamine, succinimidyl ester].

  • AAT Bioquest. 5-ROX, SE [5-Carboxy-X-rhodamine, succinimidyl ester] CAS 209734-74-7.

  • TargetMol. 5-ROX, SE.

  • MedchemExpress.com. 5-ROX (Synonyms: 5-Carboxy-X-rhodamine).

  • MilliporeSigma. 5-Carboxy-X-rhodamine N-succinimidyl ester BioReagent, fluorescence 209734-74-7.

  • Tocris Bioscience. Conjugation Protocol for Amine Reactive Dyes.

  • ABP Biosciences. 5(6)-ROX, SE [5-(and-6)-Carboxy-X-rhodamine, succinimidyl ester].

  • Biotium. Carboxy-X-rhodamine succinimidyl ester, 5 isomer.

  • Biotium. Protocol: Succinimidyl Ester Labeling of Protein Amines.

  • Wagner, A. M., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(37), 11266–11274.

  • Thermo Fisher Scientific. 5-ROX, SE (5-Carboxy-X-Rhodamine, Succinimidyl Ester), single isomer 5 mg.

  • Lumiprobe. ROX NHS ester, 5-isomer.

  • Vector Labs. 5-ROX (5-Carboxy-X-Rhodamine).

  • ACS Publications. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization.

  • MedChemExpress. 5-Carboxy-X-rhodamin N-succinimidyl ester (5-ROX, SE).

  • Reddit. Conditions for coupling to an N-hydroxysuccinimide ester.

  • Santa Cruz Biotechnology. 5-Carboxy-X-rhodamine N-succinimidyl ester.

  • Fisher Scientific. Invitrogen™ 5-ROX, SE (5-Carboxy-X-Rhodamine, Succinimidyl Ester), single isomer.

  • Santa Cruz Biotechnology. 5(6)-Carboxy-X-rhodamine N-succinimidyl ester.

  • Biotium. Carboxy-X-rhodamine succinimidyl ester, 5 and 6 isomers.

  • MyBioSource. 5(6)-ROX, SE Labeling Reagent.

  • CymitQuimica. 5-ROX, SE.

  • Fisher Scientific. Invitrogen™ 5-ROX, SE (5-Carboxy-X-Rhodamine, Succinimidyl Ester), single isomer.

  • Chemodex. 5-ROX N-succinimidyl ester.

  • Biosynth. 5-Carboxy-X-rhodamine, succinimidyl ester.

  • Biotium. Carboxy-X-Rhodamine, SE (ROX, SE) - Product Information.

  • Thermo Fisher Scientific. Protein Labeling Reagents.

  • Thermo Fisher Scientific. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies.

  • Thermo Fisher Scientific. Amine-Reactive Probes.

  • emp BIOTECH. 6-Carboxy-X-rhodamine NHS ester (6-ROX SE), ~single isomer.

  • Jena Bioscience. ROX Protein Labeling Kit.

  • AAT Bioquest. Protocol for Labeling IgG with Fluorescein-5-maleimide CAS 75350-46-8.

  • You Do Bio. Protocol: Labeling Biomolecules with 6-Carboxy-X-Rhodamine (6-ROX) NHS Ester.

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.

  • Joseph Lab. Amine-Reactive Probes.

  • AAT Bioquest. Enzymatic and Chemical Labeling Strategies for Oligonucleotides.

  • Benchchem. Application Notes and Protocols: A Step-by-Step Guide for Oligonucleotide Labeling with MeCY5.

  • Thermo Fisher Scientific. Protein Labeling Kits (For Alexa Fluor, Pacific Blue, Fluorescein-EX, and Oregon Green 488).

Sources

Exploratory

An In-depth Technical Guide to the Amine Reaction Mechanism of 5-Carboxy-X-rhodamine N-succinimidyl ester

This guide provides a comprehensive exploration of the chemical principles and practical considerations for the use of 5-Carboxy-X-rhodamine N-succinimidyl ester (5-ROX, SE) in the fluorescent labeling of biomolecules. T...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the chemical principles and practical considerations for the use of 5-Carboxy-X-rhodamine N-succinimidyl ester (5-ROX, SE) in the fluorescent labeling of biomolecules. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core reaction mechanism, protocol optimization, and data interpretation, ensuring a thorough understanding for successful bioconjugation.

Introduction: The Significance of 5-ROX, SE in Bioconjugation

5-Carboxy-X-rhodamine (5-ROX) is a bright and photostable rhodamine dye.[1] Its N-succinimidyl ester (SE) derivative is a widely used amine-reactive fluorescent reagent for covalently labeling biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[2][3][4] This labeling is instrumental in a multitude of applications, including fluorescence microscopy, DNA sequencing, fluorescence resonance energy transfer (FRET), and immunoassays.[5][6] The succinimidyl ester moiety provides a highly efficient and selective means of forming stable amide bonds with primary amines under mild conditions, preserving the biological activity of the labeled molecule.[7]

Chemical Structure and Properties of 5-ROX, SE

The 5-ROX, SE molecule consists of the 5-Carboxy-X-rhodamine fluorophore and an N-hydroxysuccinimide (NHS) ester functional group. The rigid xanthene core of the rhodamine dye is responsible for its favorable photophysical properties, including a high molar absorptivity and fluorescence quantum yield.[5]

Key Spectroscopic Properties:

  • Excitation Maximum (λex): ~578-580 nm[8][9]

  • Emission Maximum (λem): ~604 nm[9]

The NHS ester is a critical component, rendering the molecule reactive towards primary amines.[10]

The Core Reaction: Nucleophilic Acyl Substitution

The fundamental reaction between 5-ROX, SE and a primary amine is a nucleophilic acyl substitution.[11][12] This reaction proceeds through a well-defined mechanism:

  • Nucleophilic Attack: The unprotonated primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the NHS ester.[7]

  • Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.[7][12]

  • Leaving Group Departure: The intermediate collapses, leading to the expulsion of the N-hydroxysuccinimide (NHS) leaving group.[7]

  • Amide Bond Formation: The final product is a stable, covalent amide bond linking the 5-ROX fluorophore to the biomolecule.[13]

This process is highly selective for primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, under optimal reaction conditions.[7][13]

G cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products 5_ROX_SE 5-ROX-NHS Ester (Electrophile) Tetrahedral_Intermediate Tetrahedral Intermediate 5_ROX_SE->Tetrahedral_Intermediate Nucleophilic Attack Primary_Amine Primary Amine (R-NH₂) (Nucleophile) Primary_Amine->Tetrahedral_Intermediate Conjugate 5-ROX-Biomolecule Conjugate (Stable Amide Bond) Tetrahedral_Intermediate->Conjugate Collapse & NHS release NHS N-Hydroxysuccinimide (Leaving Group) Tetrahedral_Intermediate->NHS

Mechanism of 5-ROX, SE reaction with a primary amine.

Critical Parameters Influencing the Reaction

Achieving optimal labeling efficiency requires careful control of several experimental parameters.

pH: The Balancing Act

The pH of the reaction buffer is the most critical factor.[7][14] It directly influences the two competing reactions: the desired amine reaction and the undesirable hydrolysis of the NHS ester.

  • Amine Reactivity: The reactive species is the deprotonated primary amine (-NH₂).[14] At a pH below the pKa of the amine (for lysine, the pKa is ~10.5), the amine is predominantly in its protonated, non-nucleophilic form (-NH₃⁺), which significantly slows the reaction.[14] As the pH increases, the concentration of the reactive amine increases, favoring conjugation.[14]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where water cleaves the ester, rendering it inactive.[7][11] The rate of hydrolysis increases significantly with higher pH.[7]

The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5 .[7][13] A pH of 8.3-8.5 is often recommended as the ideal balance between amine reactivity and NHS ester stability.[15]

pHNHS Ester Half-life (at 0-4°C)Amine Reactivity
7.04-5 hoursLow
8.610 minutesHigh
> 9.0MinutesVery High
Data summarized from multiple sources.[7][13]
Stoichiometry: Molar Ratio of Dye to Biomolecule

The molar ratio of 5-ROX, SE to the biomolecule influences the degree of labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule. For monoclonal antibodies, a DOL of 2-4 is often desirable. For oligonucleotides, a 1:1 ratio is typically the goal. A molar excess of the NHS ester is generally used to drive the reaction to completion.[16] However, excessive amounts can lead to over-labeling, which may affect the biomolecule's function or cause fluorescence quenching.[17]

Buffer Composition

The choice of buffer is crucial. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target biomolecule for reaction with the NHS ester.[13][15] Suitable buffers include phosphate, bicarbonate, borate, or HEPES.[13]

Solvent

5-ROX, SE is often dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction buffer, as it may have limited solubility in water.[15] It is critical to use high-quality, amine-free DMF.[15]

Experimental Protocol: Labeling a Protein with 5-ROX, SE

This protocol provides a general guideline for labeling a protein, such as an antibody. Optimization may be required for specific proteins and applications.

Materials:

  • Protein to be labeled (in an amine-free buffer)

  • 5-ROX, SE

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5[18][15]

  • Quenching Reagent: 1 M Tris-HCl or 1 M glycine, pH 8.0

  • Purification column (e.g., Sephadex G-25)[19]

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[16][20]

  • Prepare the 5-ROX, SE Solution: Immediately before use, dissolve the 5-ROX, SE in DMSO or DMF to a concentration of 1-10 mg/mL.[12]

  • Reaction: Add the calculated amount of the 5-ROX, SE solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.[12]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[12][13]

  • Quenching (Optional): To stop the reaction, add the quenching reagent to a final concentration of 50-100 mM.[11] Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a gel filtration column.[11][18]

G node_start Start node_prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) node_start->node_prep_protein node_react Combine and React (1-2h RT or overnight at 4°C, dark) node_prep_protein->node_react node_prep_dye Prepare 5-ROX, SE Solution (Anhydrous DMSO/DMF) node_prep_dye->node_react node_quench Quench Reaction (e.g., Tris or Glycine) node_react->node_quench node_purify Purify Conjugate (Gel Filtration) node_quench->node_purify Optional but Recommended node_characterize Characterize Conjugate (Spectroscopy, SDS-PAGE) node_purify->node_characterize node_end End node_characterize->node_end

Experimental workflow for protein labeling with 5-ROX, SE.

Purification and Characterization of the Conjugate

Proper purification is essential to remove unreacted dye, which can interfere with downstream applications. Gel filtration is a common and effective method for separating the larger labeled protein from the smaller, unreacted dye molecules.[18]

After purification, it is crucial to characterize the conjugate to determine the protein concentration and the degree of labeling (DOL).[19] This is typically done using UV-Vis spectrophotometry, measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of 5-ROX (around 578 nm).[19] A correction factor is needed to account for the dye's absorbance at 280 nm.[19]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Labeling Yield - Suboptimal pH.- Hydrolysis of 5-ROX, SE.- Presence of competing amines.- Ensure the reaction buffer is within the optimal pH range (7.2-8.5).- Use fresh 5-ROX, SE and prepare the solution immediately before use.[11]- Dialyze the protein against an amine-free buffer.[17]
Over-labeling - High molar excess of 5-ROX, SE.- Reduce the molar ratio of dye to protein.- Decrease the reaction time.[17]
Protein Precipitation - High concentration of organic solvent.- Protein instability at reaction pH.- Keep the organic solvent concentration below 10%.- Perform the reaction at 4°C or screen for a more suitable buffer.
This table provides a summary of common troubleshooting scenarios.[11][17][21]

Conclusion

The reaction of 5-Carboxy-X-rhodamine N-succinimidyl ester with primary amines is a robust and versatile method for fluorescently labeling biomolecules. A thorough understanding of the underlying nucleophilic acyl substitution mechanism and the critical parameters that govern the reaction, particularly pH, is paramount for achieving high conjugation efficiency and reproducible results. By following well-defined protocols and implementing appropriate purification and characterization steps, researchers can confidently generate high-quality fluorescently labeled biomolecules for a wide array of scientific applications.

References

  • Vertex AI Search. NHS ester labeling of amino biomolecules.
  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.
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  • Benchchem.
  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules.
  • Benchchem. Technical Support Center: NHS Ester Reactions with Amino Acid Residues.
  • Benchchem. An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines.
  • Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
  • Jena Bioscience. ROX Protein Labeling Kit.
  • Benchchem. An In-depth Technical Guide to the Mechanism of Action of MeCY5-NHS Ester with Primary Amines.
  • National Institutes of Health.
  • ABP Biosciences. 5-ROX, SE [5-Carboxy-X-rhodamine, succinimidyl ester].
  • Thermo Fisher Scientific. 5-ROX, SE (5-Carboxy-X-Rhodamine, Succinimidyl Ester), single isomer 5 mg.
  • Royal Society of Chemistry. Fluorescent labeling techniques in biomolecules: a flashback.
  • Thermo Fisher Scientific. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies.
  • Peptides. N-Hydroxysuccinimide active ester.
  • Vector Labs. 5-ROX (5-Carboxy-X-Rhodamine).
  • Fisher Scientific. Invitrogen™ 5-ROX, SE (5-Carboxy-X-Rhodamine, Succinimidyl Ester), single isomer.
  • Confocal. 5(6)-ROX, SE [5-(and-6)-Carboxy-X-rhodamine, succinimidyl ester] - Mixed isomers - 25 mg.
  • Jena Bioscience. ROX Protein Labeling Kit.
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  • Thermo Fisher Scientific. ROX passive reference dye for troubleshooting real-time PCR.
  • Tronics. Troubleshooting Made Simple: 5 Common Labelling Issues and Quick Fixes.
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  • National Institutes of Health. Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules.
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Foundational

5-ROX SE for Advanced Microscopy: A Technical Guide to Spectral Properties and Application

This guide provides a comprehensive technical overview of 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX SE), a widely utilized fluorescent probe for labeling biomolecules in advanced microscopy applications. Tailored...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX SE), a widely utilized fluorescent probe for labeling biomolecules in advanced microscopy applications. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of 5-ROX SE chemistry, its spectral characteristics, and practical considerations for achieving optimal performance in imaging experiments.

Introduction to 5-ROX SE: A Versatile Amine-Reactive Fluorophore

5-ROX SE is a bright, red-orange fluorescent dye belonging to the rhodamine family. Its utility in biological research stems from the succinimidyl ester (SE) functional group, which provides a highly efficient and specific means of covalently labeling primary amines on biomolecules such as proteins, antibodies, and oligonucleotides. The resulting stable amide bond ensures that the fluorescent signal is robustly associated with the target molecule throughout experimental procedures.

The use of a single isomer, 5-ROX, is often preferred over mixed isomers as it can lead to better resolution in purification steps and more consistent labeling results.[1][2] However, it is important to note that rhodamine dyes, including ROX, can be less stable than other classes of fluorophores, necessitating careful storage and handling to prevent degradation.[1][3]

Spectral Properties of 5-ROX SE

A thorough understanding of a fluorophore's spectral profile is paramount for successful fluorescence microscopy. The excitation and emission spectra of 5-ROX SE are key to selecting appropriate excitation sources and emission filters to maximize signal collection while minimizing background noise.

dot

cluster_excitation Excitation cluster_emission Emission cluster_molecule 5-ROX SE Molecule Excitation Photon Absorption (e.g., 561 nm Laser) GroundState Ground State (S0) Emission Photon Emission (Fluorescence) ExcitedState Excited State (S1) GroundState->ExcitedState Excitation ExcitedState->Emission Fluorescence

Caption: The process of fluorescence: absorption of a high-energy photon excites the 5-ROX molecule to a higher energy state, followed by the emission of a lower-energy photon as it returns to its ground state.

The following table summarizes the key spectral and photophysical properties of 5-ROX SE.

PropertyValueSource(s)
Excitation Maximum (λex) ~570-578 nm[3][4]
Emission Maximum (λem) ~591-604 nm[3][4]
Molar Extinction Coefficient (ε) ~82,000 - 93,000 cm⁻¹M⁻¹[5]
Quantum Yield (Φ) ~0.94[5]
Recommended Laser Lines 561 nm, 568 nm[6]
Spectrally Similar Dyes Alexa Fluor 568, TAMRA, Cy3.5[4]

Practical Considerations for Microscopy

To harness the full potential of 5-ROX SE in microscopy, several practical aspects must be considered, from the selection of appropriate hardware to the mitigation of common imaging artifacts.

Recommended Laser Lines and Filter Sets

For optimal excitation of 5-ROX SE, laser lines that closely match its excitation maximum are recommended, with the 561 nm and 568 nm laser lines being common choices.[6] The selection of appropriate optical filters is equally critical to isolate the desired fluorescence signal. Below is a table of recommended filter sets from major manufacturers compatible with 5-ROX SE.

ManufacturerExcitation FilterDichroic BeamsplitterEmission FilterRecommended for MicroscopeSource
Chroma ET570/20x-PCRET590lpxr-PCRET615/40m-PCRPCR instruments, adaptable for microscopy[4]
Semrock 562/40593 nm624/40General Fluorescence[2]
Omega Optical 560DF40590DRLP610ALPGeneral Fluorescence[7]
Zeiss BP 565/30FT 585BP 620/60Axio Imager, Axioskop 40, etc.[8][9]
Leica (Consult manufacturer)(Consult manufacturer)(Consult manufacturer)DM4000-6000, DMI4000-6000[9]
Nikon (Consult manufacturer)(Consult manufacturer)(Consult manufacturer)Eclipse Series, TE2000[10]
Olympus (Consult manufacturer)(Consult manufacturer)(Consult manufacturer)BX and IX Series[10]

Note: It is always recommended to consult your microscope's documentation and the filter manufacturer's specifications to ensure compatibility.

Managing Spectral Overlap in Multicolor Imaging

In multicolor fluorescence microscopy, the broad emission spectrum of one fluorophore can "bleed through" into the detection channel of another, a phenomenon known as spectral overlap. Given 5-ROX SE's emission in the red-orange region, it can potentially overlap with other red or far-red dyes. To correct for this, a process called compensation is employed, where the contribution of each fluorophore to each detector is mathematically calculated and subtracted. This requires acquiring images of single-stained control samples for each fluorophore in the experiment.

Experimental Workflow: Labeling Antibodies with 5-ROX SE for Immunofluorescence

This section provides a detailed protocol for conjugating 5-ROX SE to a primary antibody and its subsequent use in an immunofluorescence staining experiment.

dot

cluster_conjugation Antibody Conjugation cluster_staining Immunofluorescence Staining A 1. Prepare Antibody Solution C 3. Conjugation Reaction A->C B 2. Prepare 5-ROX SE Solution B->C D 4. Purify Conjugate C->D G 7. Primary Antibody Incubation D->G E 5. Cell Fixation & Permeabilization F 6. Blocking E->F F->G H 8. Washing G->H I 9. Mounting & Imaging H->I

Caption: A streamlined workflow for antibody conjugation with 5-ROX SE and subsequent immunofluorescence staining.

Step-by-Step Antibody Conjugation Protocol

Materials:

  • Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • 5-ROX SE

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25)

  • Stabilizing buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

Procedure:

  • Prepare the Antibody: Dialyze the antibody against the reaction buffer to remove any amine-containing buffers or stabilizers.[1][] Adjust the antibody concentration to 1-2 mg/mL.

  • Prepare 5-ROX SE: Immediately before use, dissolve the 5-ROX SE in a small amount of anhydrous DMSO to create a 10 mg/mL stock solution.[]

  • Conjugation Reaction: While gently vortexing the antibody solution, add the 5-ROX SE stock solution at a molar ratio of approximately 10:1 (dye:antibody). The optimal ratio may need to be determined empirically.[12]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[12]

  • Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~575 nm (for 5-ROX).

  • Storage: Store the purified conjugate in a stabilizing buffer at 4°C for short-term storage or at -20°C in aliquots for long-term storage, protected from light.[1]

Immunofluorescence Staining Protocol

Materials:

  • Fixed and permeabilized cells or tissue sections on slides

  • Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton™ X-100)

  • 5-ROX SE conjugated primary antibody

  • Wash buffer (e.g., PBS)

  • Antifade mounting medium

Procedure:

  • Blocking: Incubate the samples with blocking buffer for 60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the 5-ROX SE conjugated primary antibody in the blocking buffer to the desired concentration and incubate with the samples overnight at 4°C in a humidified chamber.

  • Washing: Wash the samples three times for 5 minutes each with wash buffer to remove unbound primary antibody.

  • Mounting: Mount the coverslip onto the slide using an antifade mounting medium.

  • Imaging: Visualize the fluorescence using a microscope equipped with the appropriate laser lines and filter sets for 5-ROX.

Troubleshooting Guide

This section addresses common issues that may arise during the conjugation and staining procedures.

Conjugation Troubleshooting
IssuePossible CauseRecommended SolutionSource(s)
Low Labeling Efficiency Presence of primary amines (e.g., Tris, glycine) in the antibody buffer.Dialyze the antibody against an amine-free buffer like PBS before conjugation.[1][13]
Hydrolyzed/inactive 5-ROX SE.Prepare the 5-ROX SE solution in anhydrous DMSO immediately before use. Do not store in solution.[14]
Incorrect pH of the reaction buffer.Ensure the reaction buffer is at pH 8.3-8.5 for optimal NHS ester reactivity.[13]
Antibody Aggregation High concentration of the labeling reagent or antibody.Optimize the molar ratio of dye to antibody. Consider adding stabilizing agents like sucrose or glycerol to the buffer.[12]
Hydrophobic nature of the dye.Use a more hydrophilic or sulfonated version of the dye if available. Centrifuge the final conjugate to remove any aggregates.[15][16]
Immunofluorescence Troubleshooting
IssuePossible CauseRecommended SolutionSource(s)
Weak or No Signal Low antibody concentration.Optimize the concentration of the conjugated primary antibody through titration.
Photobleaching.Use an antifade mounting medium and minimize exposure to the excitation light.
High Background Non-specific antibody binding.Increase the blocking time and/or the concentration of serum in the blocking buffer.
Insufficient washing.Increase the number and duration of the washing steps.
Autofluorescence of the sample.Image an unstained control to assess the level of autofluorescence. Consider using a different fixation method.

Conclusion

5-ROX SE is a valuable tool for fluorescence microscopy, offering bright and specific labeling of biomolecules. By understanding its spectral properties, carefully selecting microscope hardware, and following optimized protocols for conjugation and staining, researchers can achieve high-quality, reproducible imaging results. This guide provides a solid foundation for the successful application of 5-ROX SE in a wide range of microscopy-based investigations.

References

  • Laser Components. (n.d.). Fluorescence Filters. Retrieved from [Link]

  • IDEX Health & Science. (n.d.). Semrock® Optical Filters Catalog. Retrieved from [Link]

  • IDEX Health & Science. (n.d.). Optical Filter Sets. Retrieved from [Link]

  • IDEX Health & Science. (n.d.). Optical Filter Sets. Retrieved from [Link]

  • Omega Optical. (n.d.). Filters for Fluorescence Microscopy. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Antibody Handling for Flow Cytometry: Fluorescence Staining Guide. Retrieved from [Link]

  • Tveit, H., et al. (2021). Zoom in on Antibody Aggregates: A Potential Pitfall in the Search of Rare EV Populations. International Journal of Molecular Sciences, 22(4), 1983.
  • Cedarlane Labs. (n.d.). GUIDE TO ANTIBODY LABELING AND DETECTION METHODS. Retrieved from [Link]

  • IDEX Health & Science. (n.d.). Optical Filter Sets. Retrieved from [Link]

  • FPbase. (n.d.). Semrock Filter Sets on FPbase. Retrieved from [Link]

  • Mahmoudian, J., et al. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal, 13(3), 169–172.
  • Microscope Central. (n.d.). Chroma 49005 ET - DsRed (TRITC/Cy3) Fluorescence Filter Set. Retrieved from [Link]

  • New York Microscope Company. (n.d.). Fluorescence Filters for Olympus Zeiss Nikon Microscope Cube. Retrieved from [Link]

  • Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]

  • OPT Telescopes. (n.d.). Chroma LRGB & H-alpha 5nm Filter Set - 31mm. Retrieved from [Link]

  • Omega Optical. (n.d.). Curvomatic Fluorescence Spectral Viewer. Retrieved from [Link]

  • Zeiss. (n.d.). Filter Assistant - Overview of Dyes - 5-ROX pH 7.0. Retrieved from [Link]

  • FPbase. (n.d.). Chroma Filter Sets on FPbase. Retrieved from [Link]

  • Omega Optical. (n.d.). XF407 Cy5 Premium Fluorescence Filter Set. Retrieved from [Link]

  • Zeiss. (n.d.). Filter Assistant - Overview of Dyes - 5-ROX pH 7.0. Retrieved from [Link]

  • Mahmoudian, J., et al. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal, 13(3), 169–172.
  • Omega Optical. (n.d.). Optical Filters. Retrieved from [Link]

  • Flow Cytometry Core Facility, University of Ottawa. (n.d.). Fluorochromes Description. Retrieved from [Link]

  • Mahmoudian, J., et al. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal, 13(3), 169–172.
  • Mahmoudian, J., et al. (2011).
  • ZytoVision. (n.d.). Fluorochromes and Filter Recommendations. Retrieved from [Link]

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Exploratory

solubility of 5-ROX SE in DMSO and aqueous buffers

An In-Depth Technical Guide to the Solubility and Handling of 5-ROX SE for Bioconjugation Authored by: A Senior Application Scientist Introduction: The Critical Role of Solvation in Amine-Reactive Labeling 5-Carboxy-X-rh...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Handling of 5-ROX SE for Bioconjugation

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solvation in Amine-Reactive Labeling

5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX SE) is a widely utilized fluorescent dye for covalently labeling biomolecules.[1][2][3][4] Its primary application lies in its ability to form a stable amide bond with primary aliphatic amines, such as the ε-amino group of lysine residues in proteins or amine-modified oligonucleotides.[5][6] The success of any labeling protocol hinges on the precise and effective delivery of this reactive dye to its target. This guide provides a comprehensive examination of the solubility and handling of 5-ROX SE, moving from the principles of creating stable, concentrated stock solutions to the complexities of its behavior in the aqueous environments required for conjugation. Understanding these principles is not merely procedural; it is fundamental to achieving high labeling efficiency, ensuring reproducibility, and minimizing artifacts in downstream applications.

Part 1: DMSO as the Optimal Solvent for 5-ROX SE Stock Solutions

The initial and most critical step in any labeling workflow is the preparation of a concentrated stock solution. For amine-reactive dyes like 5-ROX SE, the choice of solvent is paramount to preserving the reactive succinimidyl ester group from premature degradation.

The Scientific Rationale for Using DMSO

Dimethyl sulfoxide (DMSO) is the universally recommended solvent for reconstituting 5-ROX SE.[1][2][5][7][8][9] The rationale is grounded in its chemical properties:

  • Aprotic Nature: DMSO is a polar aprotic solvent. It lacks acidic protons and therefore does not participate in reactions that would degrade the succinimidyl ester. This is in stark contrast to protic solvents like water or methanol, which can slowly hydrolyze the ester.

  • High Solvating Power: Its high polarity allows it to effectively dissolve complex organic molecules like rhodamine dyes, enabling the preparation of high-concentration stock solutions, often in the 1-10 mM range.[10][11]

  • Water Miscibility: DMSO is fully miscible with water, which is essential for the subsequent step of diluting the dye into the aqueous reaction buffer without immediate precipitation.

The use of high-purity, anhydrous DMSO is crucial. The presence of even small amounts of water can lead to the gradual hydrolysis of the SE ester, reducing the concentration of active dye in the stock solution over time.[12][13]

Data Presentation: Solubility and Stock Solution Parameters
ParameterRecommended Value/SolventRationale & Key Considerations
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)Aprotic nature prevents hydrolysis of the reactive SE ester.[14]
Alternative Solvents Dimethylformamide (DMF)Also a polar aprotic solvent, though DMSO is more common.[1][5][7][8]
Typical Stock Conc. 1-10 mMProvides a concentrated source for easy dilution into reaction buffers.[10][11]
Storage Temperature -20°C, desiccatedMinimizes thermal degradation and ambient moisture contamination.[1][2][7][15]
Light Protection Store in the dark (amber vial)Rhodamine dyes are susceptible to photobleaching.[15]
Stability Note ROX dyes are known to be less stable than other common rhodamines.[10][11][15]Careful storage and handling are critical to maintain reactivity.
Experimental Protocol: Preparation of a 10 mM 5-ROX SE Stock Solution

This protocol details the preparation of 1 mL of a 10 mM stock solution.

Materials:

  • 5-ROX SE powder (Molecular Weight: ~631.68 g/mol )[1][2]

  • Anhydrous, high-purity DMSO[12]

  • Sterile, amber microcentrifuge tube or glass vial

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of 5-ROX SE required.

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 631.68 g/mol × 1000 mg/g = 6.32 mg

  • Weighing: Carefully weigh approximately 6.32 mg of 5-ROX SE powder and place it into the amber microcentrifuge tube. Avoid prolonged exposure to atmospheric moisture.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Cap the tube securely and vortex vigorously for 1-2 minutes until all the dye is completely dissolved. A brief sonication in a water bath can aid dissolution if particulates remain.[13]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[16] Store these aliquots at -20°C, protected from light and moisture.[17] A stock solution stored under these conditions is typically stable for several months.[16][17]

Visualization: Stock Solution Workflow

G cluster_prep Preparation cluster_storage Storage Calculate 1. Calculate Mass (e.g., 6.32 mg for 10 mM) Weigh 2. Weigh 5-ROX SE Powder Calculate->Weigh Add_DMSO 3. Add Anhydrous DMSO (e.g., 1 mL) Weigh->Add_DMSO Dissolve 4. Vortex to Dissolve Add_DMSO->Dissolve Aliquot 5. Aliquot into Single-Use Tubes Dissolve->Aliquot Transfer Store 6. Store at -20°C (Protected from Light/Moisture) Aliquot->Store

Caption: Workflow for preparing a 5-ROX SE stock solution in DMSO.

Part 2: Navigating Aqueous Buffers - The Reaction Environment

While 5-ROX SE is stored in DMSO, the labeling reaction must occur in an aqueous buffer compatible with the target biomolecule. This transition introduces the primary challenge in handling succinimidyl esters: hydrolysis.

The Inherent Instability: Amine Reaction vs. Hydrolysis

The succinimidyl ester is an "activated" carboxyl group, making it highly susceptible to nucleophilic attack. In a labeling reaction, we desire the nucleophile to be a primary amine on our target protein or oligonucleotide. However, in an aqueous solution, water molecules and hydroxide ions are abundant and also act as nucleophiles.

This creates a competitive system:

  • Desired Reaction (Aminolysis): The deprotonated primary amine (-NH₂) on the target biomolecule attacks the ester, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS).

  • Competing Reaction (Hydrolysis): A water molecule or, more rapidly, a hydroxide ion (OH⁻) attacks the ester, converting the reactive dye into an inert carboxylic acid.[18] This hydrolyzed 5-ROX is incapable of labeling the target and must be removed during purification.

Causality of pH Control: A Delicate Balance

The pH of the reaction buffer is the single most important factor governing the outcome of the labeling reaction.

  • For Amine Reactivity (Requires Higher pH): A primary amine must be in its unprotonated, nucleophilic state (-NH₂) to react. The pKa of lysine's ε-amino group is ~10.5. To ensure a sufficient population of reactive amines, the reaction pH must be neutral to alkaline, typically in the range of 7.5 to 9.0 .[14][18]

  • Against Hydrolysis (Favors Lower pH): The rate of SE ester hydrolysis is base-catalyzed and increases significantly with pH due to the higher concentration of hydroxide ions.[18][19]

Therefore, a compromise is essential. A pH of 8.0-8.5 is often optimal, providing a sufficient concentration of reactive amines while keeping the rate of hydrolysis manageable within the timeframe of the reaction.[18]

Visualization: Competing Reaction Pathways

G cluster_paths Aqueous Buffer (pH 8.0-8.5) ROX_SE 5-ROX SE (Reactive) Conjugate ROX-Target Conjugate (Stable Amide Bond) ROX_SE->Conjugate Aminolysis (Desired Reaction) Hydrolyzed Hydrolyzed ROX (Inactive Carboxylic Acid) ROX_SE->Hydrolyzed Hydrolysis (Competing Reaction) Amine Target Amine (R-NH₂) Hydroxide Hydroxide Ion (OH⁻)

Caption: Competing pathways for 5-ROX SE in aqueous reaction buffer.

Experimental Protocol: General Protein Labeling

This protocol provides a general framework for labeling a protein with 5-ROX SE.

Materials:

  • 10 mM 5-ROX SE stock solution in DMSO

  • Purified protein (2-10 mg/mL) in an appropriate buffer

  • Amine-Free Reaction Buffer: 100 mM sodium bicarbonate or sodium borate, pH 8.3. Crucially, avoid buffers containing primary amines like Tris or glycine , as they will compete for reaction with the dye.[18]

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Buffer Exchange: Ensure the protein is in the correct amine-free reaction buffer at the optimal pH (8.2-8.5).[18]

  • Prepare Dye: Immediately before use, thaw an aliquot of the 10 mM 5-ROX SE stock solution.

  • Calculate Dye Volume: Determine the volume of dye needed based on the desired dye-to-protein molar ratio (typically between 5:1 and 20:1).

  • Initiate Reaction: Add the calculated volume of 5-ROX SE stock solution directly to the protein solution while gently vortexing. The final concentration of DMSO in the reaction should ideally be below 10% to prevent protein denaturation.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Stop the reaction and remove the unreacted, hydrolyzed dye from the labeled protein conjugate using a size-exclusion chromatography column or dialysis.

Summary & Authoritative Best Practices

  • Always prepare stock solutions of 5-ROX SE in anhydrous DMSO to ensure the long-term stability of the reactive succinimidyl ester.[1][2]

  • Store DMSO stock solutions in single-use aliquots at -20°C , protected from light and moisture, to prevent degradation from freeze-thaw cycles and hydrolysis.[15][17]

  • Never use reaction buffers containing primary amines (e.g., Tris, glycine), as they will quench the reaction.[18] Opt for bicarbonate, borate, or HEPES buffers.

  • Maintain a reaction pH between 8.0 and 8.5 as a critical compromise between activating the target amines and minimizing dye hydrolysis.[18]

  • Add the DMSO dye stock to the aqueous protein solution immediately before incubation , as the dye's stability in the aqueous environment is limited.

By adhering to these scientifically grounded principles, researchers can harness the full potential of 5-ROX SE, leading to robust, efficient, and reproducible labeling for a wide array of fluorescence-based assays.

References

  • Anaspec. 5-ROX, SE [5-Carboxy-X-rhodamine, SE] - 5 mg. [Link]

  • Jena Bioscience. ROX Protein Labeling Kit. [Link]

  • Howard, P. H., et al. (2019). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Environmental Science: Processes & Impacts.
  • Mitchison, T. (2013). Microscopy: Labeling Proteins with Fluorescent Probes. iBiology. [Link]

  • Williams, E. (2023). How to dissolve and use JB3-22?. ResearchGate. [Link]

Sources

Foundational

Introduction: The-Vibrant-but-Vulnerable-Nature-of-5-ROX-SE

An In-Depth Technical Guide to the Storage and Stability of 5-ROX SE For Researchers, Scientists, and Drug Development Professionals 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX SE) is a widely utilized fluorescent d...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Storage and Stability of 5-ROX SE

For Researchers, Scientists, and Drug Development Professionals

5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX SE) is a widely utilized fluorescent dye in bioconjugation, particularly for labeling oligonucleotides and in automated DNA sequencing.[1][2][3] Its bright fluorescence in the orange-red spectrum makes it an invaluable tool for researchers. However, the very reactivity that makes 5-ROX SE a powerful labeling reagent also renders it susceptible to degradation, a critical consideration that is often underestimated. This guide provides a comprehensive overview of the principles and practices essential for maintaining the stability and efficacy of 5-ROX SE, ensuring reproducible and reliable results in your research endeavors. As noted by AAT Bioquest, compared to other rhodamines, ROX is very unstable, and caution must be exercised to prevent its deterioration during storage[4].

The-Chemistry-of-Instability:-Understanding-the-Succinimidyl-Ester

The utility of 5-ROX SE in labeling lies in its N-hydroxysuccinimide (NHS) ester functional group.[5][6] This group readily reacts with primary amines, such as the N-terminus of proteins or the amino groups on lysine residues, to form stable amide bonds.[6] However, this reactivity is a double-edged sword. The NHS ester is highly susceptible to hydrolysis, a reaction where water molecules attack the ester, leading to the regeneration of the original carboxylic acid and the release of N-hydroxysuccinimide (NHS).[5] This hydrolyzed form of the dye is incapable of participating in the desired labeling reaction, leading to reduced conjugation efficiency and wasted reagents.

Diagram: The Competing Reactions of 5-ROX SE

cluster_0 5-ROX SE in Solution cluster_1 Reaction Pathways cluster_2 Reaction Products ROX_SE 5-ROX SE (Active Labeling Reagent) Conjugate Stable 5-ROX Conjugate (Desired Product) ROX_SE->Conjugate Aminolysis (Labeling) Hydrolyzed_ROX Hydrolyzed 5-ROX (Inactive) ROX_SE->Hydrolyzed_ROX Hydrolysis (Degradation) Amine Primary Amine (e.g., on a protein) Water Water (Moisture)

Caption: Competing reaction pathways for 5-ROX SE in the presence of a primary amine and water.

Core-Storage-Principles-for-Pristine-5-ROX-SE

The primary goal of a proper storage strategy for 5-ROX SE is to minimize its exposure to factors that accelerate hydrolysis. These include moisture, elevated temperatures, and light.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature -20°C is the standard recommended storage temperature for the solid powder.[1][7][8][9][10][11][12] For long-term storage of stock solutions, -80°C is advisable.[13]Lower temperatures significantly slow down the rate of chemical degradation, including hydrolysis.
Light Store in the dark, protected from light.[1][2][7][8][10][11][14]Fluorescent dyes are susceptible to photobleaching, which can reduce their quantum yield and labeling efficiency.
Moisture Store in a desiccated environment.[10][15]Moisture is the key reactant in the hydrolysis of the NHS ester. Keeping the product dry is critical.
Handling of Solid 5-ROX SE

Proper handling of the solid reagent is the first line of defense against degradation.

  • Equilibration to Room Temperature: Before opening the vial, always allow it to warm to room temperature.[15][16] This prevents condensation of atmospheric moisture onto the cold powder, which would lead to rapid hydrolysis.

  • Inert Gas Atmosphere: For optimal long-term storage, consider purging the vial with an inert gas like nitrogen or argon before sealing.[15] This displaces any moisture-containing air.

  • Minimize Open/Close Cycles: Repeatedly opening and closing the vial increases the risk of moisture contamination.[15] For frequent use, it is best to aliquot the solid into smaller, single-use vials.

Preparation-and-Storage-of-5-ROX-SE-Stock-Solutions

Once reconstituted, the stability of 5-ROX SE becomes even more critical. The choice of solvent and storage conditions for the stock solution will directly impact its shelf-life.

Solvent Selection

5-ROX SE is soluble in anhydrous dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3][7][8] It is crucial to use high-quality, anhydrous solvents to minimize the introduction of water.

Protocol for Reconstitution
  • Equilibrate: Allow the vial of solid 5-ROX SE to reach room temperature.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration. For example, dissolving 1 mg of 5-ROX SE in 100 µL of anhydrous DMSO yields a stock solution of approximately 13 mM.[17]

  • Vortexing: Mix thoroughly by vortexing until the dye is completely dissolved.

  • Aliquoting: Divide the stock solution into smaller, single-use aliquots. This minimizes freeze-thaw cycles, which can introduce moisture and degrade the compound.

  • Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months), protected from light.[13]

Diagram: Recommended Workflow for Handling and Storing 5-ROX SE

cluster_0 Receiving and Initial Storage cluster_1 Preparation of Stock Solution cluster_2 Stock Solution Storage Receive Receive 5-ROX SE Store_Solid Store at -20°C Desiccated & Dark Receive->Store_Solid Equilibrate Equilibrate to Room Temp. Store_Solid->Equilibrate Reconstitute Reconstitute in Anhydrous DMSO/DMF Equilibrate->Reconstitute Aliquot Aliquot into Single-Use Vials Reconstitute->Aliquot Store_Stock Store Aliquots at -20°C or -80°C Protected from Light Aliquot->Store_Stock

Caption: A streamlined workflow for the proper handling and storage of 5-ROX SE.

Stability-in-Aqueous-Solutions:-The-Critical-Role-of-pH

While stock solutions are prepared in anhydrous organic solvents, labeling reactions are typically performed in aqueous buffers. The stability of the NHS ester is highly dependent on the pH of the aqueous solution.[5]

  • Acidic to Neutral pH (below 7): Hydrolysis is relatively slow.

  • Alkaline pH (above 7): The rate of hydrolysis increases dramatically with increasing pH due to the higher concentration of hydroxide ions, which are potent nucleophiles.[5]

A compromise must be made between the stability of the NHS ester and the efficiency of the labeling reaction. The optimal pH for the reaction of NHS esters with primary amines is between 8.3 and 8.5.[6] At this pH, the amine groups are deprotonated and more nucleophilic, leading to a faster and more efficient labeling reaction. However, the rate of hydrolysis is also significant at this pH. Therefore, it is essential to perform the labeling reaction promptly after adding the 5-ROX SE stock solution to the aqueous buffer.

Assessing-the-Reactivity-of-5-ROX-SE

If there are concerns about the stability of a vial of 5-ROX SE due to improper storage or handling, it is possible to perform a qualitative assessment of its reactivity. The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which has a strong absorbance around 260 nm.[15] By comparing the absorbance of a solution of the reagent before and after intentional hydrolysis with a strong base, one can determine if the NHS ester is still active.[15][16]

Conclusion:-A-Commitment-to-Quality-and-Reproducibility

The successful application of 5-ROX SE in research and development hinges on a thorough understanding and implementation of proper storage and handling procedures. By adhering to the guidelines outlined in this technical guide, researchers can minimize the degradation of this valuable reagent, ensuring the integrity of their experiments and the reproducibility of their results. The principles of maintaining a cold, dark, and dry environment for the solid reagent, coupled with the careful preparation and storage of stock solutions, are paramount to preserving the vibrant potential of 5-ROX SE.

References

  • Carboxy-X-rhodamine succinimidyl ester, 5 and 6 isomers. Life Technologies (India). [Link]

  • How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. [Link]

  • Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. National Library of Medicine. [Link]

  • Protocol: Labeling Biomolecules with 6-Carboxy-X-Rhodamine (6-ROX) NHS Ester. You Do Bio. [Link]

  • 5-ROX, SE [5-Carboxy-X-rhodamine, SE] - 5 mg. Anaspec. [Link]

  • 5-ROX (5-CARBOXY-X-RHODAMINE) DESCRIPTION SPECIFICATIONS. Setareh Biotech. [Link]

  • Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. PubMed. [Link]

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Exploratory

A Technical Guide to the Succinimidyl Ester Group in 5-ROX: Principles and Protocols

Abstract This guide provides an in-depth examination of 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX, SE), a widely used amine-reactive fluorescent probe. We will deconstruct the core of its functionality: the N-hydr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth examination of 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX, SE), a widely used amine-reactive fluorescent probe. We will deconstruct the core of its functionality: the N-hydroxysuccinimide (NHS) ester group. This document serves as a technical resource for researchers, scientists, and drug development professionals, detailing the chemical principles, practical labeling methodologies, and critical optimization parameters. By explaining the causality behind experimental choices, this guide aims to empower users to achieve efficient, reproducible, and robust bioconjugation for applications ranging from fluorescence microscopy to quantitative immunoassays.

Introduction: The 5-ROX Fluorophore and Amine-Reactive Chemistry

5-Carboxy-X-rhodamine (5-ROX) is a bright, photostable orange-red fluorophore belonging to the rhodamine family of dyes.[1] Its high fluorescence quantum yield and favorable spectral properties make it a valuable tool for labeling proteins, antibodies, and nucleic acids.[2][3] The key to its utility as a labeling reagent lies in the activation of its carboxylic acid group as an N-hydroxysuccinimide (NHS) ester, also known as a succinimidyl ester (SE).

This modification transforms the relatively inert carboxylic acid into a highly reactive moiety that readily couples with primary amines (–NH₂) on biomolecules.[4] Primary amines are abundant on the surface of proteins, present at the N-terminus of every polypeptide chain and on the side chain of lysine residues, making them accessible targets for conjugation.[5] This targeted reactivity allows for the stable, covalent attachment of the 5-ROX fluorophore, enabling the sensitive detection and tracking of the labeled molecule.

Table 1: Spectral Properties of 5-ROX

Property Value Source
Excitation Maximum (λex) ~570-578 nm [6][7]
Emission Maximum (λem) ~591-604 nm [6][7]
Molar Extinction Coefficient (ε) >85,000 M⁻¹cm⁻¹ [1][7]

| Recommended Solvent | DMSO, DMF |[1][8] |

The Core Mechanism: Chemistry of the Succinimidyl Ester Reaction

The success of any labeling experiment hinges on understanding the underlying chemistry. The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[4] The process is efficient and results in the formation of a highly stable amide bond.

2.1. The Reaction: Aminolysis vs. Hydrolysis

The primary amine, in its unprotonated state (R-NH₂), acts as a nucleophile, attacking the electrophilic carbonyl carbon of the succinimidyl ester.[9] This forms a transient tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming the desired amide bond between the 5-ROX dye and the target biomolecule.[4]

However, this desired reaction, known as aminolysis, is in direct competition with hydrolysis. In an aqueous environment, water molecules can also act as nucleophiles, attacking the ester and regenerating the original, unreactive carboxylic acid.[10] This hydrolysis renders the dye molecule incapable of conjugation.[10] The key to successful labeling is to optimize conditions that maximize the rate of aminolysis while minimizing the rate of hydrolysis.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products 5_ROX_SE 5-ROX Succinimidyl Ester (R-CO-NHS) Amide_Bond Stable Amide Bond (R-CO-NH-Protein) 5_ROX_SE->Amide_Bond Aminolysis Hydrolyzed_Dye Inactive 5-ROX Acid (R-COOH) 5_ROX_SE->Hydrolyzed_Dye Hydrolysis (Competing Reaction) Primary_Amine Primary Amine (Protein-NH₂) Primary_Amine->Amide_Bond NHS N-hydroxysuccinimide (Byproduct) H2O Water H2O->Hydrolyzed_Dye

Caption: NHS Ester Reaction: Aminolysis vs. Hydrolysis.

2.2. Critical Factor: The Role of pH

The pH of the reaction buffer is the single most critical parameter governing the efficiency of NHS ester conjugation.[9] It creates a delicate balance:

  • Amine Reactivity: The reactive nucleophile is the deprotonated primary amine (-NH₂). At acidic or neutral pH, primary amines (pKa ~10.5 for lysine) are predominantly in their protonated, non-reactive ammonium form (-NH₃⁺).[9] As the pH increases into the alkaline range, the amine deprotonates, increasing the concentration of the reactive species and accelerating the labeling reaction.[8][9]

  • Ester Stability: The rate of hydrolysis also increases significantly with pH.[5] The half-life of an NHS ester can be several hours at pH 7 but drops to just minutes at pH 8.6-9.[4][5]

Therefore, a compromise is essential. The optimal pH for most NHS ester labeling reactions is between pH 8.0 and 9.0 , with pH 8.3-8.5 often cited as the ideal range to ensure sufficient amine reactivity while managing the rate of hydrolysis.[8][11]

A Practical Guide to Labeling Proteins with 5-ROX, SE

This section provides a self-validating protocol for the reproducible labeling of proteins, such as antibodies. The inclusion of a characterization step is crucial for confirming the success of the conjugation.

3.1. Experimental Workflow

Workflow A 1. Prepare Protein Solution (Amine-free buffer, pH 8.3) C 3. Perform Labeling Reaction (1-2h, Room Temp) A->C B 2. Prepare 5-ROX, SE Stock (Anhydrous DMSO/DMF) B->C D 4. Purify Conjugate (Size-Exclusion Chromatography) C->D E 5. Characterize Conjugate (Calculate Degree of Labeling) D->E

Caption: Standard workflow for protein labeling with 5-ROX, SE.

3.2. Step-by-Step Methodology

A. Preparation of Protein Solution:

  • The protein solution must be in an amine-free buffer. Buffers containing primary amines like Tris or glycine are incompatible as they will compete with the target protein for reaction with the dye.[5][12]

  • Suitable buffers include phosphate-buffered saline (PBS), carbonate/bicarbonate, or borate buffers.[5]

  • Adjust the buffer pH to the optimal range of 8.3-8.5.[8] A 0.1 M sodium bicarbonate solution is a common and effective choice.[11]

  • The protein concentration should ideally be between 2-10 mg/mL.[12][13] Low protein concentrations reduce labeling efficiency.[5]

B. Preparation of 5-ROX, SE Stock Solution:

  • 5-ROX, SE is not readily soluble in aqueous buffers and should be dissolved in a high-quality, anhydrous water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[8][11]

  • Prepare the dye stock solution (e.g., at 10 mg/mL) immediately before use, as the NHS ester is susceptible to hydrolysis even from trace moisture.[13][14] Unused stock in anhydrous solvent can be stored at -20°C.[15]

C. The Labeling Reaction:

  • The stoichiometry of the reaction (molar ratio of dye to protein) is a key variable. A molar excess of 5- to 20-fold dye-to-protein is a common starting point for optimization.[15]

  • While the protein solution is gently stirring, add the calculated volume of the 5-ROX, SE stock solution.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[11][15]

D. Purification of the Conjugate:

  • Purification is a critical step to remove any unreacted, free 5-ROX dye.[16][17] Failure to do so will result in high background fluorescence and inaccurate characterization.

  • The most common and effective method for purifying labeled proteins is size-exclusion chromatography (e.g., using a Sephadex G-25 column).[12][18] This technique efficiently separates the larger protein-dye conjugate from the smaller, free dye molecules.[19] Dialysis is another viable, albeit slower, alternative.[16]

E. Characterization: Calculating the Degree of Labeling (DOL)

  • The Degree of Labeling (DOL), or the average number of dye molecules conjugated per protein molecule, must be determined to ensure consistency and functionality.[16][20]

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of 5-ROX (~575 nm, Aₘₐₓ).[21]

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:

    • Protein Conc. (M) = [A₂₈₀ – (Aₘₐₓ × CF₂₈₀)] / ε_protein

      • Where CF₂₈₀ is the correction factor (A₂₈₀ / Aₘₐₓ for the free dye, ~0.49 for 5-ROX) and ε_protein is the molar extinction coefficient of the protein.[7][21]

  • Calculate the dye concentration:

    • Dye Conc. (M) = Aₘₐₓ / ε_dye

      • Where ε_dye is the molar extinction coefficient of 5-ROX.

  • Calculate the DOL:

    • DOL = Dye Conc. / Protein Conc.

  • An optimal DOL for antibodies is typically between 2 and 10.[22] Over-labeling (high DOL) can lead to fluorescence quenching and loss of protein function, while under-labeling (low DOL) results in a weak signal.[16][20]

Optimization and Troubleshooting

Table 2: Key Parameters and Field-Proven Insights

Parameter Recommendation Rationale & Causality
Reaction pH 8.0 - 9.0 (Optimal: 8.3-8.5) Balances the need for deprotonated, nucleophilic amines (-NH₂) with the increasing rate of competing NHS ester hydrolysis at higher pH.[9][10]
Buffer Choice Phosphate, Bicarbonate, Borate Must be free of primary amines (e.g., Tris, Glycine) which would compete with the target protein for the dye.[5][12]
Protein Concentration > 2 mg/mL Higher concentration favors the bimolecular aminolysis reaction over the unimolecular hydrolysis reaction, increasing labeling efficiency.[5][13]
Dye-to-Protein Ratio Start with 5-20 molar excess Must be empirically determined. Too little results in low DOL; too much can cause protein precipitation or over-labeling.[15][20]
Dye Solvent Anhydrous DMSO or DMF NHS esters are moisture-sensitive and often poorly soluble in aqueous buffers. High-quality solvent is critical to prevent premature hydrolysis.[8][10]

| Purification | Mandatory | Unreacted free dye must be removed to prevent high background signal and ensure accurate DOL calculation. Size-exclusion is preferred.[16][17] |

Conclusion

The succinimidyl ester of 5-ROX is a powerful tool for fluorescently labeling biomolecules. Its utility is grounded in the well-characterized chemistry of the NHS ester group, which forms stable amide bonds with primary amines. However, achieving optimal and reproducible results is not a "black box" process. It requires a firm understanding of the reaction mechanism, particularly the critical interplay between aminolysis and hydrolysis, which is primarily governed by pH. By carefully controlling reaction parameters as detailed in this guide—including buffer composition, reactant concentrations, and stoichiometry—and by validating the outcome through purification and DOL calculation, researchers can confidently generate high-quality 5-ROX conjugates for a wide array of advanced scientific applications.

References

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • Degree-of-labeling (DOL). NanoTemper Technologies. [Link]

  • 5-Carboxy-X-rhodamine (5-ROX), single isomer. emp BIOTECH. [Link]

  • How To Determine Degree of Protein Labeling. G-Biosciences. [Link]

  • ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. PubMed Central. [Link]

  • Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. ACS Publications. [Link]

  • Lab 6 Overview: Purifying the Fluorescent Protein. YouTube. [Link]

  • Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. [Link]

  • Protein Purification (Activity). Biology LibreTexts. [Link]

  • Purification of Green Fluorescent Protein. DNA Learning Center. [Link]

  • Fluorescent labeling and modification of proteins. PubMed Central. [Link]

  • N-Hydroxysuccinimide active ester. Namiki Shoji Co., Ltd. [Link]

  • Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. [Link]

  • Rox (carboxy-X-rhodamine) Dye. AxisPharm. [Link]

  • Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Royal Society of Chemistry. [Link]

  • Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. [Link]

  • ROX Protein Labeling Kit. Jena Bioscience. [Link]

  • Protein labeling protocol. Abberior Instruments. [Link]

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Foundational

5-Carboxy-X-rhodamine, Succinimidyl Ester (5-ROX SE): A Comprehensive Technical Guide to its Photophysical Properties and Application

Introduction: The Significance of 5-ROX SE in Modern Bio-Analytics 5-Carboxy-X-rhodamine (5-ROX) and its amine-reactive succinimidyl ester (SE) derivative stand as a cornerstone fluorescent label in the landscape of biol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-ROX SE in Modern Bio-Analytics

5-Carboxy-X-rhodamine (5-ROX) and its amine-reactive succinimidyl ester (SE) derivative stand as a cornerstone fluorescent label in the landscape of biological research and diagnostics.[1] Its utility is rooted in a combination of favorable photophysical properties, including a high fluorescence quantum yield, a large molar extinction coefficient, and spectral characteristics that are well-suited for multiplexing with other common fluorophores.[2] The succinimidyl ester functionality provides a robust and efficient means of covalently attaching this bright fluorophore to a wide array of biomolecules, most notably proteins and amine-modified oligonucleotides, through the formation of stable amide bonds.[1][3]

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It will provide a detailed exploration of the core photophysical parameters of 5-ROX SE—its quantum yield and molar extinction coefficient—and offer field-proven, step-by-step methodologies for their empirical determination. Furthermore, this guide will dissect the mechanism of its conjugation to primary amines, providing the foundational knowledge required for the successful design and execution of labeling experiments.

Core Photophysical Properties of 5-ROX SE

The performance of any fluorophore in an assay is dictated by its intrinsic photophysical properties. For 5-ROX SE, the most critical of these are its quantum yield (Φ) and molar extinction coefficient (ε).

PropertyValueConditionsSource(s)
Quantum Yield (Φ) ~0.94Aqueous buffer (pH 7.0)[4][5][6]
Molar Extinction Coefficient (ε) ~82,000 - 93,000 cm⁻¹M⁻¹Methanol or aqueous buffer[4][6][7][8]
Excitation Maximum (λex) 575 - 580 nm0.1 M phosphate (pH 7.0) or aqueous buffer[4][9]
Emission Maximum (λem) 600 - 604 nm0.1 M phosphate (pH 7.0) or aqueous buffer[4][9]

Quantum Yield (Φ): A Measure of Photon Emission Efficiency

The quantum yield is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[10] A quantum yield of 0.94, as is consistently reported for 5-ROX, indicates that for every 100 photons absorbed, 94 are emitted as fluorescence, making it a highly efficient and bright fluorophore.[4][5][6] This high efficiency is attributed to the rigid xanthene core of the rhodamine structure, which minimizes non-radiative decay pathways.[2]

Molar Extinction Coefficient (ε): A Measure of Light Absorption

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.[6] The high molar extinction coefficient of 5-ROX SE, in the range of 82,000-93,000 cm⁻¹M⁻¹, signifies its exceptional ability to absorb excitation light.[4][6][7][8] This, coupled with its high quantum yield, results in a very bright fluorescent probe, a desirable characteristic for sensitive detection in various applications.

Experimental Determination of Photophysical Parameters

While vendor-supplied data provides a valuable starting point, empirical validation of the quantum yield and extinction coefficient is often necessary, particularly when working in non-standard buffer systems or with novel bioconjugates.

Protocol 1: Determination of the Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined by applying the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[6][7]

Methodology:

  • Preparation of a Stock Solution: Accurately weigh a small amount of 5-ROX SE and dissolve it in a known volume of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 1-10 mM).[11]

  • Serial Dilutions: Perform a series of accurate dilutions of the stock solution in the desired experimental buffer (e.g., 0.1 M phosphate buffer, pH 7.0). Aim for a concentration range that will yield absorbance values between 0.1 and 1.0 at the excitation maximum.

  • Spectrophotometric Measurement: Using a calibrated spectrophotometer, measure the absorbance of each dilution at the λmax of 5-ROX SE (~578 nm). Use the experimental buffer as a blank.

  • Data Analysis:

    • Plot the measured absorbance at λmax versus the concentration of 5-ROX SE.

    • Perform a linear regression analysis on the data points.

    • According to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length in cm, and c is the concentration in mol/L), the slope of the resulting line will be equal to the molar extinction coefficient (assuming a 1 cm path length).

Protocol 2: Determination of the Relative Fluorescence Quantum Yield (Φ)

The relative quantum yield is determined by comparing the fluorescence of the sample of interest (5-ROX SE) to that of a well-characterized fluorescent standard with a known quantum yield and similar spectral properties.[5][10] Rhodamine 101 in ethanol (Φ = 1.0) is an excellent choice as a reference standard for 5-ROX.

Methodology:

  • Selection of a Reference Standard: Choose a reference standard with a known quantum yield that absorbs and emits in a similar spectral region as 5-ROX SE. Rhodamine B in ethanol (Φ ≈ 0.7) is another suitable option.[12]

  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both the 5-ROX SE and the reference standard in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to avoid inner filter effects.[4]

  • Absorbance and Fluorescence Measurements:

    • Measure the absorbance of each solution at the chosen excitation wavelength using a spectrophotometer.

    • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for both the 5-ROX SE and the reference standard.

    • The quantum yield of the 5-ROX SE (Φx) can then be calculated using the following equation[10]:

      Φx = Φst * (Fx / Fst) * (Ast / Ax) * (ηx² / ηst²)

      Where:

      • Φst is the quantum yield of the standard.

      • Fx and Fst are the integrated fluorescence intensities of the sample and standard, respectively.

      • Ax and Ast are the absorbances of the sample and standard at the excitation wavelength, respectively.

      • ηx and ηst are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term cancels out).

The Chemistry of 5-ROX SE Conjugation: A Guide to Successful Labeling

The succinimidyl ester (SE) group of 5-ROX SE is a highly efficient amine-reactive moiety that forms a stable amide bond with primary amines, such as the ε-amino group of lysine residues in proteins.[1][9]

Caption: Reaction of 5-ROX SE with a primary amine.

Mechanism of Action: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a stable amide bond.[9]

Key Experimental Considerations for Optimal Labeling
  • pH: The pH of the reaction buffer is a critical parameter. The reaction is most efficient at a slightly alkaline pH (typically 8.0-9.0).[11][13] At this pH, a sufficient proportion of the primary amines are deprotonated and thus nucleophilic, while the rate of hydrolysis of the succinimidyl ester, a competing reaction, is still manageable.[9]

  • Buffer Choice: It is imperative to use an amine-free buffer, such as phosphate-buffered saline (PBS), carbonate-bicarbonate buffer, or borate buffer, to avoid unwanted reactions with the buffer components.[13] Buffers containing primary amines, like Tris or glycine, are incompatible with NHS ester chemistry.

  • Dye-to-Protein Ratio: The molar ratio of 5-ROX SE to the target biomolecule will influence the degree of labeling (DOL). A 10- to 20-fold molar excess of the dye is a common starting point for protein labeling.[9] However, the optimal ratio should be determined empirically for each specific application to achieve the desired DOL without compromising the biological activity of the labeled molecule.

  • Reaction Time and Temperature: The labeling reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight.[11]

  • Purification: After the labeling reaction, it is crucial to remove any unreacted dye. This is typically achieved through size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[13]

Conclusion: A Versatile and Reliable Tool for Bio-Analytics

5-ROX SE remains a vital tool in the arsenal of researchers and scientists due to its exceptional photophysical properties and straightforward conjugation chemistry. A thorough understanding of its quantum yield, molar extinction coefficient, and the factors influencing its reactivity is paramount for the successful implementation of this fluorophore in a wide range of applications, from fluorescence microscopy and flow cytometry to high-throughput screening and diagnostic assays. By following the principles and protocols outlined in this guide, researchers can confidently harness the power of 5-ROX SE to achieve sensitive and reliable results in their experimental endeavors.

References

  • MtoZ Biolabs. (n.d.). How to Measure the Extinction Coefficient of a Fluorescent Protein. Retrieved from [Link]

  • metabion. (n.d.). Rox. Retrieved from [Link]

  • Sathy, P., et al. (1996). Measurement of the absolute fluorescence quantum yield of rhodamine B solution using a dual-beam thermal lens technique. Journal of Physics D: Applied Physics, 29(7), 1839.
  • Google Patents. (n.d.). US5245551A - Method of determining extinction coefficient of fluorescent dye and protein concentration of dye-protein conjugate.
  • Panchuk-Voloshina, N., et al. (2008). Synthesis of 5- and 6-Carboxy-X-rhodamines. Organic Letters, 10(19), 4283–4286.
  • Anaspec. (n.d.). 5-ROX, SE [5-Carboxy-X-rhodamine, SE] - 5 mg. Retrieved from [Link]

  • ResearchGate. (2025, March 3). Three sample-sparing techniques to estimate the molar absorption coefficient of luminescent dyes. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). The aminolysis of N-hydroxysuccinimide esters. A structure-reactivity study. Retrieved from [Link]

  • ACS Publications. (2020, February 3). Quantitative Determination of Dark Chromophore Population Explains the Apparent Low Quantum Yield of Red Fluorescent Proteins. Retrieved from [Link]

  • Jena Bioscience. (n.d.). ROX Protein Labeling Kit. Retrieved from [Link]

  • IEEE Xplore. (n.d.). The Study on Lasing Threshold Properties of Rhodamine B in Glycerol Aqueous Solution. Retrieved from [Link]

  • Abberior Instruments. (n.d.). Protein labeling protocol. Retrieved from [Link]

  • Anaspec. (n.d.). 5-ROX, SE [5-Carboxy-X-rhodamine, SE] - 5 mg. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Fluorescent Molecular Probe for the Identification of Zinc and Cadmium Salts by Excited State Charge Transfer Modulation. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Fluorescence quantum yield of rhodamine 101 in the presence of absorption saturation. Retrieved from [Link]

  • iBiology. (2013, November 17). Microscopy: Labeling Proteins with Fluorescent Probes (Timothy Mitchison). Retrieved from [Link]

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Exploratory

A Senior Application Scientist's Guide to Fluorescent Labeling with 5-ROX SE

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Carboxy-X-Rhodamine, Succinimidyl Ester (5-ROX SE) for fluo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Carboxy-X-Rhodamine, Succinimidyl Ester (5-ROX SE) for fluorescent labeling of biomolecules. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of 5-ROX SE chemistry, its spectral properties, and a detailed, field-proven protocol for labeling proteins. Beyond a simple recitation of steps, this guide emphasizes the rationale behind experimental choices, offering insights to ensure robust and reproducible results. Key considerations for reaction optimization, conjugate purification, and troubleshooting are discussed to empower users to confidently apply this powerful fluorescent tool in their research endeavors.

Introduction: The Utility of 5-ROX SE in Modern Biosciences

5-Carboxy-X-Rhodamine (5-ROX) is a bright, photostable orange-red fluorophore belonging to the rhodamine family of dyes.[1] Its succinimidyl ester (SE) derivative, 5-ROX SE, is an amine-reactive reagent widely employed for the covalent labeling of biomolecules, including proteins, peptides, and nucleic acids.[2][3][4][5] The resulting fluorescently tagged molecules are invaluable tools for a myriad of applications, from fluorescence microscopy and flow cytometry to automated DNA sequencing and fluorescence resonance energy transfer (FRET) studies.[1][2][6]

The preference for 5-ROX SE in many applications stems from its favorable photophysical properties, including a high fluorescence quantum yield and a long-wavelength emission spectrum that minimizes autofluorescence from cellular components.[7] This guide will focus on the practical application of 5-ROX SE for labeling proteins via their primary amines, a common and effective strategy for bioconjugation.

The Chemistry of Amine-Reactive Labeling

The core of 5-ROX SE's utility lies in the reactivity of the N-hydroxysuccinimide (NHS) ester group. This functional group readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable amide bond.[5]

This reaction is highly pH-dependent. For the amine to be nucleophilic and efficiently attack the NHS ester, it must be in its unprotonated state. Therefore, the labeling reaction is typically carried out in a buffer with a pH between 8.2 and 8.5.[8] At this pH, a sufficient concentration of deprotonated primary amines is available for conjugation, while the hydrolysis of the NHS ester, a competing reaction, is minimized.

Below is a diagram illustrating the workflow for protein labeling with 5-ROX SE.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage P Protein Solution (Amine-free buffer, pH 8.2-8.5) R Incubate Protein + 5-ROX SE (Room temperature, 1-2 hours, protected from light) P->R D 5-ROX SE Stock (Anhydrous DMSO or DMF) D->R S Stop Reaction (e.g., with Tris or hydroxylamine) R->S P_C Purify Conjugate (e.g., Gel Filtration Chromatography) S->P_C A Characterize Conjugate (Spectrophotometry, SDS-PAGE) P_C->A St Store Conjugate (-20°C or -80°C, protected from light) A->St G cluster_workflow Purification by Gel Filtration cluster_fractions Elution Profile Start Reaction Mixture (Labeled Protein + Free Dye) Column Gel Filtration Column Start->Column Fractionation Fraction Collection Column->Fractionation Protein_Fraction Early Fractions: Purified Labeled Protein Fractionation->Protein_Fraction Larger molecules elute first Dye_Fraction Late Fractions: Free 5-ROX Dye Fractionation->Dye_Fraction Smaller molecules elute later Analysis Analysis of Fractions Protein_Fraction->Analysis Dye_Fraction->Analysis

Sources

Foundational

An In-depth Technical Guide to the Photophysical Properties of 5-Carboxy-X-rhodamine (5-ROX)

Introduction 5-Carboxy-X-rhodamine (5-ROX) is a bright, photostable orange-red fluorophore widely utilized in biological research and drug development.[1] As a single isomer of 5(6)-ROX, it is preferred for complex biolo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Carboxy-X-rhodamine (5-ROX) is a bright, photostable orange-red fluorophore widely utilized in biological research and drug development.[1] As a single isomer of 5(6)-ROX, it is preferred for complex biological applications where reproducibility is critical.[2] This guide provides a comprehensive overview of the core photophysical properties of 5-ROX, detailed methodologies for its characterization, and practical insights into its application for labeling biomolecules.

Rhodamine dyes, in general, are valued for their favorable photophysical characteristics, including long wavelength absorption maxima, high molar absorptivities, and significant quantum yields.[3][4][5] Compared to other common fluorophores like fluoresceins, rhodamines exhibit greater resistance to photobleaching and their fluorescence spectra are largely independent of pH in the physiological range (pH 4 to 10).[4][5] The rigid xanthene core of 5-ROX contributes to its high quantum yield by preventing non-radiative decay processes.[4][5]

This technical guide is designed for researchers, scientists, and drug development professionals seeking a deep, practical understanding of 5-ROX to effectively integrate this versatile fluorophore into their experimental workflows.

Core Photophysical Properties of 5-Carboxy-X-rhodamine (5-ROX)

The fundamental photophysical parameters of 5-ROX are summarized in the table below. These values are critical for designing experiments, selecting appropriate instrumentation, and interpreting results.

Photophysical ParameterValueSource(s)
Excitation Maximum (λex) 568 - 580 nm[1][2][3][6]
Emission Maximum (λem) 591 - 604 nm[1][2][3][6]
Molar Extinction Coefficient (ε) 82,000 - 93,000 M⁻¹cm⁻¹[2][6]
Fluorescence Quantum Yield (Φf) ~0.94[2][3]
Solubility DMSO, DMF, MeOH[1][6]

Note: The exact excitation and emission maxima can vary slightly depending on the solvent environment and conjugation to a biomolecule.

Experimental Characterization of 5-ROX

Accurate characterization of the photophysical properties of 5-ROX, particularly when conjugated to a molecule of interest, is crucial for reliable experimental outcomes. This section provides detailed protocols for key measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength. It is an intrinsic property of the molecule and is essential for accurately determining the concentration of 5-ROX solutions.

  • Solvent Selection: Dissolve a precisely weighed amount of 5-ROX in a spectroscopic grade solvent in which it is highly soluble, such as dimethyl sulfoxide (DMSO) or methanol (MeOH).[1][6]

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of 5-ROX. Ensure the dye is fully dissolved.

  • Serial Dilutions: Perform a series of accurate dilutions of the stock solution to prepare at least five different concentrations in the desired experimental buffer (e.g., phosphate-buffered saline, PBS). The absorbance values should ideally fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Absorbance Measurement: Using a calibrated UV-Vis spectrophotometer, measure the absorbance of each dilution at the known absorption maximum (λmax) of 5-ROX (~578 nm). Use the same buffer as a blank reference.

  • Data Analysis: Plot the measured absorbance at λmax against the corresponding concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit is the molar extinction coefficient (ε).

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis weigh Weigh 5-ROX dissolve Dissolve in DMSO/MeOH (Stock Solution) weigh->dissolve dilute Serial Dilutions (Working Solutions) dissolve->dilute measure_abs Measure Absorbance at λmax dilute->measure_abs spectrophotometer UV-Vis Spectrophotometer spectrophotometer->measure_abs plot Plot Absorbance vs. Concentration measure_abs->plot linear_fit Perform Linear Regression plot->linear_fit calculate Slope = Molar Extinction Coefficient (ε) linear_fit->calculate

Caption: Workflow for determining the molar extinction coefficient of 5-ROX.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[7][8] A high quantum yield is desirable for sensitive detection. The relative method, comparing the sample to a known standard, is most common.[8][9]

  • Selection of a Reference Standard: Choose a fluorescent standard with a well-characterized quantum yield and spectral properties that overlap with 5-ROX. A suitable standard for 5-ROX could be Rhodamine 101 (Φf ≈ 1.0 in ethanol).

  • Preparation of Solutions: Prepare a series of dilutions for both the 5-ROX sample and the reference standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[9]

  • Absorbance and Emission Spectra Acquisition:

    • Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

    • Using a spectrofluorometer, record the fluorescence emission spectra of all solutions, exciting at the same wavelength for both the sample and the standard. Ensure the excitation wavelength is one where both have measurable absorbance.

  • Data Integration and Analysis:

    • Integrate the area under the corrected emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • Determine the slope (gradient) of the linear fit for both plots.

  • Quantum Yield Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:[9]

    Φs = Φr * (Grads / Gradr) * (ns² / nr²)

    Where:

    • Φr is the quantum yield of the reference.

    • Grads and Gradr are the gradients of the sample and reference plots, respectively.

    • ns and nr are the refractive indices of the sample and reference solvents, respectively (if different).

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare 5-ROX Dilutions (Abs < 0.1) measure_abs Measure Absorbance Spectra prep_sample->measure_abs prep_standard Prepare Reference Standard Dilutions (Abs < 0.1) prep_standard->measure_abs measure_em Measure Emission Spectra (Same λex) measure_abs->measure_em integrate Integrate Emission Spectra measure_em->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Grads, Gradr) plot->gradient calculate_qy Calculate Quantum Yield (Φs) gradient->calculate_qy

Caption: Workflow for relative fluorescence quantum yield measurement.

Application in Biomolecule Labeling

5-ROX is frequently used to label peptides, proteins, and oligonucleotides.[2][6] The carboxylic acid group can be activated, most commonly as an N-hydroxysuccinimidyl (NHS) ester, to react with primary amines on the target biomolecule.[10][11]

Protocol: Amine-Reactive Labeling with 5-ROX NHS Ester

This protocol provides a general guideline for labeling proteins with 5-ROX NHS ester. Optimization may be required for specific biomolecules.

  • Preparation of 5-ROX NHS Ester Stock Solution: Dissolve the 5-ROX NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[12] This should be done immediately before use.

  • Preparation of the Biomolecule:

    • Dissolve the protein to be labeled in an amine-free buffer at a pH of 7.2-8.3. A common choice is 0.1 M sodium bicarbonate buffer, pH 8.3.[12][13] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete for reaction with the NHS ester.[13]

    • The concentration of the protein should typically be in the range of 1-10 mg/mL.

  • Labeling Reaction:

    • Add the 5-ROX NHS ester stock solution to the protein solution. The molar ratio of dye to protein is a critical parameter to optimize; a starting point is a 10-20 fold molar excess of the dye.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.[12]

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye. This is commonly achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis.[12]

    • Collect the fractions containing the labeled protein, which can often be identified by its color.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated from the absorbance of the dye and the protein.

    • Confirm the functionality of the labeled protein through an appropriate activity assay.

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_dye Dissolve 5-ROX NHS Ester in DMSO mix Mix Dye and Protein prep_dye->mix prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3) prep_protein->mix incubate Incubate (1-2h, RT, Dark) mix->incubate purify Separate Conjugate (e.g., Desalting Column) incubate->purify characterize Determine Degree of Labeling (DOL) purify->characterize

Caption: Workflow for labeling proteins with 5-ROX NHS ester.

Considerations for Advanced Applications

Fluorescence Resonance Energy Transfer (FRET)

5-ROX is often employed as an acceptor in FRET-based assays due to its spectral properties.[6][14] FRET is a distance-dependent energy transfer between a donor fluorophore and an acceptor.[15] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "molecular ruler" for studying molecular interactions.[16][17] When selecting a donor for 5-ROX, it is crucial that the donor's emission spectrum significantly overlaps with the excitation spectrum of 5-ROX.[15] A common donor for 5-ROX is fluorescein (FAM).[14]

Environmental Sensitivity

While rhodamines are generally less sensitive to pH than fluoresceins, environmental factors can still influence their photophysical properties.[4][5] The polarity of the local microenvironment can affect the fluorescence quantum yield and lifetime.[18] It is important to characterize the behavior of 5-ROX conjugates under the specific experimental conditions to ensure accurate data interpretation.

Conclusion

5-Carboxy-X-rhodamine is a high-performance fluorophore with exceptional brightness and photostability, making it a valuable tool for a wide range of applications in life sciences and drug discovery. A thorough understanding of its core photophysical properties and the methodologies for its characterization and conjugation are paramount for its successful implementation. By following the detailed protocols and considering the key practical aspects outlined in this guide, researchers can confidently and effectively utilize 5-ROX to generate high-quality, reproducible data.

References

  • metabion. Rox. [Link]

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15(8), 2643-2667. [Link]

  • emp BIOTECH. 5-Carboxy-X-rhodamine (5-ROX), single isomer. [Link]

  • UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]

  • ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]

  • Marnett, L. J., et al. (2008). Synthesis of 5- and 6-Carboxy-X-rhodamines. Organic letters, 10(15), 3295–3298. [Link]

  • Marnett, L. J., et al. (2008). Synthesis of 5- and 6-Carboxy-X-rhodamines. Organic Letters, 10(15), 3295-3298. [Link]

  • Bio-Rad. Fluorophore ReferenceGuide. [Link]

  • AxisPharm. Rox (carboxy-X-rhodamine) Dye. [Link]

  • Westburg. FRET module 5 -FAM (donor)/ROX (acceptor) for qTower3. [Link]

  • BMG LABTECH. Time-Resolved Fluorescence Measurements. [Link]

  • University of California, Irvine. Time Resolved Fluorescence Spectroscopy. [Link]

  • Hohlbein, J., et al. (2024). A practical guide to time-resolved fluorescence microscopy and spectroscopy. bioRxiv. [Link]

  • Hohlbein, J., et al. (2024). A practical guide to time-resolved fluorescence microscopy and spectroscopy. bioRxiv. [Link]

  • Hohlbein, J., et al. (2024). A practical guide to time-resolved fluorescence microscopy and spectroscopy. bioRxiv. [Link]

  • You Do Bio. Protocol: Labeling Biomolecules with 6-Carboxy-X-Rhodamine (6-ROX) NHS Ester. [Link]

  • Lukinavičius, G., et al. (2020). Enhancing biocompatibility of rhodamine fluorescent probes by a neighbouring group effect. Chemical Science, 11(26), 6738-6746. [Link]

  • Bajar, B. T., et al. (2016). A Guide to Fluorescent Protein FRET Pairs. Sensors (Basel, Switzerland), 16(9), 1488. [Link]

  • Evident Scientific. Fluorescence Resonance Energy Transfer (FRET) Microscopy. [Link]

  • Algar, W. R. (2022). Key Steps to Follow in a FRET Experiment. Spectroscopy, 37(8), 8-15. [Link]

  • Lukinavičius, G., et al. (2023). A general highly efficient synthesis of biocompatible rhodamine dyes and probes for live-cell multicolor nanoscopy. Nature Communications, 14(1), 1269. [Link]

  • Lu, G., et al. (2012). Discovery of Environmental Rhodamine B Contamination in Paprika during the Vegetation Process. Journal of Agricultural and Food Chemistry, 60(40), 10036-10041. [Link]

Sources

Exploratory

A Deep Dive into 5-ROX SE: A Technical Guide for the Aspiring Researcher

Welcome to the laboratory. As you embark on your research journey, you will encounter a vast array of tools and reagents.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the laboratory. As you embark on your research journey, you will encounter a vast array of tools and reagents. Understanding their fundamental principles is paramount to designing robust experiments and interpreting your results with confidence. This guide is dedicated to a workhorse of molecular biology: 5-Carboxy-X-rhodamine, succinimidyl ester, or as it's more commonly known, 5-ROX SE. We will move beyond a superficial overview to provide you with the in-depth, technical understanding necessary to harness its full potential.

The Foundation: Understanding 5-ROX SE

5-ROX SE is a bright, orange-fluorescent dye belonging to the rhodamine family. Its utility in the lab stems from a key chemical feature: the N-hydroxysuccinimidyl (NHS) ester group. This reactive moiety allows for the covalent attachment of the 5-ROX fluorophore to primary and secondary amines on your molecule of interest, a process known as bioconjugation.

Chemical and Spectral Properties: A Quantitative Overview

To effectively utilize any fluorescent dye, a thorough understanding of its spectral properties is non-negotiable. These characteristics dictate the appropriate instrumentation and experimental design for its use.

PropertyValueSource(s)
Molecular Weight 631.67 g/mol [1]
Excitation Maximum (λex) ~575-578 nm[1][2]
Emission Maximum (λem) ~600-604 nm[1][3]
Molar Extinction Coefficient (ε) ~82,000 cm⁻¹M⁻¹[3]
Quantum Yield (Φ) ~0.94[3]
Recommended Storage -20°C to -80°C, protected from light and moisture[1][4][5]
Solubility DMSO, DMF[1]

Expert Insight: The high molar extinction coefficient and quantum yield of 5-ROX contribute to its bright fluorescence, making it an excellent choice for applications requiring high sensitivity. Note that as a single isomer, 5-ROX SE is preferred over mixed isomer preparations (5/6-ROX) as it yields better resolution during the purification of labeled biomolecules, a critical step for reproducible results.[1][6]

The Conjugation Chemistry: Mechanism of Action

The core of 5-ROX SE's functionality lies in the reaction between its succinimidyl ester group and nucleophilic primary or secondary amines on a target molecule, such as the lysine residues of a protein or an amine-modified oligonucleotide. This reaction, which proceeds efficiently under slightly basic conditions (pH 8.0-9.0), results in the formation of a stable amide bond, permanently tethering the fluorescent dye to your target.[5][7]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 5_ROX_SE 5-ROX SE (Succinimidyl Ester) Conjugate 5-ROX Labeled Molecule (Stable Amide Bond) 5_ROX_SE->Conjugate reacts with Target_Molecule Target Molecule (with Primary Amine R-NH₂) Target_Molecule->Conjugate to form Conditions Aqueous Buffer pH 8.0-9.0 NHS N-hydroxysuccinimide (Byproduct) Conjugate->NHS releasing

Caption: Covalent labeling of a target molecule with 5-ROX SE.

In the Trenches: Practical Applications and Protocols

Now, let's translate this foundational knowledge into actionable protocols. The following sections provide detailed, step-by-step guidance for common applications of 5-ROX SE.

Labeling of Amine-Modified Oligonucleotides

5-ROX SE is widely used for labeling oligonucleotides for applications such as qPCR probes and Sanger sequencing primers.[8][9]

This protocol is optimized for the labeling of approximately 0.1-0.2 µmoles of an amine-modified oligonucleotide.

Materials:

  • Amine-modified oligonucleotide, desalted

  • 5-ROX SE

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Desalting column (e.g., gel filtration) or HPLC for purification

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in 100 µL of 0.1 M sodium bicarbonate buffer (pH 8.5). The concentration should be at least 2 mg/mL for optimal labeling.[10]

  • Dye Preparation: Immediately before use, dissolve 1 mg of 5-ROX SE in 100 µL of anhydrous DMF or DMSO to create a 10 mg/mL stock solution. Vortex to ensure complete dissolution.[11] Trustworthiness Check: Succinimidyl esters are moisture-sensitive. Using anhydrous solvents and preparing the dye solution fresh is critical to prevent hydrolysis of the NHS ester, which would render it unreactive.[5][7]

  • Labeling Reaction: Add a 5-10 fold molar excess of the 5-ROX SE solution to the oligonucleotide solution. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: It is crucial to remove the unreacted dye from the labeled oligonucleotide. This can be achieved using a desalting spin column or, for higher purity, by reverse-phase HPLC.[11]

G Start Start: Amine-Modified Oligonucleotide Dissolve_Oligo Dissolve Oligo in Bicarbonate Buffer (pH 8.5) Start->Dissolve_Oligo Mix Combine Oligo and Dye Solutions (5-10x molar excess of dye) Dissolve_Oligo->Mix Prepare_Dye Prepare fresh 5-ROX SE in anhydrous DMSO/DMF Prepare_Dye->Mix Incubate Incubate 1-2 hours at RT (Protected from light) Mix->Incubate Purify Purify Labeled Oligo (Desalting column or HPLC) Incubate->Purify End End: Purified 5-ROX Labeled Oligo Purify->End

Caption: Workflow for labeling amine-modified oligonucleotides with 5-ROX SE.

Protein and Antibody Conjugation

Labeling proteins with 5-ROX SE enables a wide range of applications, including immunofluorescence, flow cytometry, and FRET-based assays.[12][13]

This protocol is optimized for labeling 1 mg of an IgG antibody.

Materials:

  • Protein of interest (e.g., IgG antibody) at a concentration of at least 2 mg/mL

  • 5-ROX SE

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate, pH 8.3

  • Purification buffer (e.g., PBS)

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: The protein solution must be in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris or glycine, the protein must be dialyzed against PBS. Adjust the pH of the protein solution to 8.3 by adding 1 M sodium bicarbonate.[14][15]

  • Dye Preparation: Prepare a 10 mg/mL stock solution of 5-ROX SE in anhydrous DMSO or DMF immediately before use.[11]

  • Labeling Reaction: For an IgG antibody, a 10:1 molar ratio of dye to protein is a good starting point. Add the calculated volume of the 5-ROX SE stock solution to the protein solution while gently stirring. Incubate for 1 hour at room temperature, protected from light.[11][16]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with your desired storage buffer (e.g., PBS). The larger labeled protein will elute first, followed by the smaller, unreacted dye molecules.[17][18]

After purification, it is essential to determine the average number of dye molecules conjugated to each protein molecule, known as the Degree of Labeling (DOL). An optimal DOL is crucial for the functionality of the labeled protein; too low a DOL results in a weak signal, while a high DOL can lead to fluorescence quenching and reduced protein activity.[2][19]

The DOL can be calculated using the following formula based on absorbance measurements:

DOL = (A_max × MW_protein) / (ε_dye × (A_280 - (A_max × CF)))

Where:

  • A_max is the absorbance of the conjugate at the λ_max of 5-ROX (~578 nm).

  • MW_protein is the molecular weight of the protein in g/mol .

  • ε_dye is the molar extinction coefficient of 5-ROX (82,000 M⁻¹cm⁻¹).[3]

  • A_280 is the absorbance of the conjugate at 280 nm.

  • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the dye / A_max of the dye). For many rhodamine dyes, this is in the range of 0.3-0.34.[20]

An ideal DOL for antibodies is typically between 2 and 10.[21]

Advanced Applications: Where 5-ROX Shines

Beyond basic labeling, 5-ROX plays a critical role in several advanced molecular biology techniques.

Quantitative PCR (qPCR): The Passive Reference Dye

In many qPCR instruments, particularly those from Applied Biosystems, ROX is used as a passive reference dye.[4][22] It is included in the master mix at a constant concentration and its fluorescence does not change during the PCR reaction. The instrument measures the fluorescence of both the reporter dye (e.g., SYBR Green or a TaqMan probe) and the ROX dye. The reporter dye signal is then normalized to the ROX signal.

Why is this important? This normalization corrects for well-to-well variations in fluorescence that can arise from pipetting inaccuracies, differences in optical path length, or bubbles in the reaction.[3][8] By normalizing the reporter signal, the precision and reproducibility of the qPCR data are significantly improved.[22]

G Raw_Signal Raw Reporter Dye Signal (Affected by well-to-well variations) Normalization Normalization (Reporter Signal / ROX Signal) Raw_Signal->Normalization ROX_Signal Constant ROX Signal ROX_Signal->Normalization Normalized_Signal Normalized Reporter Signal (Improved precision and reproducibility) Normalization->Normalized_Signal

Caption: The role of ROX as a passive reference dye in qPCR data normalization.

Sanger Sequencing: Labeling the Termination Reaction

In automated Sanger sequencing, fluorescently labeled dideoxynucleotides (ddNTPs) are used to terminate the DNA synthesis reaction. While modern sequencing chemistries often use other dyes, primers labeled with dyes like 5-ROX can also be employed. In this approach, a 5-ROX labeled primer is used to initiate the sequencing reaction. The resulting fragments of different lengths, all carrying the 5-ROX label, are then separated by capillary electrophoresis and detected by a laser.[23]

Concluding Remarks: A Versatile Tool in Your Arsenal

5-ROX SE is more than just a colorful reagent; it is a versatile and powerful tool for the modern life scientist. From labeling oligonucleotides and proteins to enabling high-precision qPCR, a thorough understanding of its properties and applications is invaluable. By following the detailed protocols and understanding the underlying principles outlined in this guide, you are now well-equipped to confidently and effectively incorporate 5-ROX SE into your research endeavors. Remember, the key to successful science lies not just in knowing the steps of a protocol, but in understanding the "why" behind each one.

References

  • Bio-Rad Laboratories. (n.d.). Normalization of Real-Time PCR Fluorescence Data with ROX Passive Reference Dye. Retrieved from [Link]

  • Anaspec. (n.d.). 5-ROX, SE [5-Carboxy-X-rhodamine, SE] - 5 mg. Retrieved from [Link]

  • G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from [Link]

  • Kundu, K., & Marnett, L. J. (2008). Synthesis of 5- and 6-Carboxy-X-rhodamines. Organic Letters, 10(11), 2239-2242. Retrieved from [Link]

  • abberior Instruments. (n.d.). Degree of labeling (DOL) step by step. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL). Retrieved from [Link]

  • AxisPharm. (n.d.). Rox (carboxy-X-rhodamine) Dye. Retrieved from [Link]

  • ResearchGate. (2014, August 1). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?. Retrieved from [Link]

  • Kundu, K., & Marnett, L. J. (2008). Synthesis of 5- and 6-Carboxy-X-rhodamines. Organic Letters, 10(11), 2239-2242. Retrieved from [Link]

  • Glen Research. (n.d.). GENERAL PROCEDURE FOR LABELLING OF AMINO-MODIFIED OLIGONUCLEOTIDES. Retrieved from [Link]

  • The Joseph Lab, UC San Diego. (2005, October 13). Amine-Reactive Probes. Retrieved from [Link]

  • Anaspec. (n.d.). 5-ROX, SE [5-Carboxy-X-rhodamine, SE] - 5 mg. Retrieved from [Link]

  • You Do Bio. (n.d.). Protocol: Labeling Biomolecules with 6-Carboxy-X-Rhodamine (6-ROX) NHS Ester. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Do bifunctionalised labels solve the problem of dye diffusion in FRET analysis? Supplementary Information. Retrieved from [Link]

  • Seidel, C. A., et al. (2004). Fluorescence resonance energy transfer (FRET) and competing processes in donor-acceptor substituted DNA strands: a comparative study of ensemble and single-molecule data. Physical Chemistry Chemical Physics, 6(3), 503-514. Retrieved from [Link]

  • MDPI. (2021). FRET Ratiometric Nanoprobes for Nanoparticle Monitoring. Biosensors, 11(12), 505. Retrieved from [Link]

  • CD Genomics. (2025, July 25). Sanger Sequencing: Experimental Design and Sample Preparation. Retrieved from [Link]

  • Brownstein, M. J., et al. (2004). Universal method for producing ROX-labeled size standards suitable for automated genotyping. BioTechniques, 37(3), 350-352. Retrieved from [Link]

  • Al Attar, H. A., & Monkman, A. P. (2009). FRET and competing processes between conjugated polymer and dye substituted DNA strands: a comparative study of probe selection in DNA detection. Biomacromolecules, 10(5), 1077-1083. Retrieved from [Link]

  • Ramaciotti Centre for Genomics. (n.d.). Guide to Sanger Sequencing at RAMAC. Retrieved from [Link]

  • Wang, Y., et al. (2018). A Near-Infrared Fluorescent Probe Based on a FRET Rhodamine Donor Linked to a Cyanine Acceptor for Sensitive Detection of Intracellular pH Alternations. Molecules, 23(10), 2691. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to Labeling Antibodies with 5-ROX SE

This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the protocol for labeling antibodies with 5-ROX SE (5-Carboxy-X-rhodamine, succinimidyl ester). Th...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the protocol for labeling antibodies with 5-ROX SE (5-Carboxy-X-rhodamine, succinimidyl ester). This guide is designed to ensure scientific integrity and provide a self-validating system for reproducible, high-quality results.

Introduction: The Chemistry of Amine-Reactive Labeling

The covalent attachment of fluorescent dyes to biomolecules is a cornerstone of modern biological research, enabling the sensitive detection and visualization of proteins in a multitude of applications.[1] 5-ROX SE is an amine-reactive fluorescent dye widely used for labeling proteins, particularly antibodies.[2][3][4][5][6][7] The key to this process lies in the succinimidyl ester (SE), also known as an N-hydroxysuccinimide (NHS) ester, functional group.[8][9] This group readily reacts with primary amines (-NH₂), such as those found on the side chains of lysine residues and the N-terminus of antibodies, to form a stable amide bond.[8][10][11]

The efficiency of this conjugation is critically dependent on the reaction's pH.[9][12][13] The target primary amines must be in a deprotonated, nucleophilic state to react with the NHS ester.[13] This is typically achieved at a slightly alkaline pH, generally between 8.0 and 9.0.[10][12] However, a competing reaction, the hydrolysis of the NHS ester, also accelerates at higher pH, which can reduce labeling efficiency.[10][13] Therefore, maintaining the optimal pH is a delicate balance to maximize the conjugation reaction while minimizing hydrolysis.[13]

Core Principles and Critical Parameters

Before proceeding to the protocol, it is crucial to understand the key factors that influence the success of the labeling reaction. These parameters should be carefully controlled and optimized for each specific antibody and application.

ParameterRecommended RangeRationale & Key Considerations
Reaction pH 8.0 - 9.0 (Optimal: 8.3-8.5)Balances the need for deprotonated primary amines for reaction with the NHS ester against the increasing rate of NHS ester hydrolysis at higher pH.[9][12][13] Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the antibody for reaction with the dye.[8] Suitable buffers include sodium bicarbonate or sodium borate.
Antibody Purity & Concentration >95% pure, ≥ 2 mg/mLHigh purity is essential to prevent the labeling of contaminating proteins. A concentration of at least 2 mg/mL is recommended to ensure efficient conjugation. Stabilizing proteins like BSA and low molecular weight substances such as sodium azide or glycine must be removed prior to labeling.
Dye-to-Antibody Molar Ratio 5:1 to 20:1This ratio significantly impacts the Degree of Labeling (DOL). A higher ratio generally leads to a higher DOL, but excessive labeling can lead to fluorescence quenching and loss of antibody function.[14][15] This should be empirically determined for each antibody.
Reaction Time & Temperature 1-2 hours at Room Temperature or Overnight at 4°CLonger incubation times can increase the DOL. Performing the reaction at 4°C can help to minimize antibody degradation, though the reaction rate will be slower.
Dye Reconstitution Anhydrous DMSO or DMF5-ROX SE is moisture-sensitive. Use high-quality, anhydrous solvents to prevent hydrolysis of the NHS ester before it is added to the antibody solution.[9]

Visualizing the Workflow

The entire process, from antibody preparation to the final characterization of the conjugate, can be visualized as a streamlined workflow.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization Ab_Prep Antibody Preparation (Buffer Exchange) Conjugation Conjugation Reaction (pH 8.3-8.5) Ab_Prep->Conjugation Dye_Prep 5-ROX SE Reconstitution Dye_Prep->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification DOL_Calc DOL Calculation (Spectrophotometry) Purification->DOL_Calc Func_Assay Functional Assay (e.g., ELISA, Flow Cytometry) DOL_Calc->Func_Assay

Caption: Workflow for 5-ROX SE Antibody Labeling.

The Chemical Reaction at its Core

The fundamental chemistry involves the nucleophilic attack of a primary amine on the antibody with the succinimidyl ester of the 5-ROX dye.

Reaction_Mechanism Ab_NH2 Antibody-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Ab_NH2->Intermediate + ROX_SE 5-ROX-SE (Succinimidyl Ester) ROX_SE->Intermediate Conjugate Antibody-NH-CO-ROX (Stable Amide Bond) Intermediate->Conjugate NHS N-hydroxysuccinimide (Leaving Group) Intermediate->NHS +

Caption: Reaction of 5-ROX SE with a primary amine.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • Purified antibody (≥ 2 mg/mL) in a buffer free of primary amines (e.g., PBS).

  • 5-ROX SE (e.g., from Biotium, Thermo Fisher Scientific).[2][4]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[9]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[9][12]

  • Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) appropriate for the volume of the reaction.[16]

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

  • Spectrophotometer.

Procedure:

Part 1: Antibody Preparation

  • Buffer Exchange: The antibody must be in an amine-free buffer at the correct pH for the conjugation reaction. Dialyze the antibody against 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5) overnight at 4°C with at least two buffer changes.[17][18] Alternatively, use a desalting column for a quicker buffer exchange.[16][17]

  • Concentration Adjustment: After buffer exchange, determine the antibody concentration by measuring the absorbance at 280 nm. Adjust the concentration to a minimum of 2 mg/mL.

Part 2: 5-ROX SE Reconstitution

  • Prepare Stock Solution: Immediately before use, dissolve the 5-ROX SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved.

    • Expert Tip: 5-ROX SE is moisture sensitive. Use fresh, high-quality anhydrous solvent and keep the vial tightly capped when not in use. Prepare the dye solution just before you are ready to start the conjugation reaction.

Part 3: Conjugation Reaction

  • Calculate Molar Ratio: Determine the volume of the 5-ROX SE stock solution to add to the antibody solution to achieve the desired dye-to-antibody molar ratio. A common starting point is a 10-fold molar excess of dye.

  • Initiate Reaction: While gently vortexing the antibody solution, slowly add the calculated volume of the 5-ROX SE stock solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[12] Alternatively, the reaction can be incubated overnight at 4°C.

Part 4: Purification of the Labeled Antibody

  • Removal of Unconjugated Dye: It is critical to remove any free, unconjugated 5-ROX SE from the labeled antibody.[14][19][20] This is typically achieved using a size-exclusion chromatography column (e.g., a desalting column).[16]

  • Column Equilibration: Equilibrate the desalting column with PBS or another suitable storage buffer.

  • Separation: Apply the conjugation reaction mixture to the top of the column. The larger, labeled antibody will pass through the column more quickly, while the smaller, unconjugated dye molecules will be retained. Collect the colored fractions corresponding to the labeled antibody.

Part 5: Characterization of the Conjugate - Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule.[14][15][21] It is a critical parameter for ensuring the quality and reproducibility of your labeled antibody.[14][15] The optimal DOL for antibodies is typically between 2 and 10.[14][15]

  • Spectrophotometric Measurement: Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for 5-ROX, which is approximately 575 nm (A₅₇₅).

  • DOL Calculation: Use the following formula to calculate the DOL:

    DOL = (A₅₇₅ × ε_antibody) / [(A₂₈₀ - (A₅₇₅ × CF₂₈₀)) × ε_dye]

    Where:

    • A₅₇₅ is the absorbance of the conjugate at 575 nm.

    • A₂₈₀ is the absorbance of the conjugate at 280 nm.

    • ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~210,000 M⁻¹cm⁻¹).[14]

    • ε_dye is the molar extinction coefficient of 5-ROX at 575 nm (this value should be provided by the manufacturer).

    • CF₂₈₀ is the correction factor to account for the dye's absorbance at 280 nm (CF₂₈₀ = A₂₈₀ of dye / A_max of dye).[14][19][21]

Hypothetical DataAbsorbance (A)Molar Extinction Coefficient (ε)Correction Factor (CF₂₈₀)
Labeled Antibody A₂₈₀ = 0.85, A₅₇₅ = 0.40ε_antibody = 210,000 M⁻¹cm⁻¹
5-ROX Dye ε_dye = 93,000 M⁻¹cm⁻¹0.35

Example Calculation: DOL = (0.40 × 210,000) / [(0.85 - (0.40 × 0.35)) × 93,000] DOL ≈ 1.27

Final Considerations and Best Practices

  • Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA (if compatible with downstream applications) and storing at -20°C in single-use aliquots.

  • Validation: Always validate the performance of your newly labeled antibody in your specific application (e.g., flow cytometry, immunofluorescence, ELISA). Compare its performance to a commercially available conjugate or an unlabeled primary antibody followed by a labeled secondary antibody.

  • Optimization: The protocol provided is a general guideline. For optimal results, it is recommended to perform a titration of the dye-to-antibody molar ratio to determine the ideal DOL for your specific antibody and application.[20]

By carefully following this detailed protocol and understanding the underlying chemical principles, researchers can confidently and reproducibly label antibodies with 5-ROX SE, generating high-quality reagents for a wide range of research and diagnostic applications.

References

  • Abberior Instruments. (n.d.). Degree of labeling (DOL) step by step. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules by capillary zone electrophoresis. Retrieved from [Link]

  • G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from [Link]

  • Cambridge Bioscience. (n.d.). 5-CARBOXY-X-Rhodamine, SE (5-ROX, SE). Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Invitrogen™ 5-ROX, SE (5-Carboxy-X-Rhodamine, Succinimidyl Ester), single isomer. Retrieved from [Link]

  • Anaspec. (n.d.). 5-ROX, SE [5-Carboxy-X-rhodamine, SE] - 5 mg. Retrieved from [Link]

  • Unknown. (2008, June 30). Antibody labelling. Retrieved from [Link]

  • PubMed. (2020, July 1). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Retrieved from [Link]

  • Chem-Impex. (n.d.). 5-Carboxy-X-rhodamine N-succinimidyl ester. Retrieved from [Link]

  • YouTube. (2024, July 3). How to: Invitrogen ReadyLabel Antibody Labeling Kits Protocol. Retrieved from [Link]

  • NIH. (n.d.). Conjugation of Fluorochromes to Monoclonal Antibodies. Retrieved from [Link]

  • AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. Retrieved from [Link]

  • FluoroFinder. (2023, June 11). Antibody Conjugation Techniques. Retrieved from [Link]

  • Cell Signaling Technology. (2019, December 13). Multiplex IHC Optimization: Antibody Titration & Fluorophore Pairing | CST Tech Tips. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: A Step-by-Step Guide for 5-ROX SE Oligonucleotide Conjugation

Introduction: Illuminating Biology with 5-ROX Labeled Oligonucleotides Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, enabling a wide array of applications from qPCR and fluorescence...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating Biology with 5-ROX Labeled Oligonucleotides

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, enabling a wide array of applications from qPCR and fluorescence in situ hybridization (FISH) to DNA sequencing and microarray analysis.[][2] 5-Carboxy-X-rhodamine (5-ROX) is a bright, photostable rhodamine dye that serves as a valuable fluorescent label.[3][4][5] Its succinimidyl ester (SE) derivative, 5-ROX SE, is an amine-reactive compound designed for covalently coupling the dye to biomolecules.[6][7]

This guide provides a comprehensive, step-by-step protocol for the conjugation of 5-ROX SE to amine-modified oligonucleotides. We will delve into the underlying chemistry, pre-conjugation considerations, the detailed reaction protocol, purification strategies, and final quality control measures. This document is intended for researchers, scientists, and drug development professionals seeking to reliably produce high-quality fluorescently labeled nucleic acids.

The Chemistry of Conjugation: A Stable Amide Bond

The conjugation of 5-ROX SE to an amine-modified oligonucleotide is a classic example of N-hydroxysuccinimide (NHS) ester chemistry.[8][9] The NHS ester is an activated form of the carboxylic acid on the ROX dye, making it highly susceptible to nucleophilic attack by a primary aliphatic amine.[8][10] This amine is typically introduced onto the 5' or 3' terminus of the oligonucleotide during synthesis via an amino-modifier C6 linker.[9]

The reaction proceeds optimally under slightly basic conditions (pH 7.5-9.0).[8][11][] At this pH, the primary amine on the oligonucleotide is deprotonated and thus a potent nucleophile. It attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[8] This covalent linkage is highly stable, ensuring the fluorescent dye remains attached to the oligonucleotide throughout subsequent experimental procedures.[13][14]

It is crucial to use buffers that are free of primary amines, such as Tris, as these will compete with the amine-modified oligonucleotide for reaction with the 5-ROX SE, thereby reducing labeling efficiency.[11][15]

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products Oligo Amine-Modified Oligonucleotide (R-NH2) Reaction Nucleophilic Attack Oligo->Reaction ROX_SE 5-ROX NHS Ester ROX_SE->Reaction Conjugate 5-ROX Labeled Oligonucleotide (Stable Amide Bond) Reaction->Conjugate pH 7.5-9.0 NHS N-Hydroxysuccinimide (Byproduct) Reaction->NHS

Caption: Chemical reaction of 5-ROX SE with an amine-modified oligonucleotide.

Pre-Conjugation: Setting the Stage for Success

Careful preparation before initiating the conjugation reaction is paramount to achieving high labeling efficiency and a pure final product.

Required Materials and Reagents
Reagent/MaterialSpecifications
Amine-Modified OligonucleotideHigh-purity, desalted or HPLC-purified.
5-ROX SEHigh-quality, stored desiccated and protected from light at ≤ -15°C.[16][17]
Anhydrous DMSO or DMFFor dissolving 5-ROX SE.[8][11]
Conjugation Buffer0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.3-8.5.[10]
Nuclease-free WaterFor all aqueous solutions.
Purification SystemHPLC, size-exclusion columns, or ethanol precipitation reagents.
SpectrophotometerFor quantification and quality control.
Oligonucleotide Quality Control

The purity of the starting amine-modified oligonucleotide is critical. Impurities from the synthesis process can interfere with the conjugation reaction. It is highly recommended to use desalted or, ideally, HPLC-purified oligonucleotides.

Before starting, quantify your oligonucleotide stock solution using UV-Vis spectrophotometry at 260 nm (A260). An accurate concentration is essential for calculating the correct molar ratios for the reaction.

Handling 5-ROX SE

5-ROX SE is sensitive to moisture and light. It should be stored at -20°C and protected from light.[6] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the NHS ester and render it inactive.

Step-by-Step Conjugation Protocol

This protocol is optimized for a reaction scale of 20-30 nanomoles of an amine-modified oligonucleotide.

1. Preparation of the Oligonucleotide Solution:

  • Resuspend the amine-modified oligonucleotide in the conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 0.3 to 0.8 mM. For 25 nmol of oligonucleotide, this would typically be in a volume of around 200 µL.[11]

  • Ensure the oligonucleotide is completely dissolved by gentle vortexing.

2. Preparation of the 5-ROX SE Stock Solution:

  • Immediately before use, prepare a stock solution of 5-ROX SE. Dissolve 1 mg of 5-ROX SE in 50-100 µL of anhydrous DMSO or DMF.[11][18] This will result in a concentration of approximately 13-16 mM.[7][18]

  • Mix thoroughly by vortexing until the dye is completely dissolved.

3. The Conjugation Reaction:

  • Add a 5 to 10-fold molar excess of the 5-ROX SE solution to the oligonucleotide solution.[18] For a 25 nmol oligonucleotide reaction, this would be approximately 10-20 µL of the dye stock solution.

  • Mix the reaction gently by vortexing.

  • Incubate the reaction for 1-3 hours at room temperature (25°C), protected from light.[11] Covering the reaction tube with aluminum foil is a simple and effective method. In many cases, the reaction is complete within 30 minutes.[11]

4. (Optional) Quenching the Reaction:

  • To stop the reaction, you can add a solution of Tris-HCl to a final concentration of 10 mM.[18] The primary amine in Tris will react with any remaining unreacted NHS ester.

  • Incubate for 10-15 minutes at room temperature.[18]

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & QC A Dissolve Amine-Oligo in Conjugation Buffer (pH 8.3) C Add 5-10x Molar Excess of 5-ROX SE to Oligo A->C B Prepare 5-ROX SE Stock Solution in Anhydrous DMSO/DMF B->C D Incubate 1-3 hours at Room Temperature (Protected from Light) C->D E Purify Conjugate (e.g., HPLC, Ethanol Ppt.) D->E F Characterize Product (UV-Vis Spectroscopy) E->F

Caption: Experimental workflow for 5-ROX SE oligonucleotide conjugation.

Purification of the Labeled Oligonucleotide

Post-reaction purification is a critical step to remove unreacted free dye and any unlabeled oligonucleotides.[19] The choice of purification method depends on the scale of the reaction, the length of the oligonucleotide, and the required final purity.

Common Purification Methods
  • Ethanol Precipitation: This is a simple method to remove the bulk of the unreacted dye.[11] The labeled oligonucleotide is precipitated with ethanol and a salt, such as sodium chloride.[11] This process is often repeated several times.[11] While effective at removing free dye, it may not efficiently separate labeled from unlabeled oligonucleotides.

  • Size-Exclusion Chromatography (SEC): SEC, often performed using spin columns, separates molecules based on size. The larger, labeled oligonucleotide will elute first, while the smaller, unreacted dye molecules are retained. This method is rapid but may not provide the highest resolution.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most effective method for achieving high purity.[][20] RP-HPLC separates molecules based on hydrophobicity.[20] The fluorescently labeled oligonucleotide is more hydrophobic than its unlabeled counterpart and will therefore have a longer retention time on a C18 column.[20] This allows for the separation of the labeled product from both free dye and unlabeled starting material.[11]

  • Phase Extraction: A rapid and cost-effective method involves using a hydrophobic organic solvent like n-butanol to extract the unreacted dye, leaving the hydrophilic labeled DNA in the aqueous phase.[21][22]

Characterization and Quality Control

After purification, it is essential to characterize the final product to determine its concentration and the efficiency of the labeling reaction.

UV-Vis Spectrophotometry

By measuring the absorbance of the purified conjugate at both 260 nm (for the oligonucleotide) and the absorbance maximum of 5-ROX (around 575 nm), you can determine both the concentration of the oligonucleotide and the degree of labeling (DOL).

The DOL is the average number of dye molecules per oligonucleotide. It is calculated using the following formula:

DOL = (A_max of dye × ε_oligo) / (A_260 of oligo × ε_dye)

Where:

  • A_max is the absorbance at the dye's maximum wavelength.

  • A_260 is the absorbance at 260 nm.

  • ε_oligo is the extinction coefficient of the oligonucleotide at 260 nm.

  • ε_dye is the extinction coefficient of 5-ROX at its absorbance maximum.

A correction factor must be applied to the A260 reading to account for the dye's absorbance at this wavelength.

Storage of Labeled Oligonucleotides

Fluorescently labeled oligonucleotides are susceptible to photobleaching and degradation. Proper storage is crucial to maintain their integrity and performance over time.

  • Protection from Light: Always store labeled oligonucleotides in the dark.[23][24] Use amber tubes or wrap tubes in aluminum foil.

  • Temperature: For long-term storage, keep the labeled oligonucleotides at -20°C or below.[23][24]

  • Buffer: Resuspend and store the oligonucleotides in a slightly basic buffer, such as TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0).[23] Avoid storing in water, which can be slightly acidic and lead to degradation.[16]

  • Aliquoting: It is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[24]

By following this comprehensive guide, researchers can confidently and reproducibly conjugate 5-ROX SE to amine-modified oligonucleotides, yielding high-quality reagents for a multitude of molecular biology applications.

References

  • How should fluorescent labeled probes be stored? - QIAGEN. (URL: [Link])

  • Synthesis and characterization of 5'-fluorescent-dye-labeled oligonucleotides - PubMed. (URL: [Link])

  • Handling and Storage of Oligonucleotides - Jena Bioscience. (URL: [Link])

  • DNA & RNA Oligonucleotides FAQs - Eurofins Genomics. (URL: [Link])

  • How should RNA oligonucleotides be stored? - metabion. (URL: [Link])

  • General and Facile Purification of Dye-Labeled Oligonucleotides by Ph-Controlled Extraction - Taylor & Francis. (URL: [Link])

  • Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides - ATDBio. (URL: [Link])

  • A Convenient and Efficient Purification Method for Chemically Labeled Oligonucleotides - Taylor & Francis. (URL: [Link])

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (URL: [Link])

  • Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. (URL: )
  • Purification strategy for chemically labeled oligonucleotides. (A)... - ResearchGate. (URL: [Link])

  • Amine-Reactive Probes - the Joseph Lab. (URL: [Link])

  • Quantitative evaluation of oligonucleotide surface concentrations using polymerization-based amplification - PMC - NIH. (URL: [Link])

  • A Comprehensive Guide to Dye Conjugation: Techniques, Applications, and Best Practices. (URL: [Link])

  • Localization and Quantification of Oligonucleotide Therapeutic Drugs: Immunoassays Specific for Nucleic Acid Modifications Indep. (URL: [Link])

  • Quantitative Evaluation of Oligonucleotide Surface Concentrations Using Polymerization-Based Amplification. (URL: [Link])

  • Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards - PMC - NIH. (URL: [Link])

  • Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments. (URL: [Link])

  • Synthesis of 5- and 6-Carboxy-X-rhodamines | Organic Letters - ACS Publications. (URL: [Link])

  • Synthesis of 5- and 6-Carboxy-X-rhodamines - PMC - PubMed Central. (URL: [Link])

  • Synthesis of 5- and 6-Carboxy-X-rhodamines - ACS Figshare. (URL: [Link])

  • Protocol: Labeling Biomolecules with 6-Carboxy-X-Rhodamine (6-ROX) NHS Ester - You Do Bio. (URL: [Link])

  • Oligonucleotide Labeling Reagents | Stratech. (URL: [Link])

Sources

Method

Application Notes &amp; Protocols: Utilizing 5-ROX SE for Protein Labeling in Flow Cytometry

Introduction: The Strategic Use of 5-ROX SE in Flow Cytometry In the landscape of cellular analysis, flow cytometry stands as a powerful technique for the high-throughput, quantitative assessment of single cells.[1] A co...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Use of 5-ROX SE in Flow Cytometry

In the landscape of cellular analysis, flow cytometry stands as a powerful technique for the high-throughput, quantitative assessment of single cells.[1] A cornerstone of this methodology is the use of fluorescent probes to identify and characterize cellular populations and their functions.[2] The covalent labeling of proteins with bright, photostable fluorophores is a critical upstream process that enables the tracking of protein localization, quantification of cell surface markers, and analysis of protein-protein interactions.[3][4]

This document provides a comprehensive guide to the use of 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX SE), for the labeling of proteins intended for flow cytometric analysis. 5-ROX, a rhodamine-based dye, offers favorable photophysical properties, including a long-wavelength emission maximum, which minimizes interference from cellular autofluorescence.[5] Its succinimidyl ester (SE) functional group allows for straightforward and efficient covalent conjugation to primary amines on proteins.[6]

These application notes are designed for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the underlying scientific principles to empower users to optimize their experiments for robust and reproducible results.

Physicochemical and Spectral Properties of 5-ROX SE

Understanding the characteristics of 5-ROX SE is fundamental to its successful application. The dye is an amine-reactive derivative of 5-carboxy-X-rhodamine.[7] Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight ~632 g/mol [8]
Excitation Maximum (λex) ~575-582 nm[6][7]
Emission Maximum (λem) ~602-606 nm[6][7]
Molar Extinction Coefficient (ε) ~93,000 cm⁻¹M⁻¹[6][9]
Reactive Group N-hydroxysuccinimidyl (NHS) ester[9]
Target Functional Group Primary amines (-NH₂)[3][6]
Solubility DMSO, DMF[7][9]

Principle of Protein Labeling with 5-ROX SE

The labeling reaction hinges on the nucleophilic attack of a primary amine on the succinimidyl ester of 5-ROX SE. This results in the formation of a stable amide bond, covalently linking the fluorophore to the protein. The primary amines are predominantly found on the side chains of lysine residues and the N-terminus of the polypeptide chain.[10]

The efficiency of this reaction is highly pH-dependent. A slightly alkaline pH (typically 8.0-9.0) is optimal as it deprotonates the primary amines, increasing their nucleophilicity and reactivity towards the NHS ester.

Experimental Workflow for Protein Labeling and Flow Cytometry

The overall process can be broken down into three main stages: protein preparation and labeling, purification of the labeled protein, and subsequent use in flow cytometry for cellular analysis.

G cluster_0 Protein Labeling cluster_1 Purification cluster_2 Characterization & Storage cluster_3 Flow Cytometry A Protein Preparation (Buffer Exchange) C Conjugation Reaction A->C B 5-ROX SE Reconstitution B->C D Removal of Unconjugated Dye (e.g., Gel Filtration) C->D E Determine Degree of Labeling (DOL) D->E F Storage of Labeled Protein E->F H Staining of Cells F->H G Cell Preparation G->H I Data Acquisition & Analysis H->I G cluster_0 Flow Cytometer cluster_1 Data Analysis A Laser Excitation (~561 nm) B Cell Sample A->B C Forward Scatter (FSC) (Cell Size) B->C D Side Scatter (SSC) (Cell Granularity) B->D E 5-ROX Fluorescence Detector (e.g., PE-Texas Red channel) B->E G Gating on Cells of Interest (FSC vs SSC) C->G D->G F Gating on Live Cells (Viability Dye) E->F F->G H Quantifying 5-ROX Positive Cells (Histogram/Dot Plot) G->H

Sources

Application

Application Note &amp; Protocol: Utilizing 5-ROX SE for High-Signal Fluorescence In Situ Hybridization (FISH) Probe Generation

Abstract Fluorescence In Situ Hybridization (FISH) is a cornerstone technique in molecular biology, enabling the precise localization of specific nucleic acid sequences within the morphological context of cells and tissu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorescence In Situ Hybridization (FISH) is a cornerstone technique in molecular biology, enabling the precise localization of specific nucleic acid sequences within the morphological context of cells and tissues. The choice of fluorophore is paramount to the success of a FISH experiment, directly influencing signal intensity, specificity, and multiplexing capabilities. This document provides a comprehensive guide to the application of 5-Carboxy-X-Rhodamine, Succinimidyl Ester (5-ROX SE) for the robust labeling of oligonucleotide probes. We will detail the chemical principles of 5-ROX SE conjugation, its photophysical properties, and provide validated, step-by-step protocols for probe labeling, purification, and subsequent use in a standard FISH workflow. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the bright, photostable signal of 5-ROX for high-fidelity cytogenetic and gene expression analysis.

Introduction to 5-ROX SE in the Context of FISH

The fundamental principle of FISH involves the hybridization of a fluorescently labeled nucleic acid probe to its complementary target sequence within a fixed biological sample. The resulting fluorescent signal is then visualized using microscopy, providing a direct link between genetic information and spatial location.

Rhodamine dyes, including 5-ROX, are widely used in biological imaging due to their favorable photochemical properties, such as long-wavelength absorption maxima, high molar absorptivities, and strong fluorescence quantum yields[1]. 5-ROX, a single isomer of carboxy-X-rhodamine, offers a bright, orange-red fluorescence that is well-separated spectrally from common blue (e.g., DAPI) and green (e.g., FITC/FAM) fluorophores, making it an excellent choice for multicolor FISH applications[2][3].

The succinimidyl ester (SE) functional group is an amine-reactive moiety that enables the straightforward and efficient covalent attachment of the 5-ROX fluorophore to an oligonucleotide probe that has been synthesized with a primary aliphatic amine modification[4][5]. This post-synthetic conjugation strategy is a reliable method for producing high-quality, sequence-specific FISH probes.

Physicochemical Properties and Rationale for Use

The selection of 5-ROX for FISH applications is grounded in its advantageous chemical and spectral characteristics.

Chemical Reactivity: 5-ROX SE is an activated N-hydroxysuccinimide (NHS) ester. This functional group exhibits high reactivity and selectivity towards primary aliphatic amines, such as those introduced at the 5' or 3' terminus of a synthetic oligonucleotide via an amino-linker[4][6]. The reaction proceeds efficiently under mild alkaline conditions (pH 8.0-9.0), where the amine is deprotonated and acts as a potent nucleophile, attacking the ester to form a stable amide bond. This covalent linkage is robust and withstands the stringent conditions of the FISH protocol[7].

Photophysical Properties: The performance of a fluorophore is defined by its ability to absorb and emit light efficiently. 5-ROX exhibits properties that are highly desirable for fluorescence microscopy.

PropertyValueSource(s)
Excitation Maximum (λex)~570 - 580 nm[1][4][8]
Emission Maximum (λem)~591 - 604 nm[1][3][8]
Molar Extinction Coefficient (ε)>85,000 M⁻¹cm⁻¹[3][8][9]
Fluorescence Quantum Yield (Φ)~0.9 - 1.0[1][8]
Recommended Filter SetTRITC/Rhodamine

The high molar extinction coefficient indicates efficient light absorption, while the near-unity quantum yield signifies that the absorbed energy is very efficiently converted into emitted fluorescent light. This combination results in an intensely bright signal, which is crucial for detecting low-copy-number targets. Furthermore, rhodamine dyes are known for their good photostability, resisting photobleaching during the extended imaging sessions often required for FISH analysis[9].

Protocol Part I: 5-ROX SE Labeling of Amine-Modified Oligonucleotides

This section provides a detailed protocol for the covalent conjugation of 5-ROX SE to an amine-modified oligonucleotide probe.

Workflow for Probe Labeling and Purification

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification cluster_store Storage Oligo 1. Dissolve Amine-Modified Oligonucleotide Dye 2. Prepare 5-ROX SE Stock Solution (in DMSO) Mix 3. Mix Oligo, Dye, and Coupling Buffer (pH 8.5) Dye->Mix Combine Incubate 4. Incubate in Dark (2-4 hours at RT or O/N at 4°C) Mix->Incubate Extract 5. Purify Labeled Probe (e.g., Butanol Extraction or Ethanol Precipitation) Incubate->Extract Reaction Complete QC 6. Quality Control (UV-Vis Spectroscopy) Extract->QC Store 7. Resuspend and Store Probe at -20°C QC->Store Store Purified Probe

Caption: Workflow for 5-ROX SE oligonucleotide probe conjugation and purification.

Materials and Reagents
  • Amine-modified oligonucleotide probe (e.g., with a 5'-Amine C6 linker)

  • 5-ROX SE (Succinimidyl Ester), single isomer

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • 0.2 M Sodium bicarbonate (NaHCO₃) buffer, pH 8.5

  • Nuclease-free water

  • n-Butanol, water-saturated

  • Ethanol (100% and 70%)

  • 3 M Sodium Acetate, pH 5.2

  • Microcentrifuge tubes

  • UV-Vis Spectrophotometer and quartz cuvettes

Step-by-Step Labeling Protocol

Expertise Note: The success of the conjugation reaction is highly dependent on the quality of the reagents and the pH of the reaction buffer. The amine on the oligonucleotide must be deprotonated to be nucleophilic, which is achieved at a pH of 8.0-9.0[6]. Anhydrous DMSO is critical for dissolving the 5-ROX SE, as the succinimidyl ester is susceptible to hydrolysis in the presence of water, which would deactivate it.

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-2 mM.

  • Dye Preparation: Immediately before use, dissolve 5-ROX SE in anhydrous DMSO to create a 10-20 mM stock solution. Vortex thoroughly.

    • Trustworthiness Tip: 5-ROX can be unstable, especially in solution[4]. Prepare the stock solution fresh and protect it from light to prevent degradation.

  • Set up the Conjugation Reaction: In a microcentrifuge tube, combine the following:

    • Amine-modified oligonucleotide (e.g., 5 nmol)

    • 0.2 M Sodium bicarbonate buffer (pH 8.5) to bring the final reaction buffer concentration to ~0.1 M.

    • 5-ROX SE stock solution (use a 10-20 fold molar excess of dye to oligo).

    • Nuclease-free water to reach a final volume of 50-100 µL.

  • Incubation: Vortex the reaction mixture briefly. Incubate in the dark at room temperature for 2-4 hours or overnight at 4°C.

Purification of the Labeled Probe

Expertise Note: Purification is a critical step to remove unreacted "free" dye, which can cause high background fluorescence in the subsequent FISH experiment[10][11]. The methods below exploit the chemical differences between the hydrophilic, negatively charged DNA-dye conjugate and the more hydrophobic, unreacted dye molecule.

Method A: n-Butanol Extraction (Rapid Method) [11][12]

  • Add 4 volumes of water-saturated n-butanol to the reaction mixture.

  • Vortex vigorously for 20 seconds.

  • Centrifuge at ~10,000 x g for 1 minute to separate the phases. The unreacted dye will partition into the upper organic (butanol) phase, while the labeled oligonucleotide remains in the lower aqueous phase.

  • Carefully remove and discard the upper butanol phase.

  • Repeat the extraction 3-4 times, or until the butanol phase is colorless.

Method B: Ethanol Precipitation (Standard Method)

  • Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) to the reaction mixture.

  • Add 3 volumes of ice-cold 100% ethanol.

  • Vortex and incubate at -20°C for at least 1 hour to precipitate the labeled oligonucleotide.

  • Centrifuge at >12,000 x g for 30 minutes at 4°C.

  • Carefully decant the supernatant, which contains the unreacted dye.

  • Wash the pellet with 500 µL of 70% ethanol and centrifuge for 10 minutes.

  • Remove the supernatant and air-dry the pellet in the dark.

  • Resuspend the purified probe in an appropriate buffer (e.g., TE buffer or nuclease-free water).

Quality Control and Quantification

Measure the absorbance of the purified probe solution using a spectrophotometer.

  • DNA Concentration: Measure absorbance at 260 nm (A₂₆₀).

  • Dye Concentration: Measure absorbance at the dye's absorption maximum, ~573 nm (A₅₇₃).

The degree of labeling (DOL) can be estimated, but for FISH probes, a successful color change in the pellet (if precipitated) and removal of color from the supernatant is often a sufficient indicator of successful labeling for downstream applications. Store the final probe at -20°C, protected from light.

Protocol Part II: FISH with 5-ROX Labeled Probes

This protocol is a general guideline for performing FISH on adherent cells grown on coverslips. Optimization of fixation, permeabilization, and wash stringency may be required for different sample types.

General FISH Experimental Workflow

G cluster_sample Sample Preparation cluster_hyb Hybridization cluster_wash Washing & Detection cluster_image Imaging Fix 1. Fixation (e.g., 4% PFA) Perm 2. Permeabilization (e.g., Triton X-100) Fix->Perm HybMix 3. Prepare Hybridization Mix with 5-ROX Probe Denature 4. Denature Sample & Probe (e.g., 75-80°C) HybMix->Denature Hybridize 5. Hybridize Overnight (e.g., 37°C) Denature->Hybridize Wash 6. Post-Hybridization Washes (Stringency Control) Hybridize->Wash Counterstain 7. Counterstain Nuclei (e.g., DAPI) Wash->Counterstain Mount 8. Mount Coverslip Counterstain->Mount Image 9. Visualize with Fluorescence Microscope Mount->Image

Caption: A generalized workflow for performing a Fluorescence In Situ Hybridization experiment.

Materials and Reagents
  • Purified 5-ROX labeled oligonucleotide probe

  • Cells cultured on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.5% Triton X-100 in PBS

  • 20x SSC Buffer (3 M NaCl, 0.3 M Sodium Citrate, pH 7.0)

  • Formamide, deionized

  • Hybridization Buffer (e.g., 50% formamide, 10% dextran sulfate, 2x SSC)

  • Wash Buffers (e.g., 2x SSC/50% formamide; 0.1x SSC)

  • DAPI counterstain solution

  • Antifade mounting medium

  • Humidified chamber

Step-by-Step FISH Protocol
  • Sample Preparation:

    • Wash cells on coverslips twice with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature[13].

    • Wash three times with PBS.

    • Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes[14].

    • Wash twice with PBS, then once with 2x SSC.

  • Hybridization:

    • Prepare the hybridization mix containing the 5-ROX probe at an optimized concentration (typically 1-5 ng/µL) in hybridization buffer[15].

    • Apply the hybridization mix to the coverslip.

    • Place a larger glass slide over the coverslip to seal it.

    • Denature the probe and target DNA simultaneously by placing the slide on a heat block at 75°C for 5-10 minutes[13][16].

    • Transfer the slide to a humidified chamber and incubate overnight at 37°C[16].

  • Post-Hybridization Washes:

    • Expertise Note: The stringency of the washes is critical for removing non-specifically bound probes and reducing background[14]. Stringency is controlled by temperature and salt concentration (lower salt and higher temperature increase stringency).

    • Carefully remove the coverslip and place it in a Coplin jar.

    • Wash 3 times for 5 minutes each in 2x SSC/50% formamide at 40°C.

    • Wash 2 times for 5 minutes each in 0.1x SSC at 40°C[13].

    • Wash once for 5 minutes in 2x SSC at room temperature.

  • Counterstaining and Mounting:

    • Incubate the coverslip in DAPI solution for 5-10 minutes to stain the cell nuclei[16].

    • Briefly rinse with 2x SSC.

    • Mount the coverslip onto a clean microscope slide with a drop of antifade mounting medium. Seal the edges with nail polish.

  • Imaging:

    • Visualize the sample using a fluorescence microscope equipped with appropriate filter sets for DAPI (blue channel) and 5-ROX (red/orange channel, e.g., a TRITC or Rhodamine filter set).

    • Trustworthiness Tip: To prevent photobleaching, minimize the exposure of the sample to the excitation light and use the antifade mounting medium[17][18].

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
No or Weak Signal - Inefficient probe labeling or purification.- Probe degradation.- Inadequate permeabilization.- Over-fixation of the sample.- Incorrect microscope filter set.- Verify labeling via spectroscopy; re-purify or re-label probe.- Store probe protected from light at -20°C.- Optimize permeabilization time/concentration[14].- Reduce fixation time.- Ensure filter set matches 5-ROX excitation/emission spectra.
High Background - Incomplete removal of unbound probe.- Non-specific probe binding.- Probe concentration is too high.- Increase the number of purification steps (e.g., extractions).- Increase the stringency of post-hybridization washes (increase temperature, decrease salt concentration)[14].- Titrate the probe to find the optimal concentration.
Photobleaching - Excessive exposure to excitation light.- Mounting medium without antifade reagent.- Minimize light exposure during focusing and image acquisition.- Always use a fresh, high-quality antifade mounting medium[17][18].
Diffuse/Hazy Signal - Over-denaturation of sample DNA.- Sample morphology is compromised.- Reduce denaturation time or temperature[18].- Check sample preparation steps; ensure gentle handling.

Conclusion

5-ROX SE is a highly effective reagent for generating brightly fluorescent probes for Fluorescence In Situ Hybridization. Its robust amine-reactive chemistry allows for straightforward conjugation to modified oligonucleotides, and its excellent photophysical properties yield high-intensity, photostable signals in the orange-red spectrum. By following the detailed protocols for labeling, purification, and FISH application outlined in this guide, researchers can reliably produce high-quality probes to visualize and analyze specific nucleic acid sequences with confidence and clarity.

References

  • Lee, J., et al. (2017). General and Facile Purification of Dye-Labeled Oligonucleotides by Ph-Controlled Extraction. Taylor & Francis Online. Available from: [Link]

  • emp BIOTECH GmbH. 5-Carboxy-X-rhodamine (5-ROX), single isomer. emp BIOTECH. Available from: [Link]

  • Byeon, S., et al. (2016). A Convenient and Efficient Purification Method for Chemically Labeled Oligonucleotides. Taylor & Francis Online. Available from: [Link]

  • ResearchGate. Purification strategy for chemically labeled oligonucleotides. ResearchGate. Available from: [Link]

  • Bio-Synthesis, Inc. Oligo Fluorescent Labeling. Bio-Synthesis, Inc. Available from: [Link]

  • Cerekja, A., et al. (2019). A fluorescence in situ hybridization (FISH) protocol for stickleback tissue. PMC - NIH. Available from: [Link]

  • Creative Bioarray. FISH Tips and Troubleshooting. Creative Bioarray. Available from: [Link]

  • Abyntek Biopharma. Fluorescent In Situ Hybridization (FISH) Protocol. Abyntek. Available from: [Link]

  • Kubota, S., et al. (2015). A quick and simple FISH protocol with hybridization-sensitive fluorescent linear oligodeoxynucleotide probes. PMC - PubMed Central. Available from: [Link]

  • Today's Clinical Lab. FISH Tips and Troubleshooting. Today's Clinical Lab. Available from: [Link]

  • Centre for Radiation, Chemical and Environmental Hazards. Fluorescence in situ hybridisation, FISH. CRPR. Available from: [Link]

  • F.A.Q., Tips and Troubleshooting. When viewing the results of a FISH assay, ensure that the microscope is properly aligned and functioning optimally. Available from: [Link]

  • FISH Probe Troubleshooting. (2020). FISH Troubleshooting 101. YouTube. Available from: [Link]

  • Stratech. Oligonucleotide Labeling Reagents. Stratech. Available from: [Link]

  • Depew, C. L., et al. (2016). End-Labeling Oligonucleotides with Chemical Tags After Synthesis. PMC - NIH. Available from: [Link]

  • Interchim. Oligonucleotide labeling and dyes for test kits. Interchim. Available from: [Link]

  • Requena, J. M., et al. (1997). Efficient 5′-End Labeling of Oligonucleotides Containing Self-Complementary Sequences. BioTechniques. Available from: [Link]

  • Stoecker, K., et al. (2010). Double Labeling of Oligonucleotide Probes for Fluorescence In Situ Hybridization (DOPE-FISH) Improves Signal Intensity and Increases rRNA Accessibility. PMC - NIH. Available from: [Link]

  • (No author). benefits of RO water for fish tanks. Available from: [Link]

  • UnoTwo. (2025). Using NEW RODS To Make THE BEST AQUARIUM MONEY FARM In FISCH Roblox.... YouTube. Available from: [Link]

  • Lima Biotech. (2025). Fish Growth Booster: 4 Tips to Healthy Fish Growth. Lima Biotech. Available from: [Link]

  • GamingPH. (2021). List of All Monsters and EXP Calculator in Ragnarok X Next Generation (ROX Guide). GamingPH. Available from: [Link]

  • Kura Sushi. Menu. Kura Sushi. Available from: [Link]

Sources

Method

Determining the Degree of Labeling with 5-ROX SE: An Application Guide

Introduction: The "Why" Behind Quantifying Fluorescence In the realm of biological research and therapeutic development, the covalent attachment of fluorescent dyes to biomolecules—a process known as bioconjugation—is a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Why" Behind Quantifying Fluorescence

In the realm of biological research and therapeutic development, the covalent attachment of fluorescent dyes to biomolecules—a process known as bioconjugation—is a cornerstone technique.[1] It allows for the visualization, tracking, and quantification of proteins, antibodies, and other molecules of interest.[2] Among the vast arsenal of fluorescent probes, 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX SE), stands out as a popular choice for its bright fluorescence and long-wavelength emission, making it suitable for a variety of applications, including automated DNA sequencing and fluorescence resonance energy transfer (FRET).[3][4]

However, the mere act of labeling is insufficient for rigorous, reproducible science. The critical next step is to determine the Degree of Labeling (DOL) , which is the average number of dye molecules conjugated to each target biomolecule.[5][6] Quantifying the DOL is paramount for several reasons:

  • Consistency and Reproducibility: Ensures that different batches of labeled molecules will perform identically in subsequent experiments.[5]

  • Optimal Performance: Both under-labeling and over-labeling can compromise experimental outcomes. Under-labeling leads to weak signals, while over-labeling can cause fluorescence quenching, protein aggregation, and potential loss of biological function.[5][7]

  • Predictability: A known DOL allows for the precise calculation of the amount of labeled protein required for a given assay.[5]

This comprehensive guide provides a detailed protocol and the underlying scientific principles for labeling proteins with 5-ROX SE and accurately determining the DOL using UV-Visible spectrophotometry.

Core Principles: The Chemistry of Labeling and the Physics of Detection

Amine-Reactive Chemistry: Forging the Covalent Bond

5-ROX SE belongs to the class of amine-reactive succinimidyl esters (SE or NHS esters).[8] These reagents are highly effective at forming stable covalent bonds with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[1][9][10]

The reaction proceeds via nucleophilic acyl substitution. The deprotonated primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1]

To ensure the efficiency of this reaction, several factors must be considered:

  • pH: The reaction is highly pH-dependent. A slightly basic pH (typically 7-9) is optimal to ensure that a sufficient number of primary amines on the protein are deprotonated and thus nucleophilic.[8][11] However, at higher pH levels, the rate of hydrolysis of the SE group also increases, which can compete with the desired aminolysis reaction.[8][11]

  • Buffer Selection: It is crucial to use amine-free buffers, such as phosphate, carbonate-bicarbonate, or borate buffers.[8][9] Buffers containing primary amines, like Tris or glycine, will compete with the protein for reaction with the 5-ROX SE, significantly reducing the labeling efficiency.[8][9]

Spectrophotometry and the Beer-Lambert Law: Quantifying the Labeled Product

The determination of the DOL relies on the principles of UV-Visible spectrophotometry and the Beer-Lambert Law.[12] This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[12]

The formula is expressed as:

A = εcl

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar extinction coefficient (in M⁻¹cm⁻¹), a constant that is unique to each substance at a specific wavelength.[13]

  • c is the concentration of the analyte (in M)

  • l is the path length of the cuvette (typically 1 cm)

By measuring the absorbance of the labeled protein solution at two specific wavelengths—one where the protein primarily absorbs (280 nm) and one where the 5-ROX dye has its maximum absorbance (around 575-578 nm)—we can calculate the concentrations of both the protein and the dye, and subsequently, their molar ratio (the DOL).[3][14]

A critical consideration is that the 5-ROX dye also exhibits some absorbance at 280 nm. Therefore, a correction factor must be applied to the absorbance reading at 280 nm to account for the dye's contribution and obtain an accurate measurement of the protein concentration.[9][15][16]

Experimental Workflow: From Labeling to Calculation

The overall process can be visualized as a two-stage workflow: the labeling reaction followed by the purification and spectrophotometric analysis.

G cluster_0 Part 1: Protein Labeling cluster_1 Part 2: Purification & DOL Calculation Prep_Protein Prepare Protein Solution (Amine-free buffer, pH 8.0-9.0) Reaction Combine and React (1 hour, room temp, dark) Prep_Protein->Reaction Prep_Dye Prepare 5-ROX SE Stock (Anhydrous DMSO or DMF) Prep_Dye->Reaction Quench Quench Reaction (e.g., Tris or Glycine) Reaction->Quench Purify Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify Measure_Abs Measure Absorbance (A280 and Amax) Purify->Measure_Abs Calculate Calculate DOL Measure_Abs->Calculate

Caption: Workflow for 5-ROX SE labeling and DOL determination.

Detailed Protocols

Protocol 1: Labeling of Protein with 5-ROX SE

This protocol is optimized for labeling approximately 10 mg of an IgG antibody. The reaction can be scaled up or down, maintaining the same molar ratios of the reactants.[15]

Materials:

  • Protein of interest (e.g., IgG antibody)

  • 5-ROX SE

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-9.0.[5]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Purification column (e.g., size-exclusion chromatography column).[2]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Labeling Buffer to a final concentration of at least 2 mg/mL.[10]

    • Ensure the protein solution is free of any amine-containing substances. If necessary, dialyze the protein against the Labeling Buffer before starting.

  • 5-ROX SE Stock Solution Preparation:

    • Immediately before use, dissolve the 5-ROX SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[17] Vortex briefly to ensure complete dissolution.

    • Note: 5-ROX SE is moisture-sensitive and can be unstable in solution, so it should be prepared fresh.[10][18]

  • Labeling Reaction:

    • The optimal molar ratio of dye to protein should be determined experimentally.[15] A good starting point for antibodies is a 10- to 20-fold molar excess of dye.

    • While gently stirring or vortexing the protein solution, slowly add the calculated volume of the 5-ROX SE stock solution.[15]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[10][15]

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Solution to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl to a 1 mL reaction).

    • Incubate for an additional 10-15 minutes at room temperature.[9]

  • Purification of the Labeled Protein:

    • It is essential to remove any unreacted, free 5-ROX SE from the labeled protein.[2][16]

    • The most common and effective method is size-exclusion chromatography (e.g., a Sephadex G-25 column).[2] The larger labeled protein will elute first, while the smaller, free dye molecules will be retained and elute later.

    • Monitor the column fractions visually (the labeled protein will be colored) or by absorbance at 280 nm. Pool the fractions containing the purified protein-dye conjugate.

Protocol 2: Determination of the Degree of Labeling (DOL)

Materials:

  • Purified 5-ROX SE-labeled protein

  • UV-Visible Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up according to the manufacturer's instructions.

    • Set the instrument to measure absorbance at 280 nm and the absorbance maximum (λmax) of 5-ROX. The λmax for 5-ROX is approximately 575-578 nm.[3][14]

  • Absorbance Measurements:

    • Blank the spectrophotometer with the same buffer used to elute the protein from the purification column.

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the λmax of 5-ROX (Aₘₐₓ).

    • Note: If the absorbance reading is too high (typically > 2.0), dilute the sample with the buffer and re-measure. Remember to account for the dilution factor in your calculations.[19][16]

  • DOL Calculation:

    The DOL is calculated using the following series of equations:

    Step 1: Calculate the Protein Concentration (M)

    First, correct the absorbance at 280 nm for the contribution of the 5-ROX dye.

    Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × Correction Factor)[6][9]

    Then, calculate the protein concentration using the Beer-Lambert Law.[12]

    Protein Concentration (M) = Corrected A₂₈₀ / ε_protein

    Step 2: Calculate the Dye Concentration (M)

    Dye Concentration (M) = Aₘₐₓ / ε_dye

    Step 3: Calculate the Degree of Labeling (DOL)

    DOL = Dye Concentration (M) / Protein Concentration (M)[15]

    Consolidated Formula:

    The entire calculation can be combined into a single formula:[6]

    DOL = (Aₘₐₓ × ε_protein) / ((A₂₈₀ - (Aₘₐₓ × Correction Factor)) × ε_dye)

    Required Constants for 5-ROX SE:

ParameterValueSource
Molar Extinction Coefficient (ε_dye) ~82,000 M⁻¹cm⁻¹ at ~578 nm[3]
Correction Factor (CF) at 280 nm~0.3 (This value can vary slightly between dye lots and should ideally be determined empirically by measuring the A₂₈₀/Aₘₐₓ ratio of the free dye)[6][9]
Molar Extinction Coefficient (ε_protein) Varies by protein (e.g., for a typical IgG, ε_protein is ~210,000 M⁻¹cm⁻¹)[16]

Data Interpretation and Troubleshooting

The ideal DOL depends on the specific application and the biomolecule being labeled. For antibodies, a DOL between 2 and 10 is often desirable.[5][16]

ObservationPotential CauseSuggested Solution
Low DOL / Weak Signal - Insufficient dye-to-protein ratio in the labeling reaction.- Increase the molar excess of 5-ROX SE.
- Reaction pH is too low.- Ensure the labeling buffer pH is between 8.0 and 9.0.
- Presence of competing amines (e.g., Tris buffer).- Use an amine-free buffer for the reaction.
- Hydrolysis of 5-ROX SE due to moisture.- Use anhydrous DMSO/DMF and prepare the dye solution immediately before use.
High DOL / Signal Quenching - Excessive dye-to-protein ratio.- Decrease the molar excess of 5-ROX SE in the labeling reaction.
- Reaction time is too long.- Reduce the incubation time.
Precipitation of Labeled Protein - Over-labeling can alter the protein's properties, leading to aggregation.[7]- Lower the molar ratio of the dye to the protein.[7]
- The dye itself is hydrophobic.- Ensure the protein concentration is appropriate and consider using a dye with improved water solubility if available.

Conclusion

The successful fluorescent labeling of biomolecules is a multi-step process that requires careful attention to reaction conditions, purification, and quantification. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently label their proteins with 5-ROX SE and accurately determine the Degree of Labeling. This ensures the generation of high-quality, reproducible data, which is the bedrock of scientific integrity.

References

  • Bitesize Bio. (2024, December 16). How to Troubleshoot Problems with Fluorescently Tagged Proteins. [Link]

  • Springer Link. (n.d.). Protein Concentration Determination Using Dyes and Beer-Lambert Law. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescent labeling and modification of proteins. [Link]

  • PubMed. (2004, November). Spectrophotometric determination of protein concentration. [Link]

  • Bio-Techne. (n.d.). Conjugation Protocol for Amine Reactive Dyes. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Bioconjugation: A Guide to Amine-Reactive NHS Esters. [Link]

  • YouTube. (2021, December 9). Lab 6 Overview: Purifying the Fluorescent Protein. [Link]

  • Biology LibreTexts. (2021, March 23). 15.2: Protein Purification (Activity). [Link]

  • National Center for Biotechnology Information. (n.d.). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. [Link]

  • DNA Learning Center. (n.d.). Purification of Green Fluorescent Protein. [Link]

  • Frontiers. (n.d.). Purification of the Recombinant Green Fluorescent Protein Using Aqueous Two-Phase System Composed of Recyclable CO2-Based Alkyl Carbamate Ionic Liquid. [Link]

  • Elabscience. (2018, May 28). Immunofluorescence Troubleshooting Tips. [Link]

  • Abberior Instruments. (n.d.). Degree of labeling (DOL) step by step. [Link]

  • Washington University in St. Louis. (2023, January 24). Lecture 5 More on UV-visible Spectrophotometry: The Beer-Lambert Law and Mixtures. [Link]

  • Bio-Rad. (n.d.). Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. [Link]

  • Confocal. (n.d.). 5(6)-ROX, SE [5-(and-6)-Carboxy-X-rhodamine, succinimidyl ester] - Mixed isomers - 25 mg. [Link]

  • metabion. (n.d.). Rox. [Link]

  • Anaspec. (n.d.). 5-ROX, SE [5-Carboxy-X-rhodamine, SE] - 5 mg. [Link]

  • Setareh Biotech. (n.d.). 5-ROX, SE (5-Carboxy-X-Rhodamine, Succinimidyl Ester), single isomer 5 mg. [Link]

Sources

Application

Application Note: Labeling Peptides with 5-ROX SE for FRET Analysis

Introduction: The Synergy of Peptides and FRET Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique that allows for the measurement of distances on the nanometer scale, making it an invaluable too...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synergy of Peptides and FRET

Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique that allows for the measurement of distances on the nanometer scale, making it an invaluable tool for studying dynamic biological processes.[1] The efficiency of this non-radiative energy transfer between a donor fluorophore and an acceptor fluorophore is exquisitely sensitive to the distance between them, typically in the range of 1-10 nanometers.[2] This "spectroscopic ruler" has found widespread application in the study of protein-protein interactions, conformational changes, and enzyme kinetics.[1]

Peptides, with their defined structure and amenability to chemical modification, serve as excellent substrates for FRET-based assays.[3] By labeling a peptide with a suitable donor-acceptor pair, researchers can design sensitive probes to monitor the activity of enzymes such as proteases, where cleavage of the peptide backbone leads to a measurable change in the FRET signal.[4]

This guide provides a comprehensive protocol for labeling peptides with 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX SE), a bright and photostable rhodamine dye commonly used as an acceptor in FRET pairs.[5][6] We will delve into the critical aspects of the labeling reaction, purification of the conjugate, and characterization of the final product, providing the scientific rationale behind each step to ensure robust and reproducible results for researchers, scientists, and drug development professionals.

The Chemistry of Labeling: 5-ROX SE and Amine Reactivity

5-ROX SE is an amine-reactive fluorescent dye.[7] The succinimidyl ester (SE) moiety reacts with primary amines, such as the N-terminal α-amino group of a peptide or the ε-amino group of a lysine residue, to form a stable amide bond.[8][9] This reaction is highly dependent on pH, as the primary amine must be in a non-protonated state to be nucleophilic.[8] Therefore, maintaining a slightly basic pH is crucial for efficient labeling.[10]

It is important to consider the sequence of the peptide to be labeled. If the peptide contains lysine residues, labeling will occur at both the N-terminus and the lysine side chains.[11] For site-specific labeling of the N-terminus, it is advisable to use a peptide that does not contain any lysine residues.[12] Alternatively, protecting groups can be incorporated during peptide synthesis to ensure selective labeling.[13]

Spectral Properties of 5-ROX

The photophysical properties of 5-ROX make it an excellent acceptor for many commonly used donor fluorophores, such as fluorescein (FAM) or cyanine dyes (Cy3).[4][5] The significant overlap between the emission spectrum of the donor and the absorption spectrum of 5-ROX is a key requirement for efficient FRET.[2]

ParameterValueSource
Excitation Maximum (λex)~570-580 nm[5][14]
Emission Maximum (λem)~591-604 nm[5][14]
Molar Extinction Coefficient (ε)~93,000 M⁻¹cm⁻¹[15]
Molecular Weight~632 g/mol [14]

Experimental Protocols

Part 1: Peptide and Dye Preparation

This initial phase is critical for the success of the conjugation reaction. The purity and concentration of both the peptide and the reactive dye will directly impact the efficiency and reproducibility of the labeling.

Materials:

  • Peptide with a primary amine (N-terminus or lysine residue)

  • 5-ROX SE (stored at -20°C, protected from light)[7][14]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[9]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[8]

  • Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0[9]

Protocol:

  • Peptide Dissolution:

    • Accurately weigh the peptide and dissolve it in the Reaction Buffer to a final concentration of 2-10 mg/mL.[16]

    • Expert Insight: The concentration of the peptide is a key factor in the reaction kinetics. Concentrations below 2 mg/mL can significantly reduce labeling efficiency.[16] If the peptide has poor aqueous solubility, it may be necessary to dissolve it first in a small amount of DMSO or DMF before adding the reaction buffer.[17]

  • 5-ROX SE Stock Solution Preparation:

    • Allow the vial of 5-ROX SE to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the reactive succinimidyl ester.

    • Prepare a 10 mg/mL stock solution of 5-ROX SE in anhydrous DMSO or DMF immediately before use.[16]

    • Expert Insight: Succinimidyl esters are moisture-sensitive and have limited stability in solution.[10] Therefore, it is crucial to use anhydrous solvent and prepare the dye solution fresh for each labeling reaction.

Part 2: The Conjugation Reaction

The following workflow illustrates the key steps in the labeling process, from the initial mixing of reagents to the final purification of the labeled peptide.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Peptide Dissolve Peptide in Reaction Buffer (pH 8.3-8.5) Mix Add 5-ROX SE to Peptide Solution Peptide->Mix Dye Prepare Fresh 5-ROX SE Stock in Anhydrous DMSO/DMF Dye->Mix Incubate Incubate for 1-2 hours at Room Temperature (Protected from Light) Mix->Incubate Quench Add Quenching Buffer (e.g., Tris or Hydroxylamine) Incubate->Quench Purify Purify via RP-HPLC or SEC Quench->Purify Analyze Characterize by Spectrophotometry & Mass Spec Purify->Analyze

Caption: Workflow for labeling peptides with 5-ROX SE.

Protocol:

  • Initiate the Reaction:

    • While gently vortexing, add the 5-ROX SE stock solution to the peptide solution. A typical starting point is a 10 to 20-fold molar excess of the dye to the peptide.[18]

    • Expert Insight: The optimal molar ratio of dye to peptide should be determined empirically for each specific peptide.[19] A higher molar excess can increase the degree of labeling, but also increases the likelihood of multiple labels per peptide and makes purification more challenging.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[10] The reaction can also be performed overnight at 4°C.[17]

  • Quench the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[10] Incubate for an additional 15-30 minutes.

    • Expert Insight: The quenching buffer contains a high concentration of primary amines that react with any remaining unreacted 5-ROX SE, preventing further labeling of the peptide. This is an optional but recommended step.[10]

Part 3: Purification of the Labeled Peptide

Purification is a critical step to remove unreacted dye and unlabeled peptide, both of which can interfere with subsequent FRET analysis.[19]

Methods:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most effective method for separating the labeled peptide from the unlabeled peptide and free dye, due to the difference in hydrophobicity conferred by the 5-ROX molecule.[20]

  • Size-Exclusion Chromatography (SEC): For larger peptides, SEC can be used to separate the labeled peptide from the smaller, free dye molecules.[21] Gel filtration columns such as Sephadex are also a viable option.[20][21]

Part 4: Characterization of the 5-ROX Labeled Peptide

After purification, it is essential to characterize the conjugate to determine the concentration and the degree of labeling (DOL). The DOL is the average number of dye molecules conjugated to each peptide molecule.[22]

Protocol:

  • Measure Absorbance:

    • Using a UV-Vis spectrophotometer, measure the absorbance of the purified labeled peptide at 280 nm (for the peptide) and at the absorbance maximum of 5-ROX (~575 nm).[23]

  • Calculate the Degree of Labeling (DOL):

    • The concentration of the protein needs to be corrected for the absorbance of the dye at 280 nm.[24]

    • Corrected Peptide Absorbance (A₂₈₀_corr) = A₂₈₀ - (A_max_dye × CF₂₈₀)

      • Where A_max_dye is the absorbance at the dye's maximum wavelength and CF₂₈₀ is the correction factor for the dye at 280 nm (for 5-ROX, this is approximately 0.49).[15]

    • Peptide Concentration (M) = A₂₈₀_corr / ε_peptide

      • Where ε_peptide is the molar extinction coefficient of the peptide at 280 nm.

    • Dye Concentration (M) = A_max_dye / ε_dye

      • Where ε_dye is the molar extinction coefficient of 5-ROX (~93,000 M⁻¹cm⁻¹).[15]

    • DOL = Dye Concentration / Peptide Concentration

    • Expert Insight: An optimal DOL for FRET applications is typically between 1 and 2.[19] A DOL that is too high can lead to self-quenching of the fluorophore, reducing the overall fluorescence signal.[19]

  • Mass Spectrometry:

    • Confirm the identity and purity of the labeled peptide using mass spectrometry (e.g., ESI-MS). The mass of the labeled peptide should be equal to the mass of the unlabeled peptide plus the mass of the 5-ROX molecule (minus the mass of water lost during the reaction).

FRET Analysis with 5-ROX Labeled Peptides

Once the peptide is labeled with 5-ROX (the acceptor) and a suitable donor fluorophore, it can be used in a FRET-based assay. A common application is in protease activity assays.

FRET cluster_fret FRET-based Protease Assay cluster_intact Intact Peptide cluster_cleaved Cleaved Peptide Donor_intact Acceptor_intact Donor_intact->Acceptor_intact FRET label_intact High FRET Acceptor Emission Donor_cleaved Acceptor_cleaved label_cleaved Low FRET Donor Emission Protease Protease cluster_cleaved cluster_cleaved Protease->cluster_cleaved cluster_intact cluster_intact

Caption: Principle of a FRET-based protease assay.

In the intact peptide, the donor and 5-ROX acceptor are in close proximity, resulting in efficient FRET and emission from the acceptor.[4] Upon cleavage by a protease, the donor and acceptor are separated, leading to a decrease in FRET and an increase in donor fluorescence.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Labeling Efficiency Peptide concentration is too low.Increase peptide concentration to >2 mg/mL.
pH of the reaction buffer is too low.Ensure the pH of the reaction buffer is between 8.3 and 8.5.[8]
5-ROX SE has been hydrolyzed.Prepare a fresh stock solution of 5-ROX SE in anhydrous DMSO or DMF immediately before use.[18]
Presence of primary amines in the peptide buffer (e.g., Tris, glycine).Perform buffer exchange to remove interfering substances before starting the labeling reaction.[25]
High Background Signal Incomplete removal of free dye.Optimize the purification method (e.g., extend HPLC gradient, use a different column).
Peptide Precipitation The labeled peptide is less soluble than the unlabeled peptide.Consider using a more water-soluble version of the dye if available. Optimize buffer conditions, potentially including organic co-solvents.[18]
Unexpected Mass Spec Results Multiple labeling events.Reduce the molar excess of 5-ROX SE in the reaction.[19]
Peptide degradation.Ensure reaction conditions are not too harsh. Use protease inhibitors if necessary.[25]

References

Method

Application Notes and Protocols for Labeling Amine-Modified DNA with 5-ROX SE

Introduction: Unlocking High-Visibility DNA Labeling with 5-ROX SE The covalent attachment of fluorescent dyes to DNA is a cornerstone of modern molecular biology, enabling a wide array of applications from DNA sequencin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking High-Visibility DNA Labeling with 5-ROX SE

The covalent attachment of fluorescent dyes to DNA is a cornerstone of modern molecular biology, enabling a wide array of applications from DNA sequencing and genotyping to fluorescence in situ hybridization (FISH) and microarray analysis.[1][2][3] Among the diverse palette of available fluorophores, rhodamine dyes are valued for their brightness and photostability.[] This guide provides a comprehensive overview and detailed protocols for labeling amine-modified DNA with 5-Carboxy-X-Rhodamine, Succinimidyl Ester (5-ROX SE), a bright, amine-reactive dye ideal for generating highly fluorescent DNA probes.[5][6]

5-ROX SE is a single isomer of the rhodamine dye ROX, which is preferred for bioconjugation to ensure reproducibility and simplify chromatographic purification.[5][7] The succinimidyl ester (SE) moiety of 5-ROX SE readily reacts with primary aliphatic amines, such as those introduced at the 5' or 3' terminus of an oligonucleotide, to form a stable amide bond.[8] This robust chemistry allows for efficient and specific labeling of DNA molecules.

This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorescently labeled DNA in their work. We will delve into the underlying chemistry, provide step-by-step protocols for labeling and purification, and offer expert insights into quality control and troubleshooting.

The Chemistry of Amine-Reactive Labeling

The labeling of amine-modified DNA with 5-ROX SE is a nucleophilic acyl substitution reaction. The primary amine on the modified DNA acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

The efficiency of this reaction is highly pH-dependent. The primary amine on the DNA must be in its unprotonated, nucleophilic state to react with the NHS ester. Therefore, the reaction is typically carried out in a slightly basic buffer, with a pH range of 8.0 to 9.0 being optimal.[9][10] It is crucial to use an amine-free buffer, such as sodium bicarbonate or sodium borate, to prevent the buffer from competing with the amine-modified DNA for the 5-ROX SE.[9][11]

Below is a diagram illustrating the reaction mechanism:

G AmineDNA Amine-Modified DNA (R-NH₂) LabeledDNA 5-ROX Labeled DNA (Stable Amide Bond) AmineDNA->LabeledDNA Nucleophilic Attack ROX_SE 5-ROX SE ROX_SE->LabeledDNA NHS N-hydroxysuccinimide (Byproduct) ROX_SE->NHS Leaving Group

Caption: Reaction of 5-ROX SE with amine-modified DNA.

Experimental Workflow Overview

The overall process of generating 5-ROX labeled DNA can be broken down into three key stages: the labeling reaction, purification of the labeled DNA, and quality control. Each of these stages is critical for obtaining a high-quality, functional final product.

G Start Start: Amine-Modified DNA Labeling Labeling Reaction: Incubate DNA with 5-ROX SE Start->Labeling Purification Purification: Remove unreacted dye and NHS Labeling->Purification QC Quality Control: Spectrophotometry & Electrophoresis Purification->QC End End: Purified 5-ROX Labeled DNA QC->End

Caption: Experimental workflow for 5-ROX DNA labeling.

Detailed Protocols

Protocol 1: Labeling of Amine-Modified DNA with 5-ROX SE

This protocol is optimized for labeling 10-50 nmol of an amine-modified oligonucleotide.

Materials:

  • Amine-modified DNA (desalted or purified)

  • 5-ROX SE (stored at -20°C, protected from light and moisture)[5][6][12]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.5[8]

  • Nuclease-free water

Procedure:

  • Prepare the Amine-Modified DNA:

    • Dissolve the amine-modified DNA in nuclease-free water to a final concentration of 1-5 mM.

    • Expert Tip: Ensure that the DNA is free from any amine-containing buffers (e.g., Tris) or ammonium salts from purification, as these will compete with the labeling reaction. If necessary, desalt the DNA prior to labeling.[9]

  • Prepare the 5-ROX SE Solution:

    • Allow the vial of 5-ROX SE to warm to room temperature before opening to prevent condensation.

    • Prepare a 10-20 mM stock solution of 5-ROX SE in anhydrous DMF or DMSO. For example, dissolve 1 mg of 5-ROX SE (MW ~632 g/mol ) in approximately 158 µL of solvent for a 10 mM solution.[6][7]

    • Expert Tip: Prepare the 5-ROX SE solution immediately before use, as it is susceptible to hydrolysis.[7]

  • Set up the Labeling Reaction:

    • In a microcentrifuge tube, combine the following:

      • Amine-modified DNA solution

      • Labeling Buffer (to achieve a final concentration of 0.1 M and a pH of 8.5)

      • 5-ROX SE solution (add a 5- to 20-fold molar excess of the dye to the DNA)

    • Vortex the reaction mixture gently and briefly centrifuge to collect the contents at the bottom of the tube.

  • Incubation:

    • Incubate the reaction at room temperature (20-25°C) for 2-4 hours, protected from light.

    • Alternatively, the reaction can be incubated overnight at 4°C.

  • Stopping the Reaction (Optional):

    • The reaction can be stopped by adding a final concentration of 100-200 mM Tris buffer or hydroxylamine. This will quench any unreacted 5-ROX SE.

Protocol 2: Purification of 5-ROX Labeled DNA

Purification is essential to remove unreacted 5-ROX SE and the NHS byproduct, which can interfere with downstream applications and quantification.

Method 1: Ethanol Precipitation (for desalting)

  • Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the labeling reaction.

  • Add 2.5-3 volumes of cold 100% ethanol and mix well.

  • Incubate at -20°C for at least 1 hour.

  • Centrifuge at high speed (≥12,000 x g) for 30 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the pellet with cold 70% ethanol and centrifuge again for 10 minutes.

  • Remove the supernatant and air-dry the pellet. Do not over-dry.

  • Resuspend the pellet in a suitable buffer (e.g., TE buffer or nuclease-free water).

Method 2: Size-Exclusion Chromatography (Desalting Columns)

Commercially available desalting columns (e.g., Sephadex G-25) are a rapid and effective way to separate the labeled DNA from smaller molecules.

  • Equilibrate the desalting column according to the manufacturer's instructions.

  • Apply the labeling reaction mixture to the column.

  • Elute the labeled DNA according to the manufacturer's protocol. The labeled DNA will elute in the void volume, while the smaller, unreacted dye and NHS will be retained.

Method 3: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the recommended method for achieving high-purity labeled oligonucleotides, especially for applications requiring stringent purity.[13][14] The hydrophobicity of the 5-ROX dye facilitates the separation of the labeled DNA from the unlabeled DNA.[13]

  • Use a C18 reverse-phase column.

  • Employ a gradient of an ion-pairing agent (e.g., triethylammonium acetate, TEAA) and an organic solvent (e.g., acetonitrile).

  • Monitor the elution profile at 260 nm (for DNA) and the absorbance maximum of 5-ROX (around 575 nm).

  • Collect the fractions corresponding to the dual-absorbance peak of the labeled DNA.

  • Desalt the collected fractions.

Purification MethodPurity LevelThroughputRecommendation
Ethanol Precipitation Low-ModerateHighQuick desalting for non-sensitive applications.
Desalting Columns ModerateHighRapid removal of free dye for routine applications.
RP-HPLC HighLowFor applications requiring high purity (e.g., FRET, single-molecule studies).[13][14]

Quality Control of 5-ROX Labeled DNA

Spectrophotometric Analysis

UV-Vis spectrophotometry is used to determine the concentration of the labeled DNA and to calculate the degree of labeling (DOL).

  • Measure the absorbance of the purified labeled DNA at 260 nm (A260) and at the absorbance maximum of 5-ROX (Amax, ~575 nm).

  • Calculate the DNA Concentration:

    • A correction factor (CF) is needed to account for the absorbance of the 5-ROX dye at 260 nm. The CF is the ratio of the dye's absorbance at 260 nm to its absorbance at its Amax.

    • Corrected A260 = A260 - (Amax x CF)

    • DNA Concentration (µg/mL) = Corrected A260 x Dilution Factor x 33 µg/mL (for ssDNA) or 50 µg/mL (for dsDNA)

  • Calculate the Degree of Labeling (DOL):

    • DOL is the molar ratio of the dye to the DNA.[15][16][17]

    • Molar concentration of DNA = DNA Concentration (g/L) / Molecular Weight of DNA ( g/mol )

    • Molar concentration of 5-ROX = Amax / εROX (where εROX is the molar extinction coefficient of 5-ROX, ~82,000 M-1cm-1)[5]

    • DOL = Molar concentration of 5-ROX / Molar concentration of DNA

An optimal DOL is typically between 0.5 and 2.0 for most applications.[16]

Gel Electrophoresis

Denaturing polyacrylamide gel electrophoresis (PAGE) can be used to visualize the labeled DNA and assess its purity. The labeled DNA will have a slightly lower mobility than the unlabeled DNA due to the increased mass and charge of the 5-ROX dye. The presence of a single, distinct band for the labeled product indicates high purity. The gel can be visualized under UV light to see the DNA and with a fluorescence scanner to visualize the 5-ROX signal.[18][19]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Labeling Efficiency - Inactive 5-ROX SE (hydrolyzed).- Presence of competing amines (e.g., Tris buffer, ammonium salts).- Suboptimal pH of the labeling buffer.- Insufficient molar excess of the dye.- Use fresh, anhydrous DMF or DMSO to prepare the 5-ROX SE solution immediately before use.- Ensure the DNA is desalted and in an amine-free buffer.- Verify the pH of the labeling buffer is between 8.0 and 9.0.- Increase the molar excess of 5-ROX SE in the reaction.
Precipitation of Labeled DNA - High hydrophobicity of the rhodamine dye.- Over-labeling of the DNA.- Reduce the molar excess of 5-ROX SE in the labeling reaction.- If precipitation occurs during purification, consider using a different purification method (e.g., a different HPLC column or desalting resin).
Low Fluorescence Signal - Low DOL.- Fluorescence quenching due to over-labeling or aggregation.- Photobleaching of the dye.- Optimize the labeling reaction to achieve a higher DOL.- If over-labeling is suspected, reduce the molar excess of the dye.- Protect the labeled DNA from light during all steps of the process and during storage.
Multiple Bands on Gel - Incomplete purification (presence of unlabeled DNA).- Degradation of the DNA during labeling or purification.- Optimize the purification method, especially if using RP-HPLC, to better separate labeled from unlabeled DNA.- Ensure all reagents and solutions are nuclease-free.

Storage and Stability

5-ROX SE is sensitive to light and moisture and should be stored at -20°C in a desiccated container.[5][6][12] Solutions of 5-ROX SE in anhydrous DMF or DMSO should be prepared fresh for each use. Purified, 5-ROX labeled DNA should be stored at -20°C, protected from light. For long-term storage, aliquoting the labeled DNA is recommended to avoid repeated freeze-thaw cycles.

Conclusion

The labeling of amine-modified DNA with 5-ROX SE is a reliable and efficient method for producing highly fluorescent DNA probes. By understanding the underlying chemistry, carefully following the detailed protocols, and implementing robust quality control measures, researchers can confidently generate high-quality labeled DNA for a wide range of applications in molecular biology and drug development.

References

  • Amine-Reactive Probes. The Joseph Lab. [Link]

  • Troubleshooting Guides. Bionano. [Link]

  • Reagents useful for synthesizing rhodamine-labeled oligonucleotides.
  • Highly parallel oligonucleotide purification and functionalization using reversible chemistry. PMC - NIH. [Link]

  • Degree-of-labeling (DOL). NanoTemper Technologies. [Link]

  • Degree of labeling (DOL) step by step. Abberior Instruments. [Link]

  • Oligonucleotide Labeling Reagents. Stratech. [Link]

  • How To Determine Degree of Protein Labeling. G-Biosciences. [Link]

  • Method of Oligonucleotide Purification. Bio-Synthesis Inc. [Link]

  • Oligonucleotide Purification. Phenomenex. [Link]

  • Oligonucleotide Preparation and Purification Methods. YouTube. [Link]

  • Fluorescent DNA hybridization probe preparation using amine modification and reactive dye coupling. PubMed. [Link]

  • Protocol: Labeling Biomolecules with 6-Carboxy-X-Rhodamine (6-ROX) NHS Ester. You Do Bio. [Link]

  • Interaction of ROX and ssGreen Fluorophores Affects Visualization of Gel Electrophoresis Results. BIO Web of Conferences. [Link]

  • Spectroscopic (UV/VIS, Raman) and Electrophoresis Study of Cytosine-Guanine Oligonucleotide DNA Influenced by Magnetic Field. NIH. [Link]

  • Protocol for DNA Modification. Center on Probes for Molecular Mechanotechnology. [Link]

Sources

Application

Application Notes and Protocols for 5-ROX SE in Automated DNA Sequencing

Introduction: The Role of 5-ROX SE in Elucidating Genetic Information In the landscape of molecular biology and genomics, the precise analysis of DNA fragments is paramount. Automated DNA sequencing and fragment analysis...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 5-ROX SE in Elucidating Genetic Information

In the landscape of molecular biology and genomics, the precise analysis of DNA fragments is paramount. Automated DNA sequencing and fragment analysis have become cornerstone technologies, driving discovery in fields ranging from fundamental research to forensic science and clinical diagnostics. Central to the success of these applications is the use of fluorescent dyes that allow for the sensitive and accurate detection of nucleic acids. 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX SE) is a key player in this arena. It is a bright, amine-reactive rhodamine dye widely utilized for labeling oligonucleotides.[1][2][3] Its distinct spectral properties, with an excitation maximum around 575-588 nm and an emission maximum in the range of 602-608 nm, place it in the red region of the spectrum, making it an ideal component in multicolor fluorescent detection systems.[4][5][6]

This comprehensive guide provides an in-depth exploration of 5-ROX SE, from its fundamental chemical properties to detailed, field-proven protocols for its application in automated DNA sequencing. We will delve into the mechanism of oligonucleotide labeling, purification strategies for obtaining high-quality labeled probes, and its critical function as an internal size standard in fragment analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of 5-ROX SE in their sequencing workflows.

Chemical Properties and Mechanism of Action

5-ROX SE is the N-hydroxysuccinimide (NHS) ester derivative of 5-Carboxy-X-rhodamine. The NHS ester is a highly efficient amine-reactive functional group that readily couples with primary aliphatic amines, such as those found on amino-modified oligonucleotides, to form a stable and irreversible amide bond.[7][8][9] This post-synthetic labeling approach is necessary because rhodamine dyes like ROX are often unstable under the conditions required for solid-phase oligonucleotide synthesis.[5][10]

The reaction is a nucleophilic acyl substitution, where the deprotonated primary amine of the oligonucleotide attacks the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group.[7][9] The efficiency of this reaction is highly dependent on the pH of the reaction buffer. A slightly alkaline pH (typically 8.0-9.0) is optimal as it ensures that the primary amine is deprotonated and thus, maximally nucleophilic.[1][11] However, at higher pH values, the competing hydrolysis of the NHS ester also increases, which can reduce labeling efficiency.[7][12] Therefore, careful control of the reaction pH is crucial for successful conjugation.

5_ROX_SE_Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Oligo_NH2 Amino-Modified Oligonucleotide (R-NH2) Tetrahedral_Intermediate Tetrahedral Intermediate Oligo_NH2->Tetrahedral_Intermediate Nucleophilic Attack (pH 8.0-9.0) ROX_SE 5-ROX SE ROX_SE->Tetrahedral_Intermediate Labeled_Oligo 5-ROX Labeled Oligonucleotide Tetrahedral_Intermediate->Labeled_Oligo Collapse of Intermediate NHS N-Hydroxysuccinimide (Leaving Group) Tetrahedral_Intermediate->NHS

Figure 1: Mechanism of 5-ROX SE conjugation to an amino-modified oligonucleotide.

Core Applications in Automated DNA Sequencing

The primary application of 5-ROX SE in automated DNA sequencing is in the preparation of fluorescently labeled DNA fragments. This can be achieved in two main ways:

  • Labeled Primers: An amino-modified oligonucleotide primer is labeled with 5-ROX SE. This labeled primer is then used in a PCR or cycle sequencing reaction to generate a pool of fluorescently labeled DNA fragments.[3][13]

  • Internal Size Standards: A mixture of DNA fragments of known sizes is labeled with 5-ROX. This labeled "ladder" is then co-injected with the experimental samples (labeled with different fluorescent dyes) during capillary electrophoresis.[14][15][16] The detection system monitors the fluorescence of all dyes simultaneously. The migration times of the 5-ROX labeled fragments of known size are used by the analysis software to create a standard curve. This curve allows for the highly accurate determination of the sizes of the unknown fragments in the experimental sample.[17][18]

Detailed Experimental Protocols

The following protocols provide a comprehensive guide to the labeling of amino-modified oligonucleotides with 5-ROX SE, subsequent purification, and its use as an internal size standard.

Protocol 1: Labeling of Amino-Modified Oligonucleotides with 5-ROX SE

This protocol is optimized for the labeling of approximately 100 µg of a 5'-amino-modified oligonucleotide.

Materials:

  • 5'-amino-modified oligonucleotide (desalted or purified)

  • 5-ROX SE

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 9.0

  • Nuclease-free water

Procedure:

  • Oligonucleotide Preparation: Dissolve the 5'-amino-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 µg/µL. If the oligonucleotide is in a buffer containing primary amines (e.g., Tris), it must be desalted prior to labeling.

  • 5-ROX SE Stock Solution: Immediately before use, dissolve 1 mg of 5-ROX SE in 50 µL of anhydrous DMF or DMSO to create a 20 mg/mL stock solution.[19] Vortex briefly to ensure complete dissolution.

  • Labeling Reaction Setup:

    • In a microcentrifuge tube, combine the following:

      • 20-30 nmol of the amino-modified oligonucleotide

      • Sufficient 0.1 M Sodium Bicarbonate buffer (pH 9.0) to bring the total volume to 200 µL.

    • Add 20 µL of the 5-ROX SE stock solution to the oligonucleotide solution.[19]

  • Incubation: Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature, protected from light. For convenience, the reaction can also be left overnight.[11]

  • Quenching the Reaction (Optional): The reaction can be stopped by adding a quenching solution such as 1 M Tris-HCl, pH 8.0. However, for subsequent purification by ethanol precipitation or chromatography, this step is often omitted.

Protocol 2: Purification of 5-ROX Labeled Oligonucleotides

Purification is a critical step to remove unreacted dye and unlabeled oligonucleotides, which can interfere with downstream applications. A combination of methods often yields the best results.

Method 2A: Ethanol Precipitation

This method is effective for removing the bulk of the unconjugated dye.

Materials:

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

Procedure:

  • To the 220 µL labeling reaction, add 22 µL of 3 M Sodium Acetate, pH 5.2.

  • Add 660 µL of ice-cold 100% ethanol.

  • Vortex briefly and incubate at -20°C for at least 1 hour.

  • Centrifuge at >12,000 x g for 30 minutes at 4°C.

  • Carefully decant the supernatant, which contains the majority of the unreacted dye.

  • Wash the pellet with 500 µL of ice-cold 70% ethanol.

  • Centrifuge at >12,000 x g for 15 minutes at 4°C.

  • Carefully decant the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the labeled oligonucleotide pellet in an appropriate buffer (e.g., TE buffer, pH 8.0).

Method 2B: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the recommended method for obtaining highly pure labeled oligonucleotides.[20][21]

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C8 or C18 reverse-phase column

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Detector wavelengths: 260 nm (for DNA) and ~580 nm (for 5-ROX)

Procedure:

  • Resuspend the ethanol-precipitated pellet (or the initial reaction mixture) in Mobile Phase A.

  • Inject the sample onto the equilibrated C8 or C18 column.

  • Elute the oligonucleotide using a linear gradient of acetonitrile (e.g., 5-95% Mobile Phase B over 30 minutes).[21]

  • Monitor the elution profile at both 260 nm and ~580 nm. The desired product will absorb at both wavelengths. Unlabeled oligonucleotides will only absorb at 260 nm, and free dye will primarily absorb at ~580 nm.

  • Collect the fractions corresponding to the main peak that absorbs at both wavelengths.

  • Lyophilize the collected fractions to remove the solvents.

  • Resuspend the purified, labeled oligonucleotide in a suitable storage buffer.

Oligonucleotide_Labeling_and_Purification_Workflow cluster_labeling Step 1: Labeling cluster_purification Step 2: Purification cluster_final_product Step 3: Final Product Start Start: 5'-Amino-Oligonucleotide Prepare_Reagents Prepare 5-ROX SE & Bicarbonate Buffer Start->Prepare_Reagents Reaction Incubate at RT (Protected from Light) Prepare_Reagents->Reaction Ethanol_Precipitation Ethanol Precipitation (Removes bulk free dye) Reaction->Ethanol_Precipitation HPLC RP-HPLC (High Purity Separation) Ethanol_Precipitation->HPLC QC Quality Control (Spectrophotometry) HPLC->QC Final_Product Purified 5-ROX Labeled Oligonucleotide QC->Final_Product

Figure 2: Workflow for labeling and purification of 5-ROX SE oligonucleotides.

Protocol 3: Fragment Analysis using a 5-ROX Labeled Size Standard

This protocol outlines the general steps for preparing samples for capillary electrophoresis-based fragment analysis.

Materials:

  • Purified PCR products (labeled with dyes other than ROX, e.g., FAM, VIC, NED)

  • 5-ROX labeled DNA size standard

  • Hi-Di™ Formamide

Procedure:

  • Sample Preparation: In each well of a 96-well plate, prepare the following reaction mix:

    • 0.5 - 1.0 µL of purified PCR product

    • 0.2 - 0.5 µL of 5-ROX labeled DNA size standard

    • 8.5 - 9.3 µL of Hi-Di™ Formamide

    • The total volume is typically 10 µL.

  • Denaturation: Seal the plate, vortex briefly, and centrifuge to collect the contents at the bottom of the wells. Heat the plate at 95°C for 3-5 minutes to denature the DNA fragments.

  • Cooling: Immediately place the plate on ice for 2-3 minutes to keep the DNA denatured.

  • Capillary Electrophoresis: Load the plate onto an automated DNA sequencer (e.g., an Applied Biosystems Genetic Analyzer).

  • Data Analysis: The data collection software will generate an electropherogram showing the separated fragments. The analysis software (e.g., GeneMapper™) will use the peaks from the 5-ROX channel to create a sizing curve and accurately determine the size of the fragments in the other dye channels.[17][18]

Data Interpretation and Troubleshooting

Quantitative Data Summary

ParameterValueReference
5-ROX SE Excitation Maximum ~575-588 nm[4][5][6]
5-ROX SE Emission Maximum ~602-608 nm[4][5][6]
Labeling Reaction pH 8.0 - 9.0[1][11]
Typical Labeling Time 2-4 hours (or overnight)[11]
Storage of Labeled Oligos -20°C, protected from light[22][23]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Labeling Efficiency Incorrect pH of labeling buffer.Ensure the pH of the sodium bicarbonate buffer is between 8.5 and 9.0.[1]
Hydrolyzed 5-ROX SE.Prepare the 5-ROX SE stock solution fresh immediately before use.
Presence of primary amines in the oligonucleotide solution.Desalt the oligonucleotide if it is stored in a buffer containing amines (e.g., Tris).
Multiple Peaks in HPLC Incomplete reaction or side products.Optimize reaction time and temperature. Ensure high-purity starting materials.
Isomers of the dye.Use a single isomer of 5-ROX SE if available and resolution is critical.
No or Weak Signal in Fragment Analysis Insufficient labeled product.Quantify the labeled oligonucleotide before use. Increase the amount of PCR product in the analysis.
Incorrect filter set on the sequencer.Ensure the instrument is configured with the correct dye set that includes ROX.
Photobleaching of the dye.Minimize exposure of labeled oligonucleotides to light during storage and handling.[22]

Conclusion

5-ROX SE remains an indispensable tool for automated DNA sequencing and fragment analysis. Its robust chemistry, bright fluorescence, and distinct spectral properties allow for reliable and high-quality data generation. By understanding the principles behind its application and adhering to optimized protocols for labeling and purification, researchers can confidently employ 5-ROX SE to achieve precise and reproducible results in their genomic investigations. The methodologies outlined in this guide provide a solid foundation for the successful implementation of 5-ROX SE in a variety of sequencing-based assays.

References

  • ABP Biosciences. (n.d.). 5(6)-ROX, SE [5-(and-6)-Carboxy-X-rhodamine, succinimidyl ester].
  • Smith, L. M., Fung, S., Hunkapiller, M. W., Hunkapiller, T. J., & Hood, L. E. (1985). The synthesis of oligonucleotides containing an aliphatic amino group at the 5' terminus: synthesis of fluorescent DNA primers for use in DNA sequence analysis. Nucleic Acids Research, 13(7), 2399–2412.
  • NimaGen. (n.d.). Fragment Analysis. Retrieved from [Link]

  • Conduct Science. (2019, June 26). Gel Filtration Chromatography Protocol. Retrieved from [Link]

  • Tse, C., Payliss, B. J., et al. (2022).
  • Gassman, N. R., & Wilson, J. N. (2014). An Affinity-Based Method for the Purification of Fluorescently-Labeled Biomolecules. MethodsX, 1, 130-134.
  • Smith, L. M., Fung, S., Hunkapiller, M. W., Hunkapiller, T. J., & Hood, L. E. (1985). The synthesis of oligonucleotides containing an aliphatic amino group at the 5' terminus: synthesis of fluorescent DNA primers for use in DNA sequence analysis. CaltechAUTHORS.
  • Bio-Synthesis Inc. (n.d.). Fluorescent Labeled Oligos. Retrieved from [Link]

  • Waters Corporation. (n.d.). RP-HPLC method for the Purification of Labeled Synthetic Oligonucleotides Using XTerra® MS C18 Columns.
  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 9: Synthesis and properties of fluorescent oligonucleotides. Retrieved from [Link]

  • Penedo, J. C., & Wilson, T. J. (2016). End-Labeling Oligonucleotides with Chemical Tags After Synthesis. Methods in molecular biology (Clifton, N.J.), 1455, 19–30.
  • Smith, L. M., Fung, S., Hunkapiller, M. W., Hunkapiller, T. J., & Hood, L. E. (1985). The synthesis of oligonucleotides containing an aliphatic amino group at the 5' terminus: synthesis of fluorescent DNA primers for use in DNA sequence analysis. Nucleic Acids Research, 13(7), 2399–2412.
  • Mullah, B., & Livak, K. J. (1993). Synthesis and characterization of 5'-fluorescent-dye-labeled oligonucleotides.
  • Kim, Y., & Choi, J. (2016). A Convenient and Efficient Purification Method for Chemically Labeled Oligonucleotides. Communications in Methods, Measurement and Technology, 5(1), 1-6.
  • Fountain, K. J., Gilar, M., & Gebler, J. C. (2003). Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography.
  • Wegner, K. D., Lee, H. J., & Corn, R. M. (2011).
  • University of Oxford. (n.d.). RP-HPLC Purification of Oligonucleotides. Retrieved from [Link]

  • Miron, J., & Miron, M. (2012). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. The Journal of Organic Chemistry, 77(15), 6564–6570.
  • NimaGen. (n.d.). DNA Size Standards |Orange (LIZ®) and Red (ROX®). Retrieved from [Link]

  • Glen Research. (n.d.). General Procedure for Labelling of Amino-Modified Oligonucleotides. Retrieved from [Link]

  • DeWoody, Y. D., & DeWoody, J. A. (2011). A cost-effective size standard for fragment analysis that maximizes throughput on five dye set platforms. Molecular ecology resources, 11(4), 743–745.
  • MU Genomics Technology Core. (n.d.). DNA Fragment Analysis by Capillary Electrophoresis. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • Ju, J., Ruan, C., Fuller, C. W., Glazer, A. N., & Mathies, R. A. (1995). New energy transfer dyes for DNA sequencing. Nucleic Acids Research, 23(10), 1724–1729.
  • AdvancedSeq. (n.d.). ADS™ Fragment Size Standards. Retrieved from [Link]

  • Agilent Technologies. (2019, January 15). Best Sizing Practices with the Fragment Analyzer Systems. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Fluorescence Signal with 5-ROX SE Conjugates

Welcome to the technical support center for 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX SE) conjugates. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX SE) conjugates. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues leading to low fluorescence signals during bioconjugation and subsequent applications. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: I've just completed my conjugation reaction and the fluorescence of my 5-ROX labeled protein is significantly lower than expected. What are the most likely causes?

Low fluorescence immediately following conjugation is a frequent challenge and typically points to one of three primary areas: issues with the reagents themselves, suboptimal reaction conditions, or problems with purification and analysis.

  • Reagent Integrity: 5-ROX SE is known to be less stable compared to other rhodamine derivatives and is susceptible to hydrolysis, especially when exposed to moisture.[1][2][3] Improper storage can lead to a significant loss of reactivity of the succinimidyl ester group.

  • Reaction Conditions: The efficiency of the amine-reactive conjugation is highly dependent on the pH of the reaction buffer.[4]

  • Purification and Analysis: Inefficient removal of unconjugated dye can interfere with accurate quantification of the degree of labeling (DOL), and the presence of certain substances can quench the fluorescence of ROX.[5][6]

Q2: How critical is the pH of my conjugation buffer, and what is the optimal range for 5-ROX SE?

The pH of the conjugation buffer is a critical parameter. The target of 5-ROX SE are primary amines, such as the N-terminus of a protein and the side chain of lysine residues.[7] For the succinimidyl ester to efficiently react with these amines, the amino groups need to be in a deprotonated, nucleophilic state.

A buffer pH between 8.0 and 9.0 is generally recommended for this reaction.[4] Below pH 8.0, the protonation of amines reduces their nucleophilicity, slowing down the reaction. Conversely, at a pH above 9.0, the rate of hydrolysis of the succinimidyl ester increases significantly, which competes with the conjugation reaction and reduces labeling efficiency.[8][9]

Q3: My 5-ROX SE is stored as a powder. How should I prepare it for the conjugation reaction?

Proper handling of the 5-ROX SE stock is crucial for maintaining its reactivity. It is recommended to dissolve the lyophilized powder in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.[4][10] It is imperative to use an anhydrous solvent to prevent premature hydrolysis of the succinimidyl ester.

Once dissolved, it is best practice to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C, protected from light.[11][12][13] This minimizes repeated freeze-thaw cycles which can degrade the dye. When ready to use, allow an aliquot to equilibrate to room temperature before opening to prevent condensation from introducing moisture.

Q4: I suspect my protein is over-labeled, leading to fluorescence quenching. How can I confirm this and what is the optimal Degree of Labeling (DOL)?

Over-labeling is a common cause of reduced fluorescence due to self-quenching, where proximal dye molecules interact and dissipate energy non-radiatively.[14][15] The optimal DOL is a balance between achieving a strong signal and avoiding quenching or loss of biological activity.[14]

For most antibodies, an optimal DOL typically falls between 2 and 10.[15] However, the ideal ratio is protein-dependent. As a general guideline, one dye molecule per 200 amino acids can be a good starting point.[16] To determine the DOL, you will need to measure the absorbance of your purified conjugate at 280 nm (for the protein) and at the absorbance maximum of 5-ROX (around 573-578 nm).[10][17]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, cause-and-effect approach to troubleshooting low fluorescence signals.

Problem Area 1: Inefficient Conjugation

If the initial conjugation reaction is inefficient, the resulting conjugate will inherently have a low fluorescence signal.

Potential Cause Underlying Reason Recommended Action
Hydrolyzed 5-ROX SE The succinimidyl ester (SE) group is moisture-sensitive and can hydrolyze, rendering it incapable of reacting with primary amines.[1][2][3]Always use fresh, high-quality 5-ROX SE. Prepare stock solutions in anhydrous DMSO or DMF and store in small, single-use aliquots at -20°C or below, protected from light.[4][10]
Suboptimal Buffer pH The reaction between the SE group and primary amines is pH-dependent. At low pH, amines are protonated and non-nucleophilic. At high pH, hydrolysis of the SE group is accelerated.[8][9]Use a buffer with a pH between 8.0 and 9.0, such as 0.1 M sodium bicarbonate or phosphate buffer.[4][18]
Presence of Amine-Containing Buffers Buffers such as Tris or glycine contain primary amines that will compete with the target protein for reaction with the 5-ROX SE, leading to lower labeling efficiency.[16]Ensure your protein is in an amine-free buffer like PBS, MES, or HEPES prior to starting the conjugation reaction.[16]
Incorrect Molar Ratio of Dye to Protein An insufficient amount of 5-ROX SE will result in a low degree of labeling.Empirically determine the optimal molar ratio of dye to protein. A common starting point is a 5- to 20-fold molar excess of the dye.[18]
Problem Area 2: Post-Conjugation Issues

Even with a successful conjugation, subsequent steps can lead to a diminished signal.

Potential Cause Underlying Reason Recommended Action
Fluorescence Quenching High degrees of labeling can lead to self-quenching.[14][15] Additionally, certain components in the final buffer or sample matrix can quench ROX fluorescence.[5]Optimize the molar ratio of dye to protein to achieve an optimal DOL.[14] Ensure the final buffer is free of known quenching agents.
Inaccurate DOL Calculation The presence of unconjugated dye will lead to an overestimation of the DOL based on absorbance readings.[6]Thoroughly purify the conjugate to remove all free dye using methods like gel filtration (size-exclusion chromatography) or dialysis.[6][14]
Protein Aggregation/Precipitation Over-labeling can sometimes decrease the solubility of the protein, leading to aggregation and loss of material.[16]Visually inspect the solution for any precipitation. If aggregation is suspected, consider reducing the DOL.
Photobleaching 5-ROX, like all fluorophores, is susceptible to photobleaching upon prolonged exposure to excitation light.[19]Minimize exposure of the conjugate to light during handling and storage. When imaging, use the lowest possible excitation power and exposure time.

Experimental Protocols

Protocol 1: Standard 5-ROX SE Conjugation to a Protein

This protocol is a general guideline for labeling a protein with 5-ROX SE.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[16][20]

    • Ensure the protein solution is free of any substances containing primary amines, such as Tris or glycine.[16]

  • 5-ROX SE Stock Solution Preparation:

    • Allow the vial of 5-ROX SE to warm to room temperature before opening.

    • Prepare a 1-10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[4] This should be done immediately before use.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the 5-ROX SE stock solution to the protein solution.[18]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light, with gentle stirring.[4][18]

  • Purification of the Labeled Protein:

    • Remove unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[6][21]

    • The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.

Protocol 2: Calculation of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.[22]

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of 5-ROX, which is approximately 575 nm (Amax).[23]

  • Calculate DOL:

    • The DOL can be calculated using the following equation[22][24]: DOL = (A_max * ε_prot) / ((A_280 - (A_max * CF_280)) * ε_dye)

    • Where:

      • Amax is the absorbance of the conjugate at the λmax of 5-ROX.

      • A280 is the absorbance of the conjugate at 280 nm.

      • εprot is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1).

      • εdye is the molar extinction coefficient of 5-ROX at its λmax (approximately 82,000 M-1cm-1).[23]

      • CF280 is a correction factor to account for the dye's absorbance at 280 nm (CF280 = A280 of free dye / Amax of free dye).

Visualizations

Caption: Workflow for 5-ROX SE conjugation to a target protein.

Troubleshooting_Decision_Tree cluster_conjugation Conjugation Issues cluster_post_conjugation Post-Conjugation Issues Start Low Fluorescence Signal Check_Reagents Check Reagent Quality (Fresh Dye, Anhydrous Solvent) Start->Check_Reagents Check_pH Verify Buffer pH (8.0-9.0) Start->Check_pH Check_Buffer_Comp Ensure Amine-Free Buffer (No Tris, Glycine) Start->Check_Buffer_Comp Check_Ratio Optimize Dye:Protein Molar Ratio Start->Check_Ratio Check_DOL Calculate DOL (Check for Over-labeling/Quenching) Start->Check_DOL Check_Purification Confirm Removal of Free Dye Start->Check_Purification Check_Storage Protect from Light (Prevent Photobleaching) Start->Check_Storage Solution1 Use fresh 5-ROX SE Check_Reagents->Solution1 Degraded Dye Solution2 Adjust pH to 8.0-9.0 Check_pH->Solution2 Suboptimal pH Solution3 Buffer exchange to PBS/HEPES Check_Buffer_Comp->Solution3 Competing Amines Solution4 Increase molar excess of dye Check_Ratio->Solution4 Low Labeling Solution5 Decrease molar excess of dye Check_DOL->Solution5 Self-Quenching Solution6 Re-purify conjugate Check_Purification->Solution6 Inaccurate DOL Solution7 Store properly, minimize light exposure Check_Storage->Solution7 Photodegradation

Caption: Decision tree for troubleshooting low 5-ROX fluorescence.

References

  • ROX reference dye is quenched by HA. Target amplification curves for... - ResearchGate. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • 5-ROX, SE [5-Carboxy-X-rhodamine, SE] - 5 mg - Eurogentec. (n.d.). Eurogentec. Retrieved January 2, 2026, from [Link]

  • ROX Protein Labeling Kit - Jena Bioscience. (n.d.). Jena Bioscience. Retrieved January 2, 2026, from [Link]

  • Degree of Labeling Explanation - Spectra. (n.d.). ATTO-TEC. Retrieved January 2, 2026, from [Link]

  • Alternative dyes - metabion. (n.d.). metabion. Retrieved January 2, 2026, from [Link]

  • Degree of labeling (DOL) step by step - Abberior Instruments. (n.d.). Abberior Instruments. Retrieved January 2, 2026, from [Link]

  • Hydrolysis Rates for Various pH Levels | Download Table - ResearchGate. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • 9 Common Labeling Pitfalls to Avoid in the Lab - Labtag Blog. (2020, February 27). Labtag. Retrieved January 2, 2026, from [Link]

  • Protein Labeling Kits - emp BIOTECH's. (n.d.). emp BIOTECH. Retrieved January 2, 2026, from [Link]

  • Influence of ROX on the Ct value - Genaxxon bioscience. (2019, February 1). Genaxxon bioscience. Retrieved January 2, 2026, from [Link]

  • Labeling proteins inside living cells using external fluorophores for microscopy - eLife. (2016, December 9). eLife. Retrieved January 2, 2026, from [Link]

  • ROX Protein Labeling Kit - Jena Bioscience. (n.d.). Jena Bioscience. Retrieved January 2, 2026, from [Link]

  • QPCR without ROX. Any other passive dyes? - ResearchGate. (2020, July 27). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Prediction of hydrolysis products of organic chemicals under environmental pH conditions. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

  • Synthesis of 5- and 6-Carboxy-X-rhodamines - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

  • QPCR troubleshooting - what could cause an increasing ROX signal? - ResearchGate. (2021, February 9). ResearchGate. Retrieved January 2, 2026, from [Link]

  • High-throughput screening for agonists of ROS production in live human vascular endothelial cells - PMC - NIH. (2021, December 21). National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • Genetic Engineering of Umbilical Cord-Derived Mesenchymal Stem Cells to Enhance BMP-2 Secretion via Signal Peptide Optimization - MDPI. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

Sources

Optimization

how to prevent photobleaching of 5-ROX SE during imaging

Technical Support Center: 5-ROX SE Imaging A Senior Application Scientist's Guide to Preventing Photobleaching of 5-ROX SE Welcome to the technical support center. This guide provides in-depth troubleshooting and practic...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-ROX SE Imaging

A Senior Application Scientist's Guide to Preventing Photobleaching of 5-ROX SE

Welcome to the technical support center. This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals experiencing photobleaching with 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX SE) during fluorescence imaging.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it happen to 5-ROX SE?

Photobleaching is the irreversible photochemical destruction of a fluorophore, like 5-ROX SE, caused by exposure to excitation light.[1][2] When a 5-ROX molecule absorbs light, it enters a temporary high-energy excited state. While it should ideally return to its ground state by emitting a fluorescent photon, there's a chance it can transition to a long-lived and highly reactive "triplet state." In this state, the dye can react with molecular oxygen, generating reactive oxygen species (ROS) that chemically destroy the fluorophore, causing the fluorescent signal to fade.[3][4]

Q2: What is the quickest way to reduce photobleaching during an imaging session?

The fastest way to mitigate photobleaching is to reduce the total dose of light hitting your sample.[2][5] This can be achieved by:

  • Decreasing Excitation Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.[3][6]

  • Reducing Exposure Time: Shorten the camera's exposure time to the minimum required for a clear image.[6]

  • Minimizing Illumination: Only expose the sample to light when actively acquiring an image. Use transmitted light for focusing whenever possible.[1][7]

Q3: Are there special mounting media I should use for 5-ROX SE?

Yes. Using an antifade mounting medium is a critical step to prevent photobleaching. These reagents are designed to scavenge the reactive oxygen species that cause photobleaching.[6][8]

  • Commercial Options: Products like ProLong™ Gold, VECTASHIELD®, and Fluoroshield™ are formulated to protect a wide range of dyes, including rhodamines like 5-ROX.[6][9]

  • DIY Recipes: You can prepare your own antifade media using reagents like p-phenylenediamine (PPD), n-propyl gallate (NPG), or 1,4-diazabicyclo[2.2.2]octane (DABCO).[10][11]

Q4: How do I know if photobleaching is affecting my results?

The primary sign of photobleaching is a noticeable decrease in fluorescence intensity over time during continuous or repeated imaging of the same area.[1] This can skew quantitative analysis and lead to false-negative results. If you are performing time-lapse imaging, a gradual dimming of your labeled structures is a clear indicator of photobleaching.

In-Depth Troubleshooting and Mitigation Strategies

As an application scientist, my goal is to not only provide solutions but to explain the rationale behind them. Photobleaching is a battle against chemistry and physics. We can intervene on both fronts.

Chemical Intervention: The Power of Antifade Reagents

The environment surrounding the 5-ROX molecule is the primary battleground. The main culprit in photobleaching is molecular oxygen. Antifade reagents are essentially bodyguards for your fluorophore, neutralizing threats before they can do damage.

Mechanism of Action: Most antifade reagents are reducing agents or free-radical scavengers.[4] They work by depleting the local concentration of molecular oxygen or by quenching the reactive triplet state of the fluorophore before it can react with oxygen.

Choosing an Antifade Reagent:

  • p-Phenylenediamine (PPD): Highly effective but can be toxic and may not be compatible with certain cyanine dyes.[10] It is crucial to ensure the pH of the PPD-containing medium is above 8.0 to prevent background signal.[10]

  • n-Propyl gallate (NPG): A non-toxic option that can be used with live cells, though it can be difficult to dissolve.[10]

  • DABCO (1,4-diazabicyclo[2.2.2]octane): Less toxic than PPD but also generally less effective.[10]

  • Glucose Oxidase and Catalase (GLOX): An enzymatic system that actively removes oxygen from the medium.[12] This is particularly effective but must be prepared fresh.

Physical Intervention: Optimizing Imaging Parameters

Every photon that hits your sample has the potential to destroy a fluorophore. Therefore, efficient photon management is key. The goal is to collect enough "good" photons (emission) while delivering the fewest "bad" photons (excitation).

Key Parameter Adjustments:

ParameterHigh Photobleaching RiskRecommended Action to Reduce BleachingRationale
Excitation Intensity High laser power / lamp outputUse Neutral Density (ND) filters or lower the power setting to the minimum required for a good signal-to-noise ratio (SNR).[1][6]Reduces the rate at which fluorophores enter the excited state, thereby lowering the probability of triplet state formation.
Exposure Time Long exposure per frameUse the shortest exposure time that provides a sufficient signal. Consider increasing camera gain or binning as an alternative.[5][13]Minimizes the total time the sample is illuminated during acquisition.[14]
Time-lapse Interval Frequent image acquisitionIncrease the time between acquisitions to capture only essential time points.[6]Reduces the cumulative light dose delivered to the sample over the course of the experiment.
Objective NA Low Numerical Aperture (NA)Use a high NA objective (e.g., 1.4 NA oil).High NA objectives are more efficient at collecting emitted light, allowing you to achieve a good SNR with lower excitation intensity.
Filter Selection Mismatched or wide-band filtersUse high-quality, narrow bandpass filters matched precisely to 5-ROX's excitation and emission spectra (Ex/Em: ~575/605 nm).Ensures that only the most effective wavelengths are used for excitation and that all possible emission photons are collected, improving efficiency.
Advanced Strategies & Hardware Solutions
  • Change Your Hardware: More sensitive detectors (e.g., sCMOS, EMCCD cameras) can produce high-quality images with less light, directly reducing photobleaching.[15]

  • Advanced Microscopy Techniques: If available, techniques like spinning-disk confocal or light-sheet fluorescence microscopy illuminate only a thin section of the sample at any given moment, significantly reducing out-of-focus photobleaching compared to traditional widefield or point-scanning confocal systems.

Visualizing the Problem and Solutions

The following diagram illustrates the factors that contribute to the photobleaching of 5-ROX SE and the key intervention points to mitigate it.

Photobleaching_Workflow Troubleshooting Photobleaching of 5-ROX SE cluster_problem The Problem: Photon Overexposure cluster_solutions The Solutions: Photon & Chemical Control cluster_outcome Desired Outcome High_Intensity High Excitation Intensity Reduce_Power Decrease Intensity (Use ND Filters) High_Intensity->Reduce_Power Mitigates High_NA Use High NA Objective High_Intensity->High_NA Compensates For Sensitive_Detector Use Sensitive Detector High_Intensity->Sensitive_Detector Compensates For Long_Exposure Long / Frequent Exposure Reduce_Time Decrease Exposure Time & Frequency Long_Exposure->Reduce_Time Mitigates Long_Exposure->High_NA Compensates For Long_Exposure->Sensitive_Detector Compensates For Oxygen Presence of O₂ Antifade Use Antifade Media (e.g., PPD, NPG, GLOX) Oxygen->Antifade Scavenges Stable_Signal Stable Fluorescence Signal & High-Quality Data Reduce_Power->Stable_Signal Reduce_Time->Stable_Signal Antifade->Stable_Signal High_NA->Stable_Signal Sensitive_Detector->Stable_Signal

Sources

Troubleshooting

Technical Support Center: Optimizing 5-ROX SE to Protein Conjugation

Welcome to the technical support center for optimizing the molar ratio of 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX SE) to protein for conjugation. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the molar ratio of 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX SE) to protein for conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and reproducible protein labeling experiments.

The Expertise Behind Successful Conjugation: More Than Just a Protocol

As a Senior Application Scientist, I've observed that successful protein conjugation is not merely about following a set of instructions. It's about understanding the underlying chemical principles and the interplay of various factors that can influence the outcome. The goal is to achieve a desired Degree of Labeling (DOL)—the average number of dye molecules conjugated to a single protein molecule—that maximizes fluorescent signal without compromising the protein's biological activity.[1][2][3] This guide is structured to empower you with that understanding.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered when working with 5-ROX SE protein conjugation.

Q1: What is the optimal molar ratio of 5-ROX SE to protein to start with?

A1: There is no single "optimal" starting ratio, as it is highly dependent on the specific protein, its concentration, and the number of available primary amines (N-terminus and lysine residues). A common starting point is to screen a range of molar excess ratios, such as 5:1, 10:1, 15:1, and 20:1 (dye:protein).[4][5] Empirically determining the ideal ratio for your specific protein and application is crucial for reproducibility.[2][5]

Q2: How does pH critically impact the conjugation reaction?

A2: The reaction of succinimidyl esters (SE) with primary amines is strongly pH-dependent.[6] The primary targets on a protein are the ε-amino groups of lysine residues and the N-terminal α-amino group.[7][8] These groups must be in a non-protonated state to be reactive. A pH range of 8.0-9.0 is generally optimal for this reaction.[4][9] Below this range, the amines are increasingly protonated and less nucleophilic, leading to inefficient labeling.[10] Conversely, at a pH higher than optimal, the hydrolysis of the NHS ester accelerates, which competes with the desired conjugation reaction.[6][9]

Q3: Which buffers should I use for the conjugation, and which should I strictly avoid?

A3: It is imperative to use an amine-free buffer to prevent the buffer from competing with the protein for reaction with the 5-ROX SE.[4][7][8]

Recommended BuffersBuffers to Avoid
Phosphate-buffered saline (PBS)Tris-based buffers (e.g., Tris-HCl)
Bicarbonate/Carbonate bufferGlycine-based buffers
Borate bufferBuffers containing ammonium salts

If your protein is in an incompatible buffer, it must be exchanged into a suitable labeling buffer via dialysis or a desalting column before initiating the conjugation.[4]

Q4: My protein precipitated during the labeling reaction. What could be the cause?

A4: Protein precipitation during labeling can be attributed to a few factors:

  • High concentration of organic solvent: The 5-ROX SE is typically dissolved in an organic solvent like DMSO or DMF. The final concentration of this solvent in the reaction mixture should ideally be less than 10% to avoid denaturing the protein.[4]

  • Over-labeling: Excessive labeling can alter the protein's isoelectric point and increase its hydrophobicity, leading to aggregation and precipitation.[2] This is a key reason why optimizing the molar ratio is so important.

  • Protein instability at the reaction pH: While a pH of 8.0-9.0 is optimal for the reaction, some proteins may be less stable at this pH. If you suspect this, you can try performing the reaction at a slightly lower pH (e.g., 7.5-8.0) for a longer duration, though this may reduce labeling efficiency.[4]

Q5: How do I determine the success of my conjugation reaction?

A5: The success of your conjugation is quantified by the Degree of Labeling (DOL). This is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the absorbance maximum of 5-ROX (approximately 575 nm).[2][11] A correction factor is necessary because the dye also absorbs light at 280 nm.[2][11]

The formula for calculating DOL is:

DOL = (Amax × εprotein) / [(A280 - (Amax × CF)) × εdye]

Where:

  • Amax = Absorbance of the conjugate at the λmax of the dye.

  • A280 = Absorbance of the conjugate at 280 nm.

  • εprotein = Molar extinction coefficient of the protein at 280 nm.

  • εdye = Molar extinction coefficient of 5-ROX at its λmax.

  • CF = Correction factor (A280 of the free dye / Amax of the free dye).

For accurate DOL determination, it is essential to completely remove any unreacted, free dye after the conjugation reaction.[2][11] This is typically achieved through gel filtration chromatography (e.g., a G-25 desalting column) or extensive dialysis.[11][12]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during 5-ROX SE protein conjugation.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Labeling (Low DOL) 1. Incorrect reaction pH (too low).2. Presence of primary amines in the buffer (e.g., Tris, glycine).3. Low protein concentration.4. Hydrolyzed 5-ROX SE due to improper storage or handling.5. Insufficient molar excess of the dye.1. Ensure the reaction buffer pH is between 8.0 and 9.0.[4][9]2. Perform buffer exchange into an amine-free buffer like PBS or bicarbonate buffer.[4]3. Concentrate the protein to at least 2 mg/mL for efficient labeling.[9][13]4. Use a fresh aliquot of 5-ROX SE. Allow the vial to warm to room temperature before opening to prevent moisture condensation.[14]5. Increase the molar ratio of 5-ROX SE to protein in subsequent experiments.
Protein Precipitation During or After Labeling 1. High concentration of organic solvent (DMSO/DMF).2. Over-labeling of the protein.3. Protein instability at the reaction pH.1. Ensure the volume of the dye stock solution is less than 10% of the total reaction volume.[4]2. Reduce the molar ratio of 5-ROX SE to protein.[5]3. Consider performing the reaction at a slightly lower pH (e.g., 7.5-8.0) for a longer incubation period.[4]
Loss of Protein Biological Activity 1. Over-labeling has modified critical residues (e.g., in the active site or binding interface).2. Denaturation during the labeling process.1. Reduce the dye:protein molar ratio to achieve a lower DOL.[4][5]2. The NHS ester reacts with primary amines. If these are in a critical functional site of your protein, consider alternative labeling chemistries that target other functional groups.[4]3. Ensure gentle mixing and avoid harsh conditions during the reaction.
High Background Signal in Downstream Applications 1. Incomplete removal of unreacted, free dye.1. Repeat the purification step (gel filtration or dialysis). Ensure the column bed volume is adequate for the sample size.[5][12]2. Confirm purification by running the conjugate on an SDS-PAGE gel and visualizing the fluorescence before Coomassie staining. Free dye will run at the dye front.

Experimental Protocols

Protocol 1: Optimizing the Molar Ratio of 5-ROX SE to Protein

This protocol is designed for empirically determining the optimal molar ratio for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.

  • 5-ROX SE.

  • Anhydrous DMSO.

  • 1 M Sodium Bicarbonate buffer, pH 8.5.

  • Purification columns (e.g., G-25 desalting columns).

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is at a suitable concentration in an amine-free buffer.

    • Add 1 M Sodium Bicarbonate buffer (pH 8.5) to the protein solution to a final concentration of 0.1 M. This will adjust the pH to the optimal range for labeling.[4]

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the 5-ROX SE in anhydrous DMSO to a concentration of 10 mM. Vortex to ensure it is fully dissolved.[4][13]

  • Set up Parallel Labeling Reactions:

    • Set up at least three separate reaction tubes.

    • Add the calculated volume of the 10 mM dye stock solution to each protein solution to achieve the desired dye-to-protein molar ratios (e.g., 5:1, 10:1, 20:1).

  • Incubation:

    • Mix gently and incubate for 1 hour at room temperature, protected from light.[4]

  • Purify the Conjugates:

    • Remove the unreacted dye from each reaction using a desalting column.[12]

    • Equilibrate the column with PBS (pH 7.2-7.4).

    • Apply the reaction mixture to the column.

    • Elute the labeled protein with PBS according to the manufacturer's instructions. The colored, labeled protein will elute first.[3]

  • Characterize the Conjugates:

    • For each purified conjugate, determine the Degree of Labeling (DOL) using the spectrophotometric method described in the FAQs.

    • Assess the biological activity of each conjugate in a relevant functional assay.

    • Analyze the results to identify the molar ratio that provides the best balance of high DOL and retained biological activity.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for success.

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis Prot_Prep Prepare Protein (2-10 mg/mL in amine-free buffer) pH_Adjust Adjust pH to 8.0-9.0 (0.1M Bicarbonate) Prot_Prep->pH_Adjust Molar_Ratio Add Dye to Protein (Test multiple molar ratios) pH_Adjust->Molar_Ratio Dye_Prep Prepare 10 mM 5-ROX SE (in anhydrous DMSO) Dye_Prep->Molar_Ratio Incubate Incubate 1 hr at RT (Protect from light) Molar_Ratio->Incubate Purify Purify Conjugate (Gel Filtration G-25) Incubate->Purify Calc_DOL Calculate DOL (A280 & Amax) Purify->Calc_DOL Activity Assess Biological Activity Calc_DOL->Activity

Caption: Workflow for optimizing 5-ROX SE to protein conjugation.

The Chemistry of Conjugation: A Visual Explanation

The core of this process is the reaction between the succinimidyl ester of 5-ROX and a primary amine on the protein surface.

G Protein Protein-NH₂ (Primary Amine) Plus + ROX_SE 5-ROX-NHS Ester Reaction_Arrow pH 8.0 - 9.0 ROX_SE->Reaction_Arrow Conjugate Protein-NH-CO-5-ROX (Stable Amide Bond) Reaction_Arrow->Conjugate NHS N-hydroxysuccinimide (Leaving Group)

Caption: Reaction of 5-ROX SE with a protein's primary amine.

References

  • G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. [Link]

  • BioTechniques. (2024, August 19). Novel probe could make fluorescence microscopy analyses more accurate. [Link]

  • PubMed Central. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. [Link]

  • NanoTemper. Protein Concentration and DOL - Definition and Relevance. [Link]

  • Jena Bioscience. ROX Protein Labeling Kit. [Link]

  • ResearchGate. Why is my protein labelling not working?. [Link]

Sources

Optimization

Technical Support Center: Purifying 5-ROX SE Labeled Proteins

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purific...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of proteins labeled with 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX SE). Our goal is to equip you with the knowledge to overcome common challenges and ensure the highest quality conjugates for your downstream applications.

Understanding the Chemistry: The "Why" Behind the Protocol

5-ROX SE is an amine-reactive fluorescent dye, widely used for labeling proteins.[1][2] The succinimidyl ester (SE) moiety of 5-ROX reacts with primary amines, such as the N-terminus of a protein and the epsilon-amino group of lysine residues, to form a stable amide bond.[3] This reaction is pH-dependent, with optimal labeling occurring at a pH of 8.2-8.5.[3][4] At this pH, the primary amino groups are deprotonated and readily attack the SE group. However, a competing reaction, the hydrolysis of the SE ester, also increases at higher pH, rendering the dye non-reactive.[3][5] Therefore, maintaining the recommended pH is a critical first step for successful labeling.

It's also important to be aware that 5-ROX is known to be less stable compared to other rhodamine derivatives, so careful handling and storage are necessary to prevent degradation.[6][7][8]

Diagram of the 5-ROX SE Labeling Reaction

5-ROX SE Labeling Reaction Protein Protein-NH2 (Primary Amine) Labeled_Protein Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein pH 8.2 - 8.5 ROX_SE 5-ROX SE ROX_SE->Labeled_Protein NHS N-hydroxysuccinimide (Byproduct) ROX_SE->NHS + H2O

Caption: Covalent bond formation between a protein's primary amine and 5-ROX SE.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the purification of your 5-ROX SE labeled protein in a question-and-answer format.

Issue 1: Low Labeling Efficiency (Weak or No Fluorescence)

Q: I've completed the labeling reaction, but my protein solution has very little color, and I detect a low fluorescence signal. What went wrong?

A: Low labeling efficiency can stem from several factors related to the reaction conditions and the reagents themselves.

  • Incorrect pH: The pH of the reaction buffer is critical. A pH below 8 will result in protonated amines that are poor nucleophiles, leading to inefficient labeling.[3][4] Conversely, a pH that is too high can accelerate the hydrolysis of the 5-ROX SE, inactivating the dye before it can react with the protein.[5]

    • Solution: Always verify the pH of your protein solution and adjust it to 8.2-8.5 using a suitable buffer, such as 0.1 M sodium bicarbonate, immediately before adding the dye.[9]

  • Competing Nucleophiles: Buffers containing primary amines, such as Tris, will compete with your protein for the 5-ROX SE, significantly reducing labeling efficiency.[9]

    • Solution: Ensure your protein is in an amine-free buffer like PBS or bicarbonate buffer. If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to labeling.[9][10]

  • Degraded Dye: 5-ROX SE is sensitive to moisture and light.[2][11] Improper storage can lead to hydrolysis and loss of reactivity.

    • Solution: Store 5-ROX SE desiccated at -20°C and protected from light.[2][11] Allow the vial to warm to room temperature before opening to prevent condensation. Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.[12]

  • Low Protein Concentration: The labeling reaction is concentration-dependent. Very low protein concentrations can lead to poor labeling efficiency.[3]

    • Solution: For optimal results, the protein concentration should be between 2 and 10 mg/mL.[9] If your protein solution is too dilute, concentrate it using a spin concentrator before labeling.[3]

Issue 2: Protein Precipitation or Aggregation During/After Labeling

Q: My protein precipitated out of solution after I added the 5-ROX SE. How can I prevent this?

A: Protein precipitation can occur due to changes in the protein's properties upon labeling or harsh reaction conditions.

  • Increased Hydrophobicity: The addition of the relatively hydrophobic rhodamine dye can decrease the solubility of some proteins, leading to aggregation.[13]

    • Solution: Consider using a buffer with additives that can improve protein solubility, such as non-ionic detergents or adjusting the salt concentration.[13] Before proceeding with purification, it's advisable to centrifuge your sample to remove any aggregates.[13]

  • Over-labeling: Attaching too many dye molecules to the protein can significantly alter its surface properties and lead to precipitation.[14]

    • Solution: Optimize the dye-to-protein molar ratio. Start with a lower ratio (e.g., 5:1 or 10:1) and perform a titration to find the optimal ratio for your specific protein.[9] You can also reduce the reaction time to limit the extent of labeling.[3]

Issue 3: Inefficient Removal of Unconjugated Dye

Q: After purification, I still have a high background signal from free dye. How can I improve the removal of unconjugated 5-ROX SE?

A: The choice of purification method is crucial for efficiently separating the labeled protein from the smaller, unreacted dye molecules.

  • Inappropriate Purification Method: The chosen method may not provide sufficient resolution between your labeled protein and the free dye.

    • Solution:

      • Size-Exclusion Chromatography (SEC) / Gel Filtration: This is often the most effective method.[15][16][17] Ensure you are using a resin with an appropriate fractionation range for your protein's size.[13][18] For example, Sephadex G-25 is suitable for removing small molecules from proteins larger than 5 kDa.[18]

      • Dialysis: This is a gentle method but can be time-consuming and may result in sample dilution.[10][16][19] Use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein but large enough to allow the free dye to diffuse out (e.g., 10 kDa MWCO for a 50 kDa protein).[20]

      • Spin Columns/Centrifugal Filters: These are quick and efficient for removing small molecules and are available with various MWCOs.[16][21] However, some dyes may non-specifically bind to the filter membrane.[19]

Purification Method Principle Advantages Disadvantages
Size-Exclusion Chromatography (SEC) Separation based on molecular sizeHigh resolution, relatively fast, good for a wide range of protein sizesCan lead to sample dilution
Dialysis Diffusion across a semi-permeable membraneGentle, preserves protein activityTime-consuming, can result in sample dilution
Spin Columns/Centrifugal Filters Centrifugation through a size-selective membraneFast, efficient for small volumesPotential for non-specific binding of the dye to the membrane

Issue 4: Altered Protein Function or Activity

Q: My labeled protein shows reduced or no biological activity. What could be the cause?

A: The labeling process can sometimes compromise the function of a protein.

  • Labeling of Critical Residues: If lysine residues within or near the active site or a binding interface are labeled, the protein's function can be impaired.[14]

    • Solution: If you suspect this is the case, try reducing the degree of labeling by lowering the dye-to-protein ratio or the reaction time.[3] Alternatively, if your protein has available cysteine residues, consider using a thiol-reactive dye to target a different site on the protein.

  • Denaturation During Purification: Some purification methods, particularly those involving organic solvents like reverse-phase HPLC, can denature proteins.[13]

    • Solution: If maintaining protein activity is paramount, opt for milder purification techniques like SEC or dialysis.[13] Ensure that all buffers used during purification and for final storage are compatible with your protein's stability.[13]

Frequently Asked Questions (FAQs)

Q1: What is the first thing I should do after the labeling reaction is complete? A1: It is highly recommended to quench the reaction to stop any further labeling and to deactivate the remaining reactive 5-ROX SE.[13] This can be done by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of about 1 M.[13]

Q2: How can I determine if my protein labeling was successful before starting a large-scale purification? A2: A quick qualitative check is to visually inspect your protein solution. A pink or reddish color is indicative of successful labeling with rhodamine.[13] For a more quantitative assessment after purification, you can determine the Degree of Labeling (DOL).[13]

Q3: How do I calculate the Degree of Labeling (DOL)? A3: The DOL, or the dye-to-protein ratio, can be calculated spectrophotometrically after purifying the conjugate.[5][22] This involves measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of 5-ROX (around 575 nm).[2] A correction factor is necessary to account for the dye's absorbance at 280 nm.[5]

The formula for calculating the DOL is: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]

Where:

  • A_max = Absorbance of the conjugate at the λ_max of the dye

  • A_280 = Absorbance of the conjugate at 280 nm

  • ε_protein = Molar extinction coefficient of the protein at 280 nm

  • ε_dye = Molar extinction coefficient of 5-ROX at its λ_max

  • CF = Correction factor (A_280 of the free dye / A_max of the free dye)

Q4: What is an ideal DOL? A4: For most applications, a DOL of 1-3 is desirable. A DOL that is too high can lead to fluorescence quenching (where the dye molecules interact and reduce the overall fluorescence signal) and protein aggregation.[14] A DOL that is too low may result in insufficient signal for your downstream application. The optimal DOL is often application-dependent and may require empirical determination.

Q5: Can I use a mixture of 5- and 6-ROX SE isomers for labeling? A5: While mixtures of isomers are available, using a single isomer, such as 5-ROX SE, is often preferred for labeling proteins and peptides.[6][23] Single isomers provide better resolution during HPLC purification and lead to more consistent and interpretable results.[6][23]

Experimental Workflow Overview

Purification_Workflow start Start: Protein in Amine-Free Buffer labeling Labeling Reaction: Add 5-ROX SE pH 8.2-8.5 start->labeling quench Quench Reaction: Add Tris or Glycine labeling->quench purification Purification: (SEC, Dialysis, or Spin Column) quench->purification analysis Analysis: Calculate DOL purification->analysis end End: Purified Labeled Protein analysis->end

Caption: A typical workflow for labeling and purifying 5-ROX SE conjugated proteins.

References

Troubleshooting

Technical Support Center: 5-Carboxy-X-rhodamine N-succinimidyl ester (5-ROX, SE)

Welcome to the technical support guide for 5-Carboxy-X-rhodamine N-succinimidyl ester (5-ROX, SE). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-prov...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Carboxy-X-rhodamine N-succinimidyl ester (5-ROX, SE). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the chemistry, application, and troubleshooting of this widely used fluorescent labeling reagent. Here, we address common challenges, explain the underlying chemical principles, and offer robust protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 5-ROX, SE, and what is its primary application?

A1: 5-Carboxy-X-rhodamine N-succinimidyl ester, commonly known as 5-ROX, SE, is an amine-reactive fluorescent dye.[1][2] It belongs to the rhodamine family of dyes, which are known for their high fluorescence quantum yields and good photostability.[3] The N-succinimidyl ester (SE or NHS ester) functional group makes it highly effective for covalently labeling primary amines (–NH₂), such as those found on the N-terminus of proteins and the side chain of lysine residues, forming a stable amide bond.[4][5][6][] Its primary application is in bioconjugation, where it is used to attach a fluorescent tag to biomolecules like proteins, antibodies, and oligonucleotides for detection and analysis in techniques such as fluorescence microscopy, flow cytometry, and DNA sequencing.[1][2][8]

Q2: My labeling efficiency is low. What is the most likely cause?

A2: The most common culprit for low labeling efficiency with 5-ROX, SE is the hydrolysis of the NHS ester. NHS esters are highly susceptible to reaction with water (hydrolysis), which converts the reactive ester into an unreactive carboxylic acid, rendering the dye incapable of labeling your target molecule.[5][9][10] This is a competing reaction that runs parallel to the desired labeling of the amine (aminolysis).[11][12][13] The rate of hydrolysis is highly dependent on pH, temperature, and the purity of your reagents.[4][9]

Q3: How does pH affect the labeling reaction and the stability of 5-ROX, SE?

A3: pH is the single most critical factor in NHS ester chemistry.[5][9][14] It governs the balance between two competing reactions:

  • Amine Reactivity (Desired): For the labeling reaction to occur, the primary amine on the target biomolecule must be in its deprotonated, nucleophilic state (–NH₂). At pH levels below the pKa of the amine (around 10.5 for lysine), the amine is predominantly protonated (–NH₃⁺) and non-reactive.[5] As the pH increases, more of the amine becomes deprotonated and available for reaction.[5]

  • NHS Ester Hydrolysis (Undesired): The rate of hydrolysis of the NHS ester increases significantly with increasing pH.[5][9] At high pH, the dye can be inactivated by water before it has a chance to react with your target.

The optimal pH for labeling is therefore a compromise, typically between pH 8.0 and 9.0 , with pH 8.3-8.5 often cited as the ideal starting point.[9][14] This range provides a sufficient concentration of reactive amines while keeping the rate of hydrolysis manageable.[12]

Q4: What are the proper storage and handling procedures for 5-ROX, SE to prevent hydrolysis?

A4: Proper storage is critical to maintain the reactivity of 5-ROX, SE.[6]

  • Long-Term Storage: Store the solid reagent at -20°C , protected from light and moisture in a desiccated container.[2][6][15][16]

  • Handling: Before opening the vial, always allow it to warm to room temperature completely. This prevents atmospheric moisture from condensing on the cold powder, which would lead to rapid hydrolysis.[6][17]

  • Stock Solutions: Prepare stock solutions in an anhydrous (dry) organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6][14][18] These stock solutions can typically be stored at -20°C for 1-2 months.[14][18] Aqueous solutions of the NHS ester are not stable and must be used immediately after preparation.[6][14]

Q5: Which buffers should I use for the labeling reaction, and which should I avoid?

A5: Buffer composition is crucial.

  • Recommended Buffers: Use buffers that are free of primary amines. Good choices include phosphate-buffered saline (PBS), sodium bicarbonate, sodium carbonate, borate, or HEPES buffers, adjusted to the optimal pH range of 8.0-9.0.[4][6][9][12] A 0.1 M sodium bicarbonate solution is a common and effective choice as it naturally has a pH around 8.3.[14][18]

  • Buffers to Avoid: Crucially, avoid buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[12] These buffer components will compete with your target molecule for reaction with the 5-ROX, SE, drastically reducing your labeling efficiency.[12] If your protein is in a Tris or glycine buffer, it must be exchanged into a suitable amine-free buffer via dialysis or a desalting column before labeling.[6]

Troubleshooting Guide

This section addresses specific experimental failures and provides a logical, step-by-step approach to diagnosing and solving the problem.

Problem 1: Low or No Labeling of the Target Protein

You've performed the conjugation reaction, but analysis (e.g., by SDS-PAGE fluorescence scan or spectrophotometry) shows very little or no fluorescence associated with your protein.

Diagnostic Workflow

Troubleshooting_LowLabeling start Low Labeling Efficiency check_reagent Check 5-ROX, SE Reagent (Age, Storage) start->check_reagent Old or Improperly Stored? check_buffer_pH Verify Reaction Buffer pH (Is it 8.0-9.0?) check_buffer_comp Check Buffer Composition (Amine-free?) check_protein_conc Verify Protein Concentration (>2 mg/mL?) check_molar_ratio Evaluate Molar Ratio (Dye:Protein) check_reagent->check_buffer_pH No sol_reagent Use Fresh Reagent. Prepare new stock in anhydrous DMSO. check_reagent->sol_reagent Yes check_buffer_pH->check_buffer_comp Yes sol_buffer_pH Adjust pH to 8.3-8.5 using a calibrated meter. check_buffer_pH->sol_buffer_pH No check_buffer_comp->check_protein_conc No sol_buffer_comp Perform buffer exchange into PBS or Bicarbonate buffer. check_buffer_comp->sol_buffer_comp Contains Tris/Glycine? check_protein_conc->check_molar_ratio Yes sol_protein_conc Concentrate protein sample. check_protein_conc->sol_protein_conc No sol_molar_ratio Increase molar excess of dye (e.g., 15:1, 20:1). check_molar_ratio->sol_molar_ratio Too Low?

Caption: Troubleshooting workflow for low labeling efficiency.

Detailed Causality and Solutions
  • Cause A: Degraded 5-ROX, SE Reagent.

    • Explanation: The NHS ester has been hydrolyzed due to improper storage (exposure to moisture) or the use of an old stock solution.[6][17]

    • Solution: Discard the old reagent and stock solution. Use a fresh vial of 5-ROX, SE, allowing it to equilibrate to room temperature before opening. Prepare a fresh stock solution in anhydrous DMSO immediately before use.[6][10] You can test the reactivity of an old batch of reagent by intentionally hydrolyzing it with a strong base and measuring the absorbance of the released NHS at 260 nm.[17][19]

  • Cause B: Suboptimal Reaction pH.

    • Explanation: If the pH is too low (<7.5), the primary amines on your protein will be protonated and unreactive.[9] If the pH is too high (>9.0), the hydrolysis of the dye will outcompete the labeling reaction.[9]

    • Solution: Calibrate your pH meter and carefully adjust the pH of your reaction buffer to 8.3-8.5.[14][18]

  • Cause C: Interfering Substances in the Buffer.

    • Explanation: The presence of primary amines (Tris, glycine) in the buffer will consume the 5-ROX, SE.[12] Other substances like sodium azide (>0.02%) can also interfere with the reaction.[6]

    • Solution: Perform a buffer exchange using a desalting column or dialysis to transfer your protein into an appropriate amine-free buffer like PBS or sodium bicarbonate.[6]

  • Cause D: Low Protein Concentration.

    • Explanation: The labeling reaction (aminolysis) is a bimolecular reaction, meaning its rate depends on the concentration of both the dye and the protein. Hydrolysis, however, is a pseudo-first-order reaction that depends primarily on the dye concentration. At low protein concentrations, hydrolysis can become the dominant reaction pathway.[]

    • Solution: Concentrate your protein sample. A concentration of 2-10 mg/mL is generally recommended for efficient labeling.[18][20]

Problem 2: Protein Precipitation After Labeling

After adding the 5-ROX, SE or during the purification step, your protein precipitates out of solution.

Potential Causes and Solutions
  • Cause A: Over-labeling.

    • Explanation: 5-ROX is a relatively hydrophobic molecule. Covalently attaching too many dye molecules to the protein can alter its surface charge and increase its overall hydrophobicity, leading to aggregation and precipitation.[19]

    • Solution: Reduce the molar excess of 5-ROX, SE used in the reaction. Start with a lower dye-to-protein ratio (e.g., 5:1) and titrate upwards to find the optimal degree of labeling (DOL) that maintains protein solubility.

  • Cause B: Organic Solvent Shock.

    • Explanation: 5-ROX, SE is typically dissolved in DMSO or DMF. Adding a large volume of this organic solvent (e.g., >10% of the total reaction volume) to an aqueous protein solution can cause the protein to denature and precipitate.

    • Solution: Prepare a more concentrated stock solution of the dye so that you only need to add a small volume (typically ≤10% v/v) to the protein solution. Add the dye stock slowly to the protein solution while gently stirring to ensure rapid mixing.

Data and Protocols

Key Reaction Parameters

The success of your labeling experiment hinges on optimizing several key parameters. The table below summarizes the recommended starting conditions.

ParameterRecommended RangeOptimal Starting PointRationale
pH 7.2 - 9.0[4]8.3 - 8.5 [14][18]Balances amine reactivity with NHS ester hydrolysis.[9][12]
Temperature 4°C to Room Temp (~25°C)[12]Room Temperature Reaction is faster at RT. Use 4°C for sensitive proteins or overnight incubations to slow hydrolysis.[12]
Reaction Time 1 - 4 hours[14]1 hour Sufficient for most proteins at RT. Longer times can increase hydrolysis.
Protein Conc. 1 - 10 mg/mL[18]≥ 2 mg/mL [20]Higher concentration favors the desired bimolecular labeling reaction over hydrolysis.[]
Buffer Amine-free (PBS, Bicarbonate, Borate)[4][12]0.1 M Sodium Bicarbonate Effective buffering capacity in the optimal pH range and is amine-free.[18]
Impact of pH on NHS Ester Half-Life

This table illustrates how rapidly the hydrolytic stability of an NHS ester decreases as the pH increases.

pHTemperatureApproximate Half-life
7.00°C4 - 5 hours[4][21]
8.04°C~1 hour[12]
8.64°C10 minutes[4][21]
9.0Room TempMinutes[12]
Step-by-Step General Labeling Protocol

This protocol provides a robust starting point for labeling a typical antibody (e.g., IgG, ~150 kDa).

  • Preparation of Protein:

    • Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[6][18] If necessary, perform a buffer exchange.

  • Preparation of 5-ROX, SE Stock Solution:

    • Allow the vial of solid 5-ROX, SE to warm to room temperature before opening.[6]

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.[6] This solution should be prepared immediately before use.[10]

  • Calculation of Reagent Volume:

    • Determine the desired molar excess of dye to protein. A 10- to 20-fold molar excess is a common starting point.[10]

    • Formula: Volume of Dye (µL) = ( [Protein Conc. (mg/mL)] / [Protein MW ( g/mol )] ) * Protein Vol (mL) * Molar Excess * [Dye MW ( g/mol )] / [Dye Conc. (mg/mL)]

    • Note: MW of IgG ≈ 150,000 g/mol ; MW of 5-ROX, SE ≈ 632 g/mol .[16]

  • Conjugation Reaction:

    • Add the calculated volume of the 5-ROX, SE stock solution to the protein solution while gently stirring or vortexing.[10]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[20]

  • Purification of the Labeled Protein:

    • Remove unreacted dye and reaction by-products (like N-hydroxysuccinimide) using a desalting column (e.g., Sephadex G-25) or extensive dialysis against a suitable storage buffer (e.g., PBS).[6] This step is critical to reduce non-specific background signals in downstream applications.[6]

Reaction Mechanism: Aminolysis vs. Hydrolysis

The efficiency of your labeling experiment is determined by the competition between the desired aminolysis reaction and the undesired hydrolysis reaction.

Reaction_Mechanism ROX_NHS 5-ROX-NHS Ester (Reactive Dye) Amide_Product Stable Amide Bond (Labeled Protein) ROX_NHS->Amide_Product Carboxylic_Acid Carboxylic Acid (Inactive Dye) ROX_NHS->Carboxylic_Acid Protein_Amine Protein-NH₂ (Target Nucleophile) Protein_Amine->ROX_NHS Aminolysis (Desired Reaction) Water H₂O (Competing Nucleophile) Water->ROX_NHS Hydrolysis (Competing Reaction)

Caption: Competing reaction pathways for 5-ROX, SE.

References
  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Wadu-Mesthrige, K., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(46), 13850–13857. Retrieved from [Link]

  • Wadu-Mesthrige, K., et al. (2014). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. PubMed. Retrieved from [Link]

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • Jena Bioscience. (n.d.). ROX Protein Labeling Kit. Retrieved from [Link]

  • Sharma, P., et al. (2008). Synthesis of 5- and 6-Carboxy-X-rhodamines. Organic Letters, 10(20), 4481–4484. Retrieved from [Link]

Sources

Optimization

The Chemistry of 5-ROX SE Labeling: A Tale of Two Competing Reactions

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that robust and reproducible bioconjugation is pivotal to your research. This guide provides an in-depth analysis of 5-Carboxy-X-rh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that robust and reproducible bioconjugation is pivotal to your research. This guide provides an in-depth analysis of 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX SE) labeling, with a specific focus on the critical role of pH in achieving optimal labeling efficiency.

5-ROX SE is an amine-reactive fluorescent dye widely used for labeling proteins, peptides, and other biomolecules.[1] The core of this technology lies in the reaction between the N-hydroxysuccinimide (NHS) ester group of the dye and primary amines (-NH₂) on the target molecule, such as the ε-amino group of lysine residues or the N-terminal α-amino group.[2][3] This reaction forms a stable, covalent amide bond.

However, the success of this conjugation is governed by a delicate, pH-dependent balance between two competing reactions:

  • Nucleophilic Attack (Acylation): The desired reaction where the unprotonated primary amine on the biomolecule acts as a nucleophile, attacking the NHS ester to form an amide bond.

  • Hydrolysis: An undesirable side reaction where water molecules attack and hydrolyze the NHS ester, rendering the dye incapable of reacting with the target amine.

The efficiency of your labeling experiment is determined by the relative rates of these two reactions, both of which are profoundly influenced by the pH of the reaction buffer.

Visualizing the pH-Dependent Reaction Pathway

The following diagram illustrates the critical choice the 5-ROX SE molecule faces at different pH levels.

Caption: The competing pathways of 5-ROX SE reaction are dictated by pH.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

As a Senior Application Scientist, I've compiled a list of common issues encountered in the field. Here are some targeted solutions.

Q1: My labeling efficiency is very low, or I see no labeling at all. What's the most likely cause?

A1: This is the most common issue and it almost always points to a problem with the reaction pH or buffer composition.

  • Suboptimal pH: The primary amino groups on your protein must be deprotonated (-NH₂) to be reactive.[2] The pKa of the ε-amino group of lysine is typically around 10.5, while the N-terminal α-amino group is around 7.6-8.0.[2][4] If your reaction pH is too low (e.g., pH 7.0), a significant fraction of these amines will be in their protonated, non-reactive form (-NH₃⁺), drastically slowing down the labeling reaction.[5]

  • Incorrect Buffer: Your buffer must be free of primary amines. Buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine will compete with your protein for the 5-ROX SE dye, effectively quenching the reaction.[6][7]

  • Hydrolyzed Dye: NHS esters are moisture-sensitive.[8] If the 5-ROX SE powder has been improperly stored or if stock solutions in aqueous buffers are not used immediately, the dye may have hydrolyzed before it even has a chance to react with your protein.

Troubleshooting Steps:

  • Verify Buffer pH: Use a calibrated pH meter to confirm that your reaction buffer is within the optimal range of pH 8.3-8.5 .[9][10]

  • Buffer Exchange: If your protein is in an incompatible buffer (like Tris), perform a buffer exchange into an amine-free buffer (e.g., 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3) using dialysis or a desalting column.[7]

  • Use Fresh Dye: Prepare the 5-ROX SE stock solution in anhydrous DMSO or DMF immediately before use.[11] Avoid repeated freeze-thaw cycles of the stock solution.[7]

Q2: I see a good signal, but my protein has precipitated out of solution after labeling.

A2: This often occurs due to over-labeling or a change in the protein's properties.

  • Cause: Capping the charged lysine residues with the relatively hydrophobic 5-ROX molecule can alter the protein's overall charge and solubility.[12] This is particularly problematic if too many surface-exposed lysines are labeled.

  • Solution: Reduce the molar excess of 5-ROX SE used in the reaction. Start with a lower dye-to-protein molar ratio (e.g., 5:1) and titrate up as needed. For initial experiments, using a buffer like PBS at pH 7.2-7.5, while slower, can sometimes help mitigate precipitation issues before optimizing at a higher pH.[13]

Q3: The labeling is inconsistent between experiments, even with the same protocol.

A3: Inconsistency often points to subtle variations in pH control or reagent handling.

  • Cause: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can cause the pH of a poorly buffered solution to drop during the reaction, especially in large-scale labeling.[10]

  • Solution: Use a robust buffer at a sufficient concentration (e.g., 0.1 M) to maintain a stable pH throughout the incubation period. Always verify the final pH of the reaction mixture after all components have been added.

Q4: My labeled antibody has lost its binding activity.

A4: The labeling reaction has likely modified critical lysine residues within the antigen-binding site (Fab region).[12]

  • Cause: NHS ester chemistry is generally not site-specific and will react with available primary amines.

  • Solution:

    • Reduce Molar Ratio: Lower the molar excess of 5-ROX SE to decrease the degree of labeling (DOL), which statistically reduces the chance of modifying the binding site.

    • Consider Alternative Chemistries: If site-specific labeling is crucial, explore other chemistries that target different functional groups, such as maleimides for free thiols (cysteines) or click chemistry handles introduced at specific sites.[3]

Quantitative Impact of pH on Reaction Components

The interplay between amine reactivity and NHS ester stability is a trade-off. The following table summarizes the status of the reaction components at different pH values.

pH RangeTarget Amine (-NH₂) AvailabilityNHS Ester Stability (Half-life)Overall Labeling EfficiencyRationale
< 7.0 LowHigh (hours at 4°C)[6]Very Low Amines are mostly protonated (-NH₃⁺) and non-nucleophilic. The reaction is extremely slow.[2]
7.2 - 8.0 ModerateModerateModerate A compromise range where amine reactivity increases, but hydrolysis starts to become a factor.[6]
8.3 - 8.5 HighLow (minutes at RT)Optimal The best balance between a high concentration of reactive amines and a manageable rate of hydrolysis.[9][11]
> 9.0 Very HighVery Low (~5-10 mins)[6][14]Low to Very Low The rapid hydrolysis of the NHS ester outcompetes the labeling reaction, depleting the active dye.[5][14]

Experimental Protocols

Protocol 1: Standard 5-ROX SE Protein Labeling

This protocol is optimized for robust labeling of antibodies or other proteins with available lysine residues.

G start Start prep_protein 1. Prepare Protein - Buffer exchange into 0.1 M Bicarbonate Buffer, pH 8.3. - Adjust protein conc. to 2-10 mg/mL. start->prep_protein prep_dye 2. Prepare 5-ROX SE - Dissolve 5-ROX SE in anhydrous DMSO to 10 mg/mL. - Prepare immediately before use. reaction 3. Reaction - Add 10-fold molar excess of 5-ROX SE to protein. - Incubate for 1 hour at RT, protected from light. prep_protein->reaction prep_dye->reaction purify 4. Purification - Remove unreacted dye using a desalting column (e.g., Sephadex G-25). reaction->purify end End (Labeled Protein) purify->end

Caption: Standard workflow for labeling proteins with 5-ROX SE.

Step-by-Step Methodology:

  • Protein Preparation:

    • Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and other contaminants like sodium azide.[6]

    • Perform a buffer exchange into a labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

    • Adjust the protein concentration to 2-10 mg/mL. Labeling efficiency is concentration-dependent and suffers at lower protein concentrations.[7]

  • 5-ROX SE Solution Preparation:

    • Allow the vial of 5-ROX SE to equilibrate to room temperature before opening to prevent moisture condensation.[13]

    • Prepare a 10 mg/mL stock solution of 5-ROX SE in anhydrous DMSO or high-quality, amine-free DMF.[11] Vortex until fully dissolved. This solution should be used immediately.

  • Labeling Reaction:

    • Calculate the required volume of 5-ROX SE solution to achieve a 10- to 15-fold molar excess relative to the protein.[13]

    • Add the calculated volume of the dye solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from unreacted dye and hydrolysis byproducts using a desalting or size-exclusion chromatography column appropriate for the size of your protein.[15]

Protocol 2: Optimizing the Degree of Labeling (DOL)

To gain fine control over your conjugation, it may be necessary to perform a pH and molar ratio titration.

  • Setup: Prepare several small-scale labeling reactions in parallel.

  • Variables:

    • pH Gradient: Set up reactions at pH 7.5, 8.0, 8.5, and 9.0 using appropriate buffers (e.g., phosphate for 7.5, borate for 8.0-9.0).

    • Molar Ratio: For each pH point, test different molar ratios of 5-ROX SE to protein (e.g., 5:1, 10:1, 20:1).

  • Procedure: Follow the standard labeling protocol for each reaction condition.

  • Analysis: After purification, determine the protein concentration (A₂₈₀) and dye concentration (A₅₇₈ for 5-ROX) for each sample using spectrophotometry. Calculate the DOL for each condition.

  • Functional Assay: Test the activity of the protein from each condition to identify the optimal DOL that preserves function.

By systematically evaluating the impact of pH, you can develop a robust and reproducible labeling protocol tailored to your specific biomolecule and application, ensuring the highest standards of scientific integrity in your results.

References

Troubleshooting

Technical Support Center: Removing Unconjugated 5-ROX SE After Labeling

As a Senior Application Scientist, I've frequently guided researchers through the nuances of bioconjugation. A critical, yet often underestimated, step is the efficient removal of unconjugated dye post-labeling.

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of bioconjugation. A critical, yet often underestimated, step is the efficient removal of unconjugated dye post-labeling. Incomplete removal of free 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX SE) can lead to inaccurate quantification of labeling efficiency, high background fluorescence, and artifacts in downstream applications. This guide provides in-depth, field-tested advice for troubleshooting and optimizing this crucial purification step.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove all unconjugated 5-ROX SE?

A1: Residual-free 5-ROX SE can significantly compromise your results. The primary issues are:

  • Inaccurate Degree of Labeling (DOL) Calculation: The presence of free dye, which also absorbs light, will lead to an overestimation of the amount of dye conjugated to your protein or oligonucleotide when using spectrophotometric methods.[1] This can result in misleading interpretations of your labeling efficiency and inconsistency between experiments.

  • High Background in Imaging: In applications like immunofluorescence or flow cytometry, unbound dye contributes to high, non-specific background signals, reducing the signal-to-noise ratio and making it difficult to distinguish true signal from noise.[2][3]

  • Interference in Downstream Assays: Free dye can non-specifically interact with other components in your assay, leading to false positives or other artifacts.

Q2: What are the primary methods for removing unconjugated 5-ROX SE?

A2: The most common and effective methods leverage the size difference between your labeled macromolecule (protein, antibody, or oligonucleotide) and the small (MW: 631.67 g/mol ) 5-ROX SE molecule. These include:

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most widely recommended method for purifying labeled proteins and larger biomolecules.[2][4][5][6]

  • Dialysis: A classic and straightforward method suitable for larger sample volumes.[2][7][8][9]

  • Chromatographic Methods (HPLC/FPLC): Techniques like Reverse-Phase (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC) offer high-resolution purification, especially for oligonucleotides and when high purity is essential.[10][11][12][13]

Q3: 5-ROX is known to be less stable than other rhodamines. How should I handle and store it?

A3: Yes, 5-ROX is known to be relatively unstable, particularly compared to other rhodamine derivatives.[14] To ensure optimal reactivity:

  • Storage: Store the solid 5-ROX SE vial in a freezer at -5 to -30°C, protected from light and moisture.[15][16]

  • Stock Solutions: Prepare stock solutions immediately before use by dissolving the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[17][18] Avoid storing stock solutions for extended periods as the NHS ester is highly susceptible to hydrolysis.[7][19]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the purification process and provides systematic solutions.

Issue 1: High Background Fluorescence Persists After Gel Filtration

Possible Cause & In-Depth Explanation

If you're still observing high background after using a desalting column (e.g., Sephadex G-25, Zeba™ Spin Desalting Columns), several factors could be at play:

  • Column Overload: The most common culprit. Exceeding the column's sample volume or binding capacity for the free dye can lead to co-elution of the unconjugated 5-ROX SE with your labeled protein.[6] The principle of gel filtration is based on separating molecules by size; large molecules (your protein) are excluded from the porous beads and elute first in the void volume, while small molecules (the dye) enter the pores and are retarded, eluting later.[5][20][21] Overloading the column saturates the porous matrix, preventing effective separation.

  • Inappropriate Column Choice: The pore size of the gel filtration resin is critical. For proteins, a resin like Sephadex G-25 is typically appropriate as it has a fractionation range that effectively separates proteins from small molecules like dyes.[22]

  • Over-labeling and Precipitation: Using a large molar excess of the dye can sometimes lead to protein precipitation or aggregation.[7][18] These aggregates, which may have non-covalently bound dye, can be difficult to separate from the properly labeled monomeric protein and may contribute to background.

Systematic Solutions

  • Optimize Sample Volume: Strictly adhere to the manufacturer's recommended sample volume for your specific desalting column. For gravity-flow columns, this is typically around 30% of the total bed volume.

  • Perform a Second Pass: If you suspect overloading, running the collected protein fraction through a second, fresh desalting column can be a highly effective way to remove residual free dye.[6]

  • Use a Larger Column: For larger sample volumes or high dye concentrations, switch to a larger desalting column (e.g., PD-10) to increase capacity.[6]

  • Check for Precipitation: After the labeling reaction, centrifuge your sample at >10,000 x g for 10-15 minutes before loading it onto the column. A visible red/pink pellet indicates precipitated protein/dye. If this occurs, reduce the molar excess of 5-ROX SE in subsequent reactions.

Issue 2: Low Recovery of Labeled Protein After Purification

Possible Cause & In-Depth Explanation

Low recovery can be frustrating and costly. The cause often depends on the purification method used:

  • Non-Specific Adsorption (All Methods): Proteins, especially those that are "sticky" or have exposed hydrophobic patches, can adsorb to the surfaces of chromatography resins, dialysis membranes, or filter units.[2][4] This is particularly problematic with very dilute protein solutions.

  • Membrane Fouling (Dialysis/Ultrafiltration): During dialysis or spin filtration, proteins can aggregate and clog the pores of the membrane, a phenomenon known as concentration polarization.[23][24] This not only reduces recovery but can also hinder the removal of the free dye.

  • Precipitation Due to Buffer Conditions (HIC): Hydrophobic Interaction Chromatography (HIC) relies on high salt concentrations to promote binding.[13][25][26] If the salt concentration is too high for your specific protein, it can cause the protein to precipitate out of solution.[26]

Systematic Solutions

  • Pre-treat Surfaces: To minimize non-specific binding, consider pre-treating your purification device. For dialysis tubing, ensure it is thoroughly rinsed and prepared according to the manufacturer's protocol.

  • Optimize Dialysis Conditions: When using dialysis, ensure gentle stirring of the dialysis buffer to maintain a steep concentration gradient and prevent localized saturation near the membrane.[8][27] Use a large volume of dialysis buffer (at least 200-500 times the sample volume) and perform at least three buffer changes to ensure near-complete removal of the small molecules.[27]

  • Select the Right MWCO: For dialysis, use a membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein but large enough to allow the free dye to pass through easily. A 10-14 kDa MWCO is generally a safe choice for antibodies and most proteins.[8]

  • Titrate Salt in HIC: If using HIC, perform a scouting run by titrating the concentration of the salt (e.g., ammonium sulfate) used in the binding buffer.[26] Find the lowest concentration that still allows for efficient binding of your labeled protein to the column, which will minimize the risk of precipitation.

Issue 3: Unconjugated Dye is Not Being Removed During Dialysis

Possible Cause & In-Depth Explanation

You've set up your dialysis, and after several hours or even overnight, the buffer remains clear, and your sample is still intensely colored.

  • Incorrect MWCO: This is a simple but common error. If the MWCO of the dialysis membrane is too small (e.g., 1 kDa), it will retain the 5-ROX molecule (MW ~632 Da) along with your protein.

  • Hydrophobic Interactions: Rhodamine dyes are relatively hydrophobic. It's possible for the free dye to non-covalently associate with hydrophobic pockets on the protein or to form aggregates that are too large to pass through the membrane pores.[2]

  • Insufficient Gradient: If the volume of the external dialysis buffer is too small or it is not stirred, the concentration of free dye on both sides of the membrane can quickly equilibrate, halting further net diffusion out of the sample.[8][27]

Systematic Solutions

  • Verify MWCO: Double-check the specifications of your dialysis tubing or cassette. For removing small molecule dyes from proteins, a 10-14 kDa MWCO is standard.[8]

  • Consider an Alternative Method: If you suspect strong non-covalent interactions are trapping the dye, dialysis may not be the most effective method. Gel filtration is often superior in these cases because the continuous flow of buffer helps to disrupt weaker, non-covalent interactions.[2]

  • Optimize Dialysis Protocol:

    • Volume: Use a buffer-to-sample volume ratio of at least 200:1.[27]

    • Stirring: Place the beaker on a magnetic stir plate with a stir bar and stir gently throughout the dialysis period.[8]

    • Buffer Changes: Perform at least three buffer changes over 24 hours to maximize the concentration gradient and drive the diffusion process to completion.[8][27]

Methodologies & Protocols

Protocol 1: Purification by Spin Column Gel Filtration

This method is ideal for rapid desalting and buffer exchange of small sample volumes (typically < 2.5 mL).

Materials:

  • Labeled protein/oligonucleotide sample

  • Spin Desalting Column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)

  • Collection tubes

  • Variable-speed centrifuge

Procedure:

  • Prepare the Column: Remove the column's bottom closure and loosen the cap. Place the column in a collection tube.

  • Equilibrate: Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer.

  • Add Equilibration Buffer: Place the column in a new collection tube. Add your desired exchange buffer to the top of the resin bed. Centrifuge for 2 minutes at 1,500 x g. Repeat this step 2-3 times to ensure the column is fully equilibrated in the new buffer.

  • Load Sample: Discard the flow-through and place the column in a clean collection tube. Slowly apply your sample to the center of the resin bed.

  • Elute: Centrifuge the column for 2 minutes at 1,500 x g. The purified, labeled sample will be in the collection tube. The unconjugated 5-ROX SE will be retained in the resin.

Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)

For applications demanding the highest purity, such as labeled oligonucleotides, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[10][11][12] The hydrophobic nature of the 5-ROX dye allows for excellent separation from the more polar oligonucleotide.[10][28]

System:

  • HPLC system with a UV-Vis or fluorescence detector

  • C18 Reverse-Phase Column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: Acetonitrile

Procedure:

  • Equilibrate Column: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 95% A, 5% B).

  • Inject Sample: Inject the crude labeling reaction mixture onto the column.

  • Run Gradient: Elute the sample using a linear gradient of increasing acetonitrile concentration. The unconjugated 5-ROX SE, being more hydrophobic, will be retained longer on the column than the labeled oligonucleotide.

  • Monitor and Collect: Monitor the elution profile at both 260 nm (for the oligonucleotide) and ~580 nm (for the 5-ROX dye).[29] Collect the fractions corresponding to the dual-absorbance peak, which represents your purified, labeled product.

Data Presentation & Visualization

Comparison of Purification Methods
MethodPrincipleTypical Sample VolumeSpeedPurityRecoveryKey Advantage
Gel Filtration (Spin Column) Size Exclusion30 µL - 4 mLFast (<10 min)GoodHigh (>90%)Speed and ease of use for small samples.[2]
Dialysis Size-based Diffusion[9][27]100 µL - 100 mLSlow (4-48 hrs)GoodModerate-HighSimple, low-cost method for large volumes.
RP-HPLC Hydrophobicity[10][12]10 µL - 5 mLModerate (30-60 min)ExcellentModerateHighest resolution, ideal for oligonucleotides.[11][30]
HIC Hydrophobicity[13][25]100 µL - LitersModerateVery GoodHighNon-denaturing conditions preserve protein activity.[26][31][32]

Workflow Diagrams

G cluster_0 Gel Filtration Workflow A 1. Equilibrate Spin Column with desired buffer B 2. Load Labeling Reaction Mixture onto column A->B C 3. Centrifuge B->C D Purified Labeled Protein (Eluted) C->D Large molecules elute E Unconjugated 5-ROX SE (Retained in column) C->E Small molecules retained

Caption: Workflow for removing free dye using spin column gel filtration.

G cluster_1 Dialysis Workflow F 1. Load Sample into Dialysis Tubing/Cassette G 2. Place in Large Volume of Stirred Dialysis Buffer F->G H 3. Allow Diffusion (2-4 hours) G->H I 4. Change Buffer (Repeat 2x) H->I J 5. Recover Purified Sample I->J

Caption: Workflow for removing free dye using dialysis.

References

Optimization

Technical Support Center: 5-ROX SE Labeling

Welcome to the technical support guide for 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX, SE) labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and opt...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX, SE) labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments. As application scientists, we understand that unexpected results can be a significant roadblock. This guide moves beyond simple protocols to explain the critical chemical principles at play, empowering you to diagnose and solve labeling inefficiencies effectively.

FAQ: Troubleshooting Inefficient 5-ROX SE Labeling

Question: My 5-ROX SE labeling is inefficient or has failed completely. What are the most common causes?

Inefficient labeling with 5-ROX SE, an amine-reactive dye, is a frequent issue that can almost always be traced back to a few key experimental variables. The succinimidyl ester (SE) group is highly reactive towards nucleophilic primary amines (like the side chain of lysine or the N-terminus of a protein), but it is also susceptible to a competing reaction: hydrolysis. When the SE ester reacts with water, it becomes a non-reactive carboxylic acid, rendering the dye incapable of conjugation.

The most common culprits for poor labeling efficiency are:

  • Suboptimal Reaction Buffer: Incorrect pH or the presence of competing nucleophiles.

  • Compromised Dye Quality: Hydrolysis of the 5-ROX SE reagent due to improper storage or handling.

  • Incorrect Molar Ratios: An insufficient amount of dye relative to the target molecule.

  • Issues with the Target Molecule: Low protein concentration, aggregation, or contaminants.

This guide will walk you through a logical troubleshooting process to identify and resolve the specific cause of your inefficiency.

Section 1: The Critical Role of the Reaction Buffer

The choice and preparation of your labeling buffer are the single most important factors for a successful conjugation. The entire reaction hinges on a chemical tug-of-war between the desired amine reaction and the undesired hydrolysis of the dye.

Question: Why is the pH of my labeling buffer so important?

The reaction between the 5-ROX SE and a primary amine is highly pH-dependent.

  • Below pH 7.5: The majority of primary amines on your protein will be protonated (R-NH₃⁺). This protonated form is not nucleophilic and will not react with the SE ester.

  • Optimal pH (8.0 - 9.0): In this range, a sufficient fraction of the amines are deprotonated and nucleophilic (R-NH₂), allowing them to attack the SE ester efficiently.

  • Above pH 9.0: While the amine reaction is very fast at high pH, the competing hydrolysis reaction also accelerates dramatically. The half-life of an NHS-ester can drop to mere minutes at a high pH, meaning the dye may be inactivated before it has a chance to label your protein[1].

Therefore, a pH of 8.0-8.5 is the recommended starting point, balancing efficient amine reactivity with manageable dye hydrolysis.

Question: I used Tris buffer at pH 8.5 and my labeling failed. Why?

This is a classic and very common pitfall. You must use an amine-free buffer. Buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine contain primary amines themselves. These buffer molecules are typically present at millimolar concentrations, vastly outnumbering the primary amines on your target protein. The 5-ROX SE will react indiscriminately with the Tris molecules, consuming the dye and leaving none to label your protein of interest[2][3].

Buffer SystemUseful pH RangeComments
Phosphate-Buffered Saline (PBS) 7.0 - 7.5Commonly used, but pH may be slightly low for optimal labeling. Can be adjusted to pH 8.0.
Sodium Bicarbonate 8.0 - 9.0Excellent choice. A 100 mM solution at pH 8.3 is a standard recommendation[2].
HEPES 7.0 - 8.2Good alternative, but ensure it does not contain primary amine additives.
Borate Buffer 8.0 - 9.5Effective, but can have compatibility issues with some downstream applications.

Section 2: Reagent Quality and Preparation

Even with the perfect buffer, a compromised dye will lead to failure. 5-ROX, in particular, is noted to be less stable than some other rhodamines[4][5].

Question: How can I be sure my 5-ROX SE is active?

The succinimidyl ester is moisture-sensitive. Upon receipt, and for all subsequent uses, it is critical to protect the reagent from humidity.

Best Practices for 5-ROX SE Handling:

  • Storage: Store the solid dye desiccated and frozen at -20°C or below, protected from light[4][6][7][8].

  • Aliquoting: For frequent use, it is best to dissolve the entire vial of dye in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM)[6]. Aliquot this stock into small, single-use volumes in low-protein-binding tubes and store at -20°C or -80°C[6][9].

  • Usage: When you need to use an aliquot, allow it to warm completely to room temperature before opening the cap. This prevents atmospheric moisture from condensing inside the cold tube and hydrolyzing the dye. Never prepare aqueous solutions of the dye for storage[1].

The workflow below illustrates the competing reactions that determine the success of your experiment.

cluster_0 Labeling Reaction Environment cluster_1 Reaction Outcomes 5_ROX_SE 5-ROX SE (Active Dye) Conjugate ROX-Protein Conjugate (SUCCESS) 5_ROX_SE->Conjugate Desired Reaction (pH 8.0-9.0) Hydrolyzed_Dye Hydrolyzed ROX (FAILURE) 5_ROX_SE->Hydrolyzed_Dye Competing Hydrolysis (Accelerated by high pH & water) Protein_Amine Protein-NH₂ (Deprotonated Amine) Protein_Amine->Conjugate Water H₂O (Water/Hydroxide) Water->Hydrolyzed_Dye

Caption: Competing reactions in 5-ROX SE labeling.

Section 3: Protocol Optimization and Verification

If your buffer and dye are in perfect condition, the next step is to examine the reaction parameters and how you verify the outcome.

Question: How much dye should I use? My Degree of Labeling (DOL) is too low.

The Degree of Labeling (DOL, also called F/P ratio) is the average number of dye molecules conjugated to each protein molecule[10][11]. For most applications, a DOL between 2 and 10 is ideal for antibodies[12]. A DOL that is too low results in a weak signal, while a DOL that is too high can cause signal quenching and loss of protein function[12][13].

The DOL is influenced by the molar ratio of dye to protein in the reaction. A common starting point is a 10- to 20-fold molar excess of dye over protein . However, this is just a starting point. If your DOL is low, you may need to increase this ratio.

  • Set up Parallel Reactions: Prepare several small-scale labeling reactions. Keep the protein concentration and buffer conditions constant.

  • Vary the Molar Excess: Set up reactions with 5x, 10x, 20x, and 40x molar excess of 5-ROX SE.

  • React: Incubate for 1 hour at room temperature, protected from light.

  • Purify: Remove the unreacted "free" dye from each reaction using a gel filtration column (e.g., Sephadex G-25) or extensive dialysis[14][15]. This step is crucial; failure to remove free dye will give a falsely high DOL reading.

  • Calculate DOL: For each purified conjugate, measure the absorbance at 280 nm (for protein) and ~578 nm (for 5-ROX). Use these values to calculate the DOL.

  • Analyze: Determine which molar ratio yielded your target DOL.

Question: How do I calculate the Degree of Labeling (DOL)?

Calculating the DOL is a self-validating step that provides a quantitative measure of your labeling efficiency. It requires a spectrophotometer and knowledge of your protein's and the dye's extinction coefficients.

  • Purify the Conjugate: Ensure all non-conjugated 5-ROX dye is removed from the sample[13][15].

  • Measure Absorbance:

    • Measure the absorbance of your purified conjugate solution at 280 nm (A₂₈₀).

    • Measure the absorbance at the absorbance maximum for 5-ROX, which is approximately 578 nm (Aₘₐₓ).

    • Note: If either reading is >2.0, dilute your sample with buffer and re-measure, keeping track of the dilution factor[12][15].

  • Calculate the Molar Concentration of the Protein: The dye also absorbs slightly at 280 nm, so its contribution must be subtracted. The correction factor (CF) for 5-ROX is approximately 0.34 . Protein Conc. (M) = [ (A₂₈₀ - (Aₘₐₓ × CF)) / ε_protein ] × Dilution Factor

    • ε_protein: Molar extinction coefficient of your protein at 280 nm (in M⁻¹cm⁻¹). For a typical IgG, this is ~210,000 M⁻¹cm⁻¹[12].

  • Calculate the Molar Concentration of the Dye: Dye Conc. (M) = [ Aₘₐₓ / ε_dye ] × Dilution Factor

    • ε_dye: Molar extinction coefficient of 5-ROX at its λₘₐₓ. This is typically ~60,000 M⁻¹cm⁻¹.

  • Calculate the DOL: DOL = Dye Conc. (M) / Protein Conc. (M)

This calculation will give you the average number of dye molecules per protein, confirming the success of your labeling reaction[10][12][15].

Troubleshooting Flowchart

If you are still facing issues, use this logical flowchart to guide your troubleshooting process.

Troubleshooting_Flowchart start Start: Inefficient 5-ROX Labeling buffer_check Step 1: Check Reaction Buffer Did you use an amine-free buffer (e.g., Bicarbonate, PBS, HEPES) at pH 8.0-9.0? start->buffer_check dye_check Step 2: Check Reagents Was the 5-ROX SE stored desiccated at -20°C? Was the DMSO stock prepared fresh or properly stored? buffer_check->dye_check Yes fix_buffer SOLUTION: Remake buffer using Bicarbonate or PBS. Adjust pH to 8.3. Avoid Tris and Glycine. buffer_check->fix_buffer No protein_check Is your protein pure and at a concentration >1 mg/mL? (Free of amine contaminants?) dye_check->protein_check Yes use_new_dye SOLUTION: Use a fresh aliquot or a new vial of 5-ROX SE. Ensure it is warmed to RT before opening. dye_check->use_new_dye No ratio_check Step 3: Check Reaction Conditions Did you use a 10-20x molar excess of dye to protein? protein_check->ratio_check Yes clean_protein SOLUTION: Purify or buffer-exchange the protein into the correct labeling buffer. Concentrate if necessary. protein_check->clean_protein No purify_check Step 4: Check Verification Did you purify the conjugate via gel filtration/dialysis before measuring the DOL? ratio_check->purify_check Yes optimize_ratio SOLUTION: Optimize the molar ratio. Try a titration from 5x to 40x molar excess. ratio_check->optimize_ratio No purify_again SOLUTION: Properly purify the conjugate to remove all free dye before re-calculating the DOL. purify_check->purify_again No success Labeling should now be successful. Verify with DOL calculation. purify_check->success Yes

References

Troubleshooting

stability issues with 5-ROX dye during storage

Welcome to the technical support guide for 5-ROX (5-Carboxy-X-rhodamine) and its reactive counterparts (e.g., NHS ester). This resource is designed for researchers, scientists, and drug development professionals to addre...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-ROX (5-Carboxy-X-rhodamine) and its reactive counterparts (e.g., NHS ester). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this widely used fluorescent dye. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions, troubleshoot effectively, and ensure the reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 5-ROX dye?

A1: Proper storage is the single most critical factor in maintaining the long-term performance of 5-ROX.

  • For solid (lyophilized) powder: Store at -20°C, desiccated, and protected from light.[1][2] Many manufacturers ship the dye at ambient temperature, which is acceptable for short periods (2-3 weeks), but long-term storage requires colder temperatures to minimize degradation.[1] Before opening a vial of lyophilized dye, it is crucial to allow it to equilibrate to room temperature completely.[1] This prevents atmospheric moisture from condensing on the cold powder, which can lead to hydrolysis, especially of reactive forms like NHS esters.[1]

  • For stock solutions (in DMSO or DMF): Prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or, for longer-term storage (up to 6 months), at -80°C.[3][4] The vials should be tightly sealed and protected from light (e.g., in a freezer box or wrapped in foil).[5]

Expert Insight: The recommendation to aliquot is not merely for convenience. Each freeze-thaw cycle can introduce microscopic ice crystals that may damage molecules and increase the chance of water condensation, leading to incremental degradation that compromises your dye over time.[6][7]

Q2: My 5-ROX NHS ester is not labeling my protein/oligonucleotide efficiently. Could storage be the issue?

A2: Absolutely. This is a classic symptom of dye degradation. The primary culprit is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group.

  • Causality: The NHS ester is the amine-reactive "hook" that forms a stable amide bond with primary amines (like the side chain of lysine residues) on your target molecule.[8][9] This group is highly susceptible to hydrolysis (reaction with water), which cleaves the ester and leaves a non-reactive carboxyl group.[8][10] An improperly stored vial, even of lyophilized powder, can absorb enough atmospheric moisture to cause significant hydrolysis over time.[1][11]

  • pH Dependence: The rate of NHS ester hydrolysis is highly pH-dependent. While the labeling reaction itself is more efficient at a slightly alkaline pH (typically 7.2-8.5) because more primary amines are deprotonated and thus nucleophilic, this same condition accelerates hydrolysis.[9][12][13] The half-life of an NHS ester can be hours at pH 7 but drops to mere minutes at pH 8.6.[10] Therefore, using a dye that has been compromised by moisture during storage will result in a low labeling yield, as the competing hydrolysis reaction will dominate.

Q3: I've noticed a decrease in fluorescence intensity from my 5-ROX conjugate over time. Why is this happening?

A3: This points to the photodegradation or chemical degradation of the rhodamine fluorophore itself.

  • Causality (Photobleaching): 5-ROX, like other rhodamine dyes, has a complex aromatic structure (a xanthene core) that is susceptible to photobleaching.[14][15][16] Exposure to light, especially high-intensity light from a microscope or even ambient lab light over prolonged periods, can cause irreversible photochemical reactions.[17][18] These reactions can lead to the cleavage of the chromophore structure or N-deethylation, resulting in non-fluorescent products.[16]

  • Prevention: The solution is rigorous light protection.[17][18]

    • Store dye solutions in amber vials or wrap clear vials in aluminum foil.[18]

    • Minimize the time samples are exposed to excitation light during fluorescence microscopy.

    • Keep dye solutions and conjugates in the dark as much as possible during experimental procedures.[18]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving issues related to 5-ROX stability.

Problem 1: Low or No Fluorescence Signal in a Labeling Experiment

This is often the first indication that your reactive 5-ROX (e.g., NHS ester) has lost its functionality.

Workflow for Troubleshooting Inefficient Labeling

G cluster_0 A Low/No Signal Detected B Check Reaction Buffer pH (Is it 7.2 - 8.5?) A->B C Perform Dye QC Check (See Protocol Below) B->C  pH OK D Is Dye Spectrally Intact? C->D E Assess NHS Ester Activity (See Protocol Below) D->E  Yes G Source of Problem: Degraded (Hydrolyzed) Dye D->G  No F Is NHS Ester Active? E->F F->G  No H Source of Problem: Reaction Conditions or Target Molecule F->H  Yes I Action: Purchase New Dye & Review Storage Protocol G->I J Action: Optimize Labeling (Concentration, Time, Buffer) H->J

Caption: Decision tree for troubleshooting poor 5-ROX labeling efficiency.

Protocols for Quality Control (QC)

Do not leave dye stability to chance. These self-validating protocols allow you to empirically assess the quality of your stored 5-ROX.

Protocol 1: Quick Spectrophotometric Check for Fluorophore Integrity

This protocol verifies if the core chromophore of the 5-ROX dye is intact, regardless of the reactive group's status.

Objective: To measure the absorbance spectrum of the dye and confirm its characteristic peak.

Materials:

  • Your 5-ROX dye (solid or stock solution).

  • Anhydrous DMSO or Ethanol.

  • UV-Vis Spectrophotometer and suitable cuvettes.

Procedure:

  • Prepare a dilute solution of your 5-ROX dye in DMSO or ethanol. The final concentration should be in the low micromolar range (e.g., 1-10 µM) to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.0 AU).

  • Use the same solvent as a blank to zero the spectrophotometer.

  • Scan the absorbance of the dye solution from approximately 400 nm to 700 nm.

  • Analysis: A healthy 5-ROX dye should exhibit a primary absorbance maximum (λ_max) around 570-585 nm .[3][4][19] A significant shift in this peak or a dramatically reduced absorbance value (for a known concentration) suggests degradation of the fluorophore itself.

Protocol 2: Functional Check for NHS Ester Reactivity

This protocol determines if the amine-reactive NHS ester is still active. It is based on the principle that hydrolysis of the NHS ester releases N-hydroxysuccinimide, which has a distinct absorbance profile.[11]

Objective: To indirectly measure the degree of NHS ester hydrolysis.

Materials:

  • Your 5-ROX NHS ester.

  • Anhydrous DMSO or DMF.

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.5).

  • Strong Base (e.g., 0.5 N NaOH).

  • UV-Vis Spectrophotometer.

Procedure:

  • Weigh 1-2 mg of the 5-ROX NHS ester.

  • Dissolve the dye in 250 µL of anhydrous DMSO or DMF, then add 2 mL of Reaction Buffer. This is your "Test Solution" .

  • Prepare a "Control Solution" with 250 µL of the solvent and 2 mL of Reaction Buffer.

  • Measure the absorbance of the "Test Solution" at 260 nm using the "Control Solution" as a blank. Record this value as A_initial .

  • To the "Test Solution," add a small volume of strong base (e.g., 50 µL of 0.5 N NaOH) to rapidly hydrolyze any remaining active NHS ester. Mix well and incubate for 10-15 minutes.

  • Measure the absorbance of this base-treated solution at 260 nm. Record this value as A_final .

  • Analysis:

    • If A_final > A_initial , your reagent has remaining amine-reactive capacity.[11]

    • If A_final ≈ A_initial , the NHS ester in your reagent is already fully hydrolyzed and is inactive. The dye is not suitable for amine labeling and should be discarded.[11]

Data Summary: Factors Affecting 5-ROX Stability

The following table summarizes the key environmental factors and their impact on 5-ROX stability, providing a quick reference for best practices.

FactorImpact on Solid Dye (Lyophilized)Impact on Dye in Solution (e.g., DMSO)Mitigation Strategy
Temperature Stable at -20°C.[1] Degradation accelerates at higher temperatures.Stable for months at -80°C, weeks to a month at -20°C.[3]Always store at or below -20°C. For long-term solution storage, use -80°C.
Moisture/Humidity High Impact. Causes rapid hydrolysis of reactive groups (e.g., NHS ester).[1][8]Minimal impact if dissolved in anhydrous solvent.Store lyophilized powder with desiccant. Allow vials to warm to room temp before opening to prevent condensation.[1] Use anhydrous grade solvents.
Light (UV/Visible) Moderate impact.High Impact. Causes irreversible photobleaching of the fluorophore.[17][18]Store in the dark. Use amber vials or wrap tubes in foil. Minimize light exposure during experiments.[5][18]
pH (in solution) N/AHigh Impact. Alkaline pH (>8) accelerates NHS ester hydrolysis, while acidic pH can alter fluorescence.[10][13]Use optimal pH (7.2-8.5) for labeling reactions but prepare dye stock immediately before use. Do not store dye in aqueous buffers.[8]
Freeze-Thaw Cycles N/AModerate-High Impact. Can introduce moisture and degrade dye over repeated cycles.[5][6]Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[5]
Visualizing Degradation Pathways

The following diagram illustrates the two primary pathways of 5-ROX degradation during storage.

G cluster_0 5-ROX NHS Ester (Stored) cluster_1 Degradation Products A Active 5-ROX NHS Ester D Hydrolyzed 5-ROX (Non-reactive) A->D Hydrolysis of NHS Ester E Photobleached Products (Non-fluorescent) A->E Photodegradation of Fluorophore B Moisture (H₂O) (From humid air, condensation) B->D C Light Exposure (Ambient or Excitation) C->E

Caption: Key degradation pathways for 5-ROX NHS Ester during storage.

References
  • Investigation of the Photocatalytic Performance, Mechanism, and Degradation Pathways of Rhodamine B with Bi2O3 Microrods under Visible-Light Irradiation. MDPI. [Link]

  • Photocatalytic Degradation of Rhodamine B Dye by TiO2 and Gold Nanoparticles Supported on a Floating Porous Polydimethylsiloxane Sponge under Ultraviolet and Visible Light Irradiation. National Institutes of Health. [Link]

  • Photocatalytic degradation of rhodamine B catalyzed by TiO 2 films on a capillary column. SpringerLink. [Link]

  • Visible Light-Driven Photocatalytic Degradation of Rhodamine B over NaBiO3: Pathways and Mechanism. ResearchGate. [Link]

  • How to Store and Handle Dyes for Optimal Performance. Bond of Colours. [Link]

  • Photocatalytic Degradation of Rhodamine B Dye by TiO2 and Gold Nanoparticles Supported on a Floating Porous Polydimethylsiloxane Sponge under Ultraviolet and Visible Light Irradiation. ACS Omega. [Link]

  • ROX Protein Labeling Kit. Jena Bioscience. [Link]

  • How to Store Your Reagents, so They 'Do Exactly What It Says on the Tin'. Bitesize Bio. [Link]

  • Can anybody suggest how to store fluorescent gels? ResearchGate. [Link]

  • 5 Tips for Handling Photosensitive Reagents. Labtag Blog. [Link]

  • Rox (carboxy-X-rhodamine) Dye. AxisPharm. [Link]

  • 5-Carboxy-X-rhodamine (5-ROX), single isomer. emp BIOTECH. [Link]

  • Freeze-Thaw Cycles and Why We Shouldn't Do It. Bitesize Bio. [Link]

  • Impact of Freeze-Thaw Cycles on Circulating Inflammation Marker Measurements. National Institutes of Health. [Link]

  • Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. [Link]

  • Effect of freeze–thaw cycle on physical and mechanical properties and damage characteristics of sandstone. PubMed Central. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 5-ROX SE and Cy5 for FRET Applications: A Deep Dive for Researchers

For researchers, scientists, and drug development professionals navigating the nuanced world of Förster Resonance Energy Transfer (FRET), the selection of an appropriate fluorophore pair is paramount to experimental succ...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the nuanced world of Förster Resonance Energy Transfer (FRET), the selection of an appropriate fluorophore pair is paramount to experimental success. This guide provides an in-depth, objective comparison of two prominent red-emitting fluorophores, 5-Carboxy-X-rhodamine (5-ROX SE) and Cyanine5 (Cy5), when employed as FRET acceptors. This analysis is grounded in their photophysical properties, performance in established FRET pairs, and practical considerations in experimental workflows.

Introduction to FRET and the Role of the Acceptor

Förster Resonance Energy Transfer is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, in close proximity (typically 1-10 nm)[1][2]. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a powerful tool for studying molecular interactions, conformational changes in proteins, and for developing biosensors[1][3]. The choice of the acceptor fluorophore is critical, as its absorption spectrum must overlap with the donor's emission spectrum, and it should possess a high extinction coefficient and quantum yield to ensure efficient energy transfer and a strong output signal[4].

This guide focuses on the comparison of two popular acceptor fluorophores, 5-ROX and Cy5, to aid researchers in making an informed decision for their specific FRET applications.

The Classic Workhorse: The Cy3 and Cy5 FRET Pair

The pairing of Cyanine3 (Cy3) as the donor and Cyanine5 (Cy5) as the acceptor is one of the most widely used and well-characterized FRET pairs in biological research[5][6]. This popularity stems from a favorable combination of spectral overlap, a large Förster distance, and good photostability, particularly in single-molecule studies[7][8][9].

Photophysical Properties of the Cy3/Cy5 Pair
PropertyCy3 (Donor)Cy5 (Acceptor)
Excitation Maximum (λex) ~550 nm~649 nm
Emission Maximum (λem) ~570 nm~670 nm
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.20 (conjugated to DNA)~0.27 (conjugated to DNA)
Förster Distance (R₀) \multicolumn{2}{c}{~5.4 - 6.0 nm}

Note: Photophysical properties can vary depending on the local environment and conjugation partner.

The significant spectral overlap between Cy3's emission and Cy5's excitation, coupled with their high extinction coefficients, results in a large Förster distance (R₀), the distance at which FRET efficiency is 50%[10][11]. This allows for the detection of molecular interactions over a relatively long range.

An Alternative Acceptor: 5-ROX SE with a Fluorescein (FAM) Donor

5-Carboxy-X-rhodamine (5-ROX) is another red-emitting fluorophore that can serve as a FRET acceptor. It is often paired with a green-emitting donor, such as 5-Carboxyfluorescein (5-FAM)[12][13]. While not as ubiquitously used as the Cy3/Cy5 pair, the FAM/5-ROX pair offers its own set of advantages and is a viable alternative for many FRET applications.

Photophysical Properties of the FAM/5-ROX Pair
Property5-FAM (Donor)5-ROX (Acceptor)
Excitation Maximum (λex) ~495 nm~575 nm
Emission Maximum (λem) ~520 nm~602 nm
Molar Extinction Coefficient (ε) ~83,000 cm⁻¹M⁻¹~91,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.93 (free dye in aqueous buffer)~0.80 (free dye in aqueous buffer)
Förster Distance (R₀) \multicolumn{2}{c}{~5.5 - 6.0 nm}

Note: Photophysical properties can vary depending on the local environment and conjugation partner.

The large spectral separation between the emission of FAM and 5-ROX can be advantageous in minimizing spectral bleed-through, a common issue in FRET measurements where the donor's emission is detected in the acceptor's channel[14].

Head-to-Head Comparison: 5-ROX SE vs. Cy5 as FRET Acceptors

Feature5-ROX SE (with FAM donor)Cy5 (with Cy3 donor)
Spectral Overlap Good overlap between FAM emission and 5-ROX excitation.Excellent overlap between Cy3 emission and Cy5 excitation.
Förster Distance (R₀) ~5.5 - 6.0 nm~5.4 - 6.0 nm
Photostability Generally considered to have good photostability, though less extensively characterized in FRET contexts than Cy5.Well-documented high photostability, especially when internally labeled in DNA constructs, making it a favorite for single-molecule studies[7][8][10].
Quantum Yield High quantum yield as a free dye, which can contribute to a bright FRET signal.Moderate quantum yield, but its high extinction coefficient compensates for this.
Spectral Bleed-through Larger spectral separation between donor and acceptor may reduce bleed-through.Closer proximity of emission peaks may lead to more significant donor bleed-through into the acceptor channel.
Environmental Sensitivity Rhodamine dyes can exhibit some sensitivity to their local environment, which could be a factor in certain applications.Cyanine dyes are also known to be sensitive to their environment, which can sometimes be exploited to report on local changes.
Cost Generally more cost-effective.Can be more expensive, particularly for specialized modifications.

Experimental Considerations and Protocols

The choice between 5-ROX SE and Cy5 will also depend on the specific experimental setup and the nature of the biomolecules being studied. Both 5-ROX SE and Cy5 are commonly available as N-hydroxysuccinimide (NHS) esters for labeling primary amines on proteins and amine-modified oligonucleotides.

General Protocol for Protein Labeling with NHS Esters

This protocol provides a general guideline for labeling proteins with either 5-ROX SE or Cy5 NHS ester. Optimization is often necessary for each specific protein and dye.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 2-10 mg/mL.

  • 5-ROX SE or Cy5 NHS ester.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

  • Amine-free buffer for elution (e.g., PBS).

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a suitable concentration. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the 5-ROX SE or Cy5 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL[7][15].

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein. A molar excess of 8-10 fold is a common starting point for mono-labeling[8][15].

    • Slowly add the dye solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with an appropriate buffer[7][15].

    • Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the dye at its absorbance maximum.

FRET Measurement using a Fluorescence Plate Reader

This protocol outlines a general procedure for measuring FRET in a multi-well plate format.

Procedure:

  • Sample Preparation: Prepare samples containing the donor-only labeled biomolecule, the acceptor-only labeled biomolecule, and the dual-labeled (FRET) sample in a suitable buffer.

  • Instrument Setup:

    • Set the excitation wavelength for the donor fluorophore (e.g., ~495 nm for FAM, ~550 nm for Cy3).

    • Set the emission wavelengths to be read for both the donor and the acceptor (e.g., ~520 nm for FAM and ~602 nm for 5-ROX; ~570 nm for Cy3 and ~670 nm for Cy5).

  • Data Acquisition:

    • Measure the fluorescence intensity in both the donor and acceptor channels for all samples.

  • Data Analysis:

    • Correct for background fluorescence using a buffer-only control.

    • Correct for spectral bleed-through by measuring the emission of the donor-only sample in the acceptor channel and the emission of the acceptor-only sample in the donor channel upon donor excitation.

    • Calculate the FRET efficiency using an appropriate method, such as the ratio of acceptor emission to donor emission after corrections.

Visualizing the FRET Process and Experimental Workflow

FRET_Process cluster_donor Donor Fluorophore cluster_acceptor Acceptor Fluorophore D_ground Ground State (S0) D_excited Excited State (S1) D_excited->D_ground Fluorescence A_ground Ground State (S0) D_excited->A_ground FRET (non-radiative) Donor_Emission Donor Fluorescence A_excited Excited State (S1) A_excited->A_ground Fluorescence Acceptor_Emission Acceptor Fluorescence Excitation Excitation Light Excitation->D_ground Absorption

Experimental_Workflow cluster_labeling Biomolecule Labeling cluster_fret_measurement FRET Measurement Protein_Prep 1. Prepare Protein in Amine-Free Buffer Reaction 3. Labeling Reaction (Dye + Protein) Protein_Prep->Reaction Dye_Prep 2. Prepare Dye Stock Solution Dye_Prep->Reaction Purification 4. Purify Labeled Protein Reaction->Purification Sample_Prep 5. Prepare Samples (Donor, Acceptor, FRET) Purification->Sample_Prep Plate_Reader 6. Measure Fluorescence in Plate Reader Sample_Prep->Plate_Reader Data_Analysis 7. Data Analysis (Corrections & FRET Calculation) Plate_Reader->Data_Analysis

Conclusion and Recommendations

Both 5-ROX SE and Cy5 are excellent choices for FRET acceptors, each with its own set of strengths and weaknesses.

Choose the Cy3/Cy5 pair when:

  • High photostability is critical , especially for single-molecule imaging or long-term live-cell imaging experiments[7][8][9].

  • You are working with a well-established protocol that has been optimized for this FRET pair.

  • The slightly higher cost is not a limiting factor.

Consider the FAM/5-ROX pair when:

  • Minimizing spectral bleed-through is a primary concern , due to the larger spectral separation between the donor and acceptor.

  • Cost-effectiveness is a significant factor.

  • The experimental conditions are less demanding in terms of extreme photostability.

Ultimately, the optimal choice will depend on the specific requirements of your research. It is always recommended to perform preliminary experiments to validate the chosen FRET pair in your specific experimental context. This guide provides a solid foundation for making an informed decision and designing robust and reliable FRET-based assays.

References

  • Internally labeled Cy3/Cy5 DNA constructs show greatly enhanced photo-stability in single-molecule FRET experiments. Nucleic Acids Research. [Link]

  • Internally labeled Cy3/Cy5 DNA constructs show greatly enhanced photo-stability in single-molecule FRET experiments. PubMed. [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • Fluorescence resonance energy transfer (FRET) for DNA biosensors: FRET pairs and Förster distances for various dye-DNA conjugates. PubMed. [Link]

  • A Practical Guide to Single Molecule FRET. PMC. [Link]

  • "Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells". In - MRC Laboratory of Molecular Biology. [Link]

  • Establishing a cellular FRET-based fluorescence plate reader assay to monitor proNGF-induced cross-linking of sortilin and the neurotrophin receptor p75NTR. NIH. [Link]

  • Fluorescence resonance energy transfer (FRET) for DNA biosensors: FRET pairs and Förster distances for various dye-DNA conjugates. ResearchGate. [Link]

  • FRET in action! Förster/Fluorescent Resonance Energy Transfer examples & interpretation. YouTube. [Link]

  • Enhancing the photostability of red fluorescent proteins through FRET with Si-rhodamine for dynamic super-resolution fluorescence imaging. Chemical Science (RSC Publishing). [Link]

  • Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins. Olympus. [Link]

  • A rapid and concise setup for the fast screening of FRET pairs using bioorthogonalized fluorescent dyes. RSC Publishing. [Link]

  • Examples of purified protein intramolecular FRET measured by microplate reader and how to analyze the output data? ResearchGate. [Link]

  • FRET-enhanced photostability allows improved single-molecule tracking of proteins and protein complexes in live mammalian cells. PMC. [Link]

  • In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis. PMC. [Link]

  • An Introduction to Fluorescence Resonance Energy Transfer (FRET) Technology and its Application in Bioscience. Agilent. [Link]

  • FRET module 5 -FAM (donor)/ROX (acceptor) for qTower3. Westburg. [Link]

  • Internally labeled Cy3/Cy5 DNA constructs show greatly enhanced photo-stability in single-molecule FRET experiments. Nucleic Acids Research. [Link]

  • Fluorescence Resonance Energy Transfer. Chemistry LibreTexts. [Link]

  • | Förster-radii of fluorescent protein FRET-pairs. | Download Table. ResearchGate. [Link]

  • Enhancing the photostability of red fluorescent proteins through FRET with Si-rhodamine for dynamic super-resolution fluorescence imaging. PMC. [Link]

  • Robust evaluation of intermolecular FRET using a large Stokes shift fluorophore as a donor. Francisco Romero. [Link]

  • Fluorescence Resonance Energy Transfer. University of Massachusetts Amherst. [Link]

  • Which is the Forster radius of the Fluorescein-TAMRA FRET pair? ResearchGate. [Link]

  • Application of fluorescence resonance energy transfer in protein studies. PMC. [Link]

  • Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells. PMC. [Link]

  • FRET: Signals Hidden Within the Noise. PMC. [Link]

  • Signal/Noise Analysis of FRET-Based Sensors. PMC. [Link]

  • Fluorescence Resonance Energy Transfer Assay: Applications in the Study of Protein-protein Interaction. ResearchGate. [Link]

  • Fluorescence Resonance Energy Transfer (FRET) Microscopy. Evident Scientific. [Link]

  • Protocol: Labeling Biomolecules with 6-Carboxy-X-Rhodamine (6-ROX) NHS Ester. You Do Bio. [Link]

  • Estimating the distance separating fluorescent protein FRET pairs. PMC. [Link]

  • Research Techniques Made Simple: Methodology and Applications of Förster Resonance Energy Transfer (FRET) Microscopy. PMC. [Link]

  • A Guide to Fluorescent Protein FRET Pairs. MDPI. [Link]

  • How to determine Forster radius of a FRET pair? ResearchGate. [Link]

  • Fast Screening of Protein-Protein Interactions Using Förster Resonance Energy Transfer (FRET-) Based Fluorescence Plate Reader Assay in Live Cells. PubMed. [Link]

  • Fluorescence Resonance Energy Transfer over ∼130 Basepairs in Hyperstable Lac Repressor-DNA Loops. PMC. [Link]

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Comparative

A Senior Application Scientist's Guide to Amine Labeling: Selecting the Optimal Fluorophore Beyond 5-Carboxy-X-rhodamine N-succinimidyl ester

For researchers, scientists, and drug development professionals, the covalent labeling of proteins, peptides, and other biomolecules is a cornerstone of modern biological inquiry. The ability to attach a fluorescent repo...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the covalent labeling of proteins, peptides, and other biomolecules is a cornerstone of modern biological inquiry. The ability to attach a fluorescent reporter molecule to a specific functional group, most commonly a primary amine, enables a vast array of applications, from immunoassays and fluorescence microscopy to flow cytometry and beyond. For years, 5-Carboxy-X-rhodamine N-succinimidyl ester (5-ROX, SE) has been a workhorse in this field, valued for its bright red-orange fluorescence. However, the expanding landscape of fluorescent probes offers a diverse toolkit of alternatives, each with unique photophysical and chemical properties that can significantly impact experimental outcomes.

This guide provides an in-depth, objective comparison of prominent alternatives to 5-ROX, SE for amine labeling. We will delve into the critical performance characteristics of these dyes, provide supporting experimental data, and offer detailed protocols to empower you to make informed decisions for your specific research needs.

The Chemistry of Amine Labeling: A Quick Primer

The most prevalent method for labeling primary amines (found on the N-terminus of proteins and the side chain of lysine residues) utilizes N-hydroxysuccinimidyl (NHS) esters. The NHS ester reacts with a deprotonated primary amine to form a stable amide bond, releasing the NHS leaving group.[1]

AmineLabeling reagent Dye-NHS Ester intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack amine Protein-NH₂ amine->intermediate product Dye-NH-Protein (Stable Amide Bond) intermediate->product Collapse leaving_group NHS intermediate->leaving_group

Caption: Amine labeling reaction with an NHS ester.

The efficiency of this reaction is critically dependent on pH. A slightly alkaline pH (typically 8.0-9.0) is optimal, as it deprotonates the primary amines, making them more nucleophilic.[2][3] However, a competing hydrolysis reaction, where water attacks the NHS ester, also accelerates at higher pH, leading to a non-reactive carboxylic acid form of the dye.[1][4] Therefore, careful control of the reaction buffer and conditions is paramount for successful and reproducible labeling.

Performance Comparison of Amine-Reactive Dyes

The selection of a fluorescent dye extends beyond its chemical reactivity. Key photophysical properties dictate its performance in a given application. Here, we compare 5-ROX with a selection of popular alternatives: Alexa Fluor™ 568, Cy®3B, DyLight™ 594, and ATTO™ 590.

Parameter 5-ROX Alexa Fluor™ 568 Cy®3B DyLight™ 594 ATTO™ 590
Excitation Max (nm) ~578[5]578[6]560[7]593[8]593[9]
Emission Max (nm) ~604[5]603[6]571[7]618[8]622[9]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~82,000[5]~91,000[6]~120,000[7]~80,000[8]~120,000[9]
Quantum Yield (Φ) ~0.94[5]~0.69[6]~0.58 - 0.68[7][10]Not widely reported~0.80[9]
Photostability ModerateHigh[11][12]High[13][14]High[15][16]Very High[17]
pH Sensitivity of Fluorescence Sensitive[10]Insensitive (pH 4-10)[7]Insensitive (pH 4-10)[13][14]Insensitive (pH 4-9)[16]Insensitive

Note: Photophysical properties can vary depending on the solvent, conjugation state, and measurement conditions. The data presented here are for comparative purposes and are based on publicly available information from manufacturers and scientific literature.

In-Depth Look at the Alternatives

Alexa Fluor™ Dyes

The Alexa Fluor™ family of dyes, developed by Molecular Probes (now part of Thermo Fisher Scientific), are sulfonated rhodamine, coumarin, and cyanine derivatives.[18] This sulfonation increases their hydrophilicity and reduces aggregation, leading to brighter and more photostable conjugates.

  • Advantages: Alexa Fluor™ 568 is a spectrally similar alternative to 5-ROX with excellent photostability and pH-insensitive fluorescence.[7][11][12] Its high quantum yield and extinction coefficient contribute to its brightness.

  • Considerations: While generally robust, the cost of Alexa Fluor™ dyes can be higher than traditional fluorophores.

Cyanine (Cy®) Dyes

Cyanine dyes are characterized by two nitrogen-containing heterocyclic rings linked by a polymethine bridge.[13] They offer a wide range of spectral properties and are widely used for labeling biomolecules.

  • Advantages: Cy®3B is a derivative of Cy3 with a rigidized structure that prevents photo-isomerization, resulting in significantly higher quantum yield and photostability compared to its parent dye.[14][17] Its fluorescence is also stable over a broad pH range.[13][14]

  • Considerations: The brightness of Cy® dye conjugates can be sensitive to the degree of labeling, with over-labeling sometimes leading to quenching.

DyLight™ Dyes

The DyLight™ series of fluorescent dyes are known for their high fluorescence intensity and photostability.[15][16] They are available with a range of spectral properties, making them suitable for multiplexing applications.

  • Advantages: DyLight™ 594 is a bright and photostable alternative to 5-ROX. It is also reported to be relatively insensitive to pH changes.[16]

  • Considerations: While performance is generally excellent, quantitative data on quantum yields for all DyLight™ dyes is not as readily available as for other dye families.

ATTO™ Dyes

ATTO™ dyes are a series of fluorescent labels with a focus on high photostability and quantum yield, making them particularly well-suited for single-molecule detection and super-resolution microscopy.[17]

  • Advantages: ATTO™ 590 boasts exceptional photostability and a high quantum yield.[9] Its fluorescence is also largely independent of pH.

  • Considerations: ATTO™ dyes are often considered a premium option, and their cost may be a factor for large-scale labeling experiments.

Experimental Protocols: A Guide to Self-Validating Amine Labeling

The following protocols provide a detailed, step-by-step methodology for labeling an IgG antibody with an NHS-ester activated dye. These protocols are designed to be self-validating by including steps for determining the degree of labeling (DOL), a critical quality control parameter.

General Workflow for Amine Labeling

labeling_workflow start Start prep_protein 1. Prepare Protein Solution (e.g., IgG in amine-free buffer) start->prep_protein react 3. Labeling Reaction (Mix protein and dye, incubate) prep_protein->react prep_dye 2. Prepare Dye Stock Solution (e.g., in anhydrous DMSO) prep_dye->react purify 4. Purify Conjugate (e.g., Size-exclusion chromatography) react->purify characterize 5. Characterize Conjugate (Determine DOL) purify->characterize end End characterize->end

Caption: General workflow for amine labeling of proteins.

Detailed Protocol: Antibody Labeling with Alexa Fluor™ 568 NHS Ester

This protocol is adapted for labeling 1 mg of an IgG antibody.

Materials:

  • 1 mg of IgG antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • Alexa Fluor™ 568 NHS Ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve or dialyze your IgG antibody into 0.1 M sodium bicarbonate buffer, pH 8.3, to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines like Tris or glycine.[6]

  • Prepare the Dye Stock Solution:

    • Allow the vial of Alexa Fluor™ 568 NHS Ester to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. This solution should be prepared fresh.[6]

  • Perform the Labeling Reaction:

    • While gently stirring, add a 10- to 20-fold molar excess of the reactive dye to the antibody solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[6]

  • Purify the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored band to elute is the antibody-dye conjugate.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max, ~578 nm for Alexa Fluor™ 568).

    • Calculate the concentration of the antibody using the following formula:

      • Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

      • Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer) and ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • Calculate the concentration of the dye:

      • Dye Concentration (M) = A_max / ε_dye

    • Calculate the DOL:

      • DOL = Dye Concentration (M) / Protein Concentration (M)

A similar protocol can be followed for Cy®3B, DyLight™ 594, and ATTO™ 590 NHS esters, with adjustments for the specific dye-to-protein molar ratios and purification requirements as recommended by the manufacturer.

Choosing the Right Alternative: A Decision-Making Framework

The optimal choice of a fluorescent dye depends on a multitude of factors specific to your experiment.

decision_tree start Start: Need for Amine Labeling q1 Primary Application? start->q1 microscopy Microscopy q1->microscopy Imaging flow Flow Cytometry q1->flow Cell Sorting fret FRET q1->fret Energy Transfer q2 Key Requirement? microscopy->q2 flow->q2 fret->q2 photostability High Photostability q2->photostability brightness Maximum Brightness q2->brightness cost Cost-Effectiveness q2->cost atto ATTO™ 590 photostability->atto alexa Alexa Fluor™ 568 brightness->alexa cy3b Cy®3B brightness->cy3b dylight DyLight™ 594 cost->dylight

Caption: Decision tree for selecting an amine-reactive dye.

  • For applications requiring extreme photostability , such as super-resolution microscopy or long-term live-cell imaging, ATTO™ 590 is an excellent choice.[17]

  • When maximum brightness is the primary concern , Alexa Fluor™ 568 and Cy®3B are strong contenders due to their high quantum yields and extinction coefficients.[6][14]

  • For routine applications where cost is a significant factor , DyLight™ 594 and other more traditional rhodamine derivatives can provide a good balance of performance and value.

Conclusion

While 5-ROX, SE remains a viable option for amine labeling, the field of fluorescent probes has evolved to offer a range of superior alternatives. Dyes such as Alexa Fluor™ 568, Cy®3B, DyLight™ 594, and ATTO™ 590 provide significant advantages in terms of photostability, brightness, and pH insensitivity. By understanding the key performance characteristics and following robust, self-validating labeling protocols, researchers can select the optimal fluorophore to achieve high-quality, reproducible data in their specific applications.

References

  • Mahmoudian, J., et al. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal (Yakhteh), 13(3), 169–172.
  • Sanborn, M. E., et al. (2007). Fluorescence Properties and Photophysics of the Sulfoindocyanine Cy3 Linked Covalently to DNA. The Journal of Physical Chemistry B, 111(37), 11064–11074.
  • Gryczynski, I., et al. (2010). Photophysical properties of a new DyLight 594 dye. Journal of Photochemistry and Photobiology B: Biology, 98(1), 35-39.
  • FluoroFinder. (n.d.). Alexa Fluor 568 Dye Profile. Retrieved from [Link]

  • FluoroFinder. (n.d.). ATTO 590 Dye Profile. Retrieved from [Link]

  • Jena Bioscience. (n.d.). Atto 590 Protein Labeling Kit. Retrieved from [Link]

  • Widengren, J., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(14), 2976–2984.
  • Song, L., et al. (1995). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Biophysical Journal, 68(6), 2588–2600.
  • ResearchGate. (2024). Could anyone suggest the protocol for Conjugating antibodies to both DyLight-NHS ester and carboxylated fluorescent Polystyrene beads?. Retrieved from [Link]

  • Bitesize Bio. (2025). An Introduction to Alexa Dyes. Retrieved from [Link]

  • Cytiva Life Sciences. (n.d.). Amersham Cy3B mono-reactive dye. Retrieved from [Link]

  • Innova Biosciences. (n.d.). A-Z Guide to Fluorochromes. Retrieved from [Link]

  • ResearchGate. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to the Performance of 5-ROX in Quantitative PCR

This guide provides an in-depth technical analysis of 5-carboxy-X-rhodamine (5-ROX) in quantitative real-time PCR (qPCR). We will move beyond simple definitions to explore the nuanced performance characteristics of 5-ROX...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 5-carboxy-X-rhodamine (5-ROX) in quantitative real-time PCR (qPCR). We will move beyond simple definitions to explore the nuanced performance characteristics of 5-ROX, its primary role as a passive reference dye, its function in assay validation, and how it compares to other normalization strategies. This document is intended for researchers, scientists, and drug development professionals who seek to enhance the precision, reproducibility, and reliability of their qPCR data.

Introduction: The Quest for Precision in qPCR

Quantitative PCR is a cornerstone of molecular biology, enabling the precise quantification of nucleic acids.[1] However, the accuracy of this powerful technique can be compromised by a variety of non-PCR-related variables, such as minor pipetting inaccuracies, well-to-well variations in optical path length, and signal fluctuations from bubbles or condensation.[1][2] These factors can introduce significant variability between technical replicates, potentially obscuring subtle but biologically meaningful differences in target quantity.

To address this challenge, passive reference dyes were introduced. These inert fluorescent molecules are added to the qPCR master mix to provide a stable, constant signal throughout the reaction.[3][4] By normalizing the reporter dye signal against this internal standard, researchers can effectively filter out signal "noise," leading to more precise and reliable data.[2][5] 5-ROX is one of the most established and widely used passive reference dyes.[6]

Section 1: The Core Function of 5-ROX as a Passive Reference

While 5-ROX Succinimidyl Ester (SE) is a reactive form used to label oligonucleotides, its predominant and most critical role in qPCR is not as a label on a probe, but as a free, inert dye within the master mix.[3][4] Its fluorescence is not dependent on the amplification process.[7]

The fundamental principle is normalization. The qPCR instrument measures the fluorescence of both the reporter dye (e.g., FAM, SYBR Green), which increases with amplification, and the passive reference dye, ROX, which remains constant. The software then calculates a normalized reporter value (Rn) for each cycle by dividing the reporter's emission intensity by ROX's emission intensity.[1][8][9]

This ratiometric analysis corrects for well-to-well variations. For instance, if a bubble briefly obstructs the light path in a well, it will decrease the measured fluorescence of both the reporter and ROX proportionally. The resulting Rn value, however, will remain largely unaffected, preserving the integrity of the amplification curve.[2][4]

cluster_raw Raw Data Acquisition (Per Well) cluster_processing Instrument Software Processing cluster_output Final Output raw_reporter Reporter Dye Signal (e.g., FAM) normalize Normalization Calculation Rn = (Reporter Signal) / (ROX Signal) raw_reporter->normalize Variable Signal raw_rox Passive Reference Signal (5-ROX) raw_rox->normalize Constant Signal amp_plot Normalized Amplification Plot (Rn vs. Cycle) normalize->amp_plot Corrected Data title Spectral Overlap Consideration in Multiplex qPCR FAM FAM (~520 nm) HEX HEX (~556 nm) ROX 5-ROX (~610 nm) CY5 Cy5 (~670 nm) Good Good Separation (Minimal Crosstalk) Good->FAM OK Good->HEX OK Good->CY5 OK Bad Potential Overlap (e.g., Texas Red) Bad->ROX Avoid dyes near 610 nm emission

Caption: Conceptual diagram of fluorescent dye separation for multiplex qPCR with 5-ROX.

Section 3: Experimental Protocol for Assay Validation with 5-ROX

Trustworthy data begins with a rigorously validated assay. This protocol outlines the steps to confirm that your qPCR assay is performing optimally in the presence of 5-ROX. This process should be performed for any new assay design. [10]

Objective: To determine the specificity, efficiency, and linearity of a new qPCR assay using a 5-ROX-containing master mix.

Materials:

  • qPCR Master Mix (containing the appropriate concentration of 5-ROX for your instrument).

  • Forward and Reverse Primers for your target.

  • (Optional) TaqMan® Probe for your target.

  • Purified target DNA/cDNA of known concentration or a representative sample.

  • Nuclease-free water.

  • Calibrated pipettes and sterile, nuclease-free tips.

  • qPCR plate and seals compatible with your instrument.

Methodology:

  • Prepare a Standard Curve Dilution Series:

    • Causality: A standard curve is essential for calculating the amplification efficiency, which confirms the assay is doubling the product each cycle under your conditions.

    • Create a 5- to 7-point serial dilution of your purified target nucleic acid (e.g., 1:10 or 1:5 dilutions). The range should be broad enough to cover the expected expression levels in your experimental samples.

    • Include a No-Template Control (NTC) using nuclease-free water instead of template to test for contamination.

  • Set Up the qPCR Plate:

    • For each point in the dilution series, set up at least three technical replicates.

    • Prepare a master mix containing the qPCR reagent, primers, probe (if applicable), and water. Aliquot this mix into the wells.

    • Add the corresponding template dilution to each replicate well. Add water to the NTC wells.

    • Seal the plate firmly, centrifuge briefly to remove bubbles and collect the contents at the bottom of the wells.

  • Run the qPCR Instrument:

    • Select the appropriate channels for your reporter dye(s) and for ROX.

    • Ensure the instrument software is set to use ROX as the passive reference for normalization.

    • Use a standard thermal cycling protocol (e.g., 95°C for 2-3 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Analyze the Data:

    • Check the NTC: The NTC wells should show no amplification. If they do, it indicates contamination.

    • Examine the Amplification Plot: The curves for the dilution series should be evenly spaced, with Cq values increasing as the template concentration decreases.

    • Analyze the Standard Curve: The instrument software will plot the Cq values against the log of the input concentration. Check the following parameters:

      • Reaction Efficiency (E): Should be between 90% and 110%. This indicates that the amount of PCR product is approximately doubling with each cycle.

      • R² value: Should be ≥ 0.990. This reflects the linearity and accuracy of your pipetting across the dilution series.

    • Review the ROX Channel: In the multicomponent plot, verify that the ROX signal is stable and flat across all wells. This confirms the absence of issues like evaporation or bubbles.

    • (For SYBR Green Assays) Perform a Melt Curve Analysis: A single, sharp peak confirms the amplification of a specific product. Multiple peaks indicate primer-dimers or non-specific amplification.

Section 4: Conclusion and Authoritative Recommendations

5-ROX, when used correctly as a passive reference dye, is a powerful tool for improving the quality of qPCR data. Its ability to normalize for non-amplification-related signal variations leads to a significant increase in the precision and reproducibility of results. Furthermore, its signal provides an invaluable layer of quality control for troubleshooting experimental artifacts.

Key Recommendations:

  • Know Your Instrument: The most critical factor is understanding your qPCR machine's requirements. Use 5-ROX only if the instrument manufacturer recommends it, and always use the specified concentration (High or Low).

  • Validate Every Assay: Do not assume a new assay will work perfectly. Perform a standard curve analysis as described in Section 3 to ensure high efficiency and specificity before analyzing valuable samples.

  • Always Check the ROX Channel: Make it a standard practice to review the raw ROX signal. It is the simplest and fastest way to diagnose common physical problems with your qPCR run, such as evaporation or bubbles, which might otherwise lead to the misinterpretation of data.

  • Design Multiplex Assays Carefully: When performing multiplex qPCR, select reporter dyes with emission maxima that are well-separated from 5-ROX to prevent spectral crosstalk.

References

  • AxisPharm. (n.d.). ROX reference dye for qPCR. Retrieved from [Link]

  • Bio-Rad. (n.d.). Normalization of Real-Time PCR Fluorescence Data with ROX Passive Reference Dye. Retrieved from [Link]

  • Bio-Rad Laboratories, Inc. (n.d.). Normalization of Real-Time PCR Fluorescence Data with ROX Passive Reference Dye. Retrieved from [Link]

  • Illumina. (n.d.). Using Passive Reference Dyes for Normalization and Troubleshooting in qPCR. Retrieved from [Link]

  • Genaxxon bioscience. (2019, February 1). Influence of ROX on the Ct value. Retrieved from [Link]

  • Agilent. (n.d.). Passive Reference Dye (Rox). Retrieved from [Link]

  • ResearchGate. (2021, February 9). QPCR troubleshooting - what could cause an increasing ROX signal?. Retrieved from [Link]

  • ResearchGate. (2016, May 17). Passive reference dye/ROX?. Retrieved from [Link]

  • Generi Biotech. (n.d.). Alternative dyes for oligonucleotides/probes labeling. Retrieved from [Link]

  • Bio-Rad. (n.d.). Normalization of Real-Time PCR Fluorescence Data with ROX Passive Reference Dye. Retrieved from [Link]

  • ResearchGate. (2020, August 30). When to use Rox/No-Rox in qPCR instruments?. Retrieved from [Link]

  • Google Patents. (n.d.). EP2652154A1 - Universal reference dye for quantitative amplification.
  • YouTube. (2020, August 4). Use of Passive reference dyes in qPCR [ROX] / Real Time PCR. Retrieved from [Link]

  • Agilent. (n.d.). Brilliant II QPCR Master Mix with ROX. Retrieved from [Link]

  • LubioScience. (2019, December 10). Ensure reliable qPCR results - advice on assay validation. Retrieved from [Link]

  • ResearchGate. (2014, September 2). Are there any issues using ROX labeled probes for Taqman qPCR?. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Isomeric Purity: Comparing Single Isomer 5-ROX SE and Mixed Isomer 5(6)-ROX SE for Biomolecule Labeling

For researchers in molecular biology, diagnostics, and drug development, the covalent attachment of a fluorescent reporter molecule, or fluorophore, to a biomolecule is a foundational technique. The choice of fluorophore...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in molecular biology, diagnostics, and drug development, the covalent attachment of a fluorescent reporter molecule, or fluorophore, to a biomolecule is a foundational technique. The choice of fluorophore and its reactive chemistry can profoundly impact the quality, reproducibility, and interpretation of experimental data. Among the pantheon of available dyes, X-rhodamine (ROX) derivatives are prized for their brightness, photostability, and long-wavelength emission, making them mainstays in applications like qPCR, DNA sequencing, and fluorescence microscopy.[1][2][3]

However, a critical and often overlooked detail lies in the isomeric purity of the dye. Commercially, ROX succinimidyl ester (SE)—a popular amine-reactive format—is available as a purified single isomer (5-ROX SE) or as a more economical mixed isomer (5(6)-ROX SE) . While the cost savings of the mixed isomer preparation can be tempting, this guide will provide the in-depth technical rationale and experimental evidence to demonstrate why selecting the single isomer is a superior choice for applications demanding consistency, precision, and analytical rigor.

The Isomer Question: A Tale of Two Positions

The distinction between 5-ROX and 6-ROX arises from the position of the carboxylic acid group on the bottom benzene ring of the rhodamine core structure. This carboxylic acid is the precursor to the amine-reactive N-hydroxysuccinimidyl (NHS) ester. During the synthesis of the carboxy-ROX precursor, the carboxylation step can occur at either the 5- or 6-position, resulting in a mixture of isomers.[4]

Standard synthesis yields a mixture of 5- and 6-isomers, which can be used directly to create mixed-isomer 5(6)-ROX SE.[5][6][7] Alternatively, a costly and complex purification step, typically involving high-performance liquid chromatography (HPLC), is required to isolate the pure 5-isomer.[4][8]

Diagram 1: Chemical Structures of 5-ROX and 6-ROX Isomers

G cluster_5ROX 5-ROX Isomer cluster_6ROX 6-ROX Isomer cluster_mix 5(6)-ROX Mixed Isomers img5 label5 Carboxyl group at position 5 img6 label6 Carboxyl group at position 6 mix_label A variable mixture of 5-ROX and 6-ROX. (Ratio of 6- to 5-isomer can range from 3:1 to 6:1)

A brief, descriptive caption directly below each generated diagram (Within 100 characters). Caption: The structural difference between 5-ROX and 6-ROX isomers.

Head-to-Head Comparison: Single Isomer vs. Mixed Isomers

The seemingly minor difference in the position of the reactive group has significant downstream consequences for labeling consistency, purification, and the performance of the final conjugate.

FeatureSingle Isomer (5-ROX SE)Mixed Isomers (5(6)-ROX SE)Scientific Rationale & Impact
Chemical Identity A single, defined chemical entity.[8]A mixture of two distinct chemical compounds in variable ratios.[5][6]Reproducibility: Using a single isomer ensures that every labeling reaction starts with the exact same reagent, leading to high batch-to-batch consistency. Mixed isomers introduce inherent variability from the start.
Labeling Stoichiometry Predictable and controllable.Inherently variable.Consistency: The two isomers can have slightly different reactivities. Batch-to-batch variations in the isomer ratio of 5(6)-ROX SE can lead to different degrees of labeling (DOL) even under identical reaction conditions.
Purification & Characterization Labeled conjugates typically yield a single, sharp peak on HPLC.Labeled conjugates often produce two closely eluting or broadened peaks on HPLC.Purity & Analysis: A single HPLC peak simplifies purification and allows for unambiguous characterization. A double or broad peak complicates the isolation of a homogeneous product and makes accurate quantification challenging.
Spectroscopic Properties Consistent and well-defined.Potentially subtle but measurable differences between isomers.Data Quality: While the core spectral properties (Ex/Em maxima) are very similar, some studies on other rhodamine isomers have shown that 5'-isomers can have a consistently higher quantum yield compared to 6'-isomers.[9] This can affect the brightness of the final conjugate.
Application Performance High reproducibility, crucial for quantitative assays.[10]Potential for variability, which can compromise sensitive applications.Reliability: In applications like Sanger sequencing or qPCR, where signal uniformity is critical for data analysis, isomeric purity is paramount.[1][11][12] Different isomers may exhibit different electrophoretic mobility or FRET efficiency, introducing artifacts.

The Practical Impact of Isomeric Impurity

For a researcher, the choice between single and mixed isomers translates directly to the reliability and quality of their results.

  • Inconsistent Degree of Labeling (DOL): The primary goal of a labeling reaction is to achieve a specific and reproducible DOL (the average number of dye molecules per biomolecule). Because the 5- and 6-isomers may possess slightly different reactivities and the ratio between them can vary from batch to batch, using a mixed isomer product can lead to unpredictable DOLs.[5][6] This is particularly problematic in applications where DOL is a critical parameter, such as in FRET-based assays or when creating antibody-drug conjugates.

  • Chromatographic Headaches: Purifying a labeled protein or oligonucleotide is a critical step to remove unconjugated free dye. When using a single isomer, the desired conjugate typically resolves as a single, sharp peak in reverse-phase HPLC. In contrast, conjugates prepared with mixed isomers often appear as a doublet or a broadened peak, reflecting the two isomeric forms. This complicates the collection of a pure, homogeneous product and makes characterization difficult.

  • Compromised Quantitative Assays: In highly sensitive and quantitative applications, isomeric purity is non-negotiable.

    • Sanger Sequencing & Fragment Analysis: ROX is widely used as a size standard in capillary electrophoresis.[1][13] If the oligonucleotides used for the standard are labeled with a mixed isomer, they can run as two slightly different species, leading to broadened or split peaks in the electropherogram.[12] This reduces resolution and can interfere with accurate base calling or fragment sizing.

    • Real-Time PCR (qPCR): ROX is often used as a passive reference dye to normalize for well-to-well variations in signal.[11][14][15] While the free dye is used here, the principle of chemical purity for consistent fluorescence remains. In probe-based qPCR, if a probe is labeled with mixed-isomer ROX, any differences in quantum yield between the isomers could affect the overall signal intensity.[9]

    • Förster Resonance Energy Transfer (FRET): FRET efficiency is exquisitely sensitive to the distance and orientation between the donor and acceptor fluorophores, varying with the inverse sixth power of the distance.[16][17] The different attachment points of the 5- and 6-isomers create two distinct populations of conjugates with slightly different donor-acceptor distances. This heterogeneity can complicate the interpretation of FRET data, which relies on measuring a single, well-defined distance.

Diagram 2: Workflow Comparison and HPLC Outcome

G cluster_workflow Bioconjugation Workflow cluster_single Single Isomer (5-ROX SE) cluster_mixed Mixed Isomers (5(6)-ROX SE) start Biomolecule (e.g., Antibody) + Amine-Reactive ROX SE reaction1 Labeling Reaction (pH 8.3-8.5) start->reaction1 reaction2 Labeling Reaction (pH 8.3-8.5) start->reaction2 purification1 Purification (e.g., Size Exclusion, HPLC) reaction1->purification1 hplc1 HPLC Analysis Result purification1->hplc1 peak1 Single, Sharp Peak hplc1->peak1 result1 Homogeneous Product Consistent DOL peak1->result1 purification2 Purification (e.g., Size Exclusion, HPLC) reaction2->purification2 hplc2 HPLC Analysis Result purification2->hplc2 peak2 Doublet or Broad Peak hplc2->peak2 result2 Heterogeneous Product Variable DOL peak2->result2

Caption: Workflow showing how single vs. mixed isomers lead to different purification outcomes.

Experimental Protocols

To illustrate the practical differences, here are streamlined protocols for labeling an antibody and analyzing the result.

Protocol 1: Antibody Labeling with 5-ROX SE or 5(6)-ROX SE

This protocol is designed for labeling a typical IgG antibody (Molar Weight ~150,000 Da).

Materials:

  • Antibody solution (2-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • 5-ROX SE or 5(6)-ROX SE

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.[18]

  • Purification column (e.g., Sephadex G-25 size-exclusion column)

Procedure:

  • Prepare the Antibody: Exchange the antibody into the Labeling Buffer to a final concentration of 2 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the ROX SE in DMSO to a concentration of 10 mg/mL.[18]

  • Determine Molar Excess: For a target DOL of 3-5, a 10 to 15-fold molar excess of dye to antibody is a good starting point.[19]

    • Calculation:(mg of Ab / 150,000) * 10 * 631.67 = mg of ROX SE needed

  • Labeling Reaction: While gently vortexing the antibody solution, add the calculated volume of ROX SE stock solution.

  • Incubation: Incubate the reaction for 60 minutes at room temperature, protected from light.[19]

  • Purification: Separate the labeled antibody from the unreacted free dye using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled antibody.

Protocol 2: Characterization by HPLC and Calculation of DOL

Analysis by HPLC:

  • System: A reverse-phase HPLC system with a C18 column is suitable.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Run a linear gradient from ~20% B to 80% B over 20-30 minutes.

  • Detection: Monitor absorbance at 280 nm (for protein) and 578 nm (for ROX).

  • Expected Result:

    • 5-ROX SE Conjugate: A single, symmetrical peak that absorbs at both 280 nm and 578 nm.

    • 5(6)-ROX SE Conjugate: A broadened peak or two closely eluting peaks absorbing at both wavelengths.

Calculating the Degree of Labeling (DOL):

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 578 nm (Amax).

  • Calculate the protein concentration:

    • Protein Conc. (M) = [A_280 - (A_max * CF_280)] / ε_protein

    • Where ε_protein is the molar extinction coefficient of the antibody (~210,000 M-1cm-1 for IgG) and CF_280 is the correction factor for the dye's absorbance at 280 nm (~0.49 for ROX).[20]

  • Calculate the dye concentration:

    • Dye Conc. (M) = A_max / ε_dye

    • Where ε_dye is the molar extinction coefficient of ROX (~88,000 M-1cm-1).[20]

  • Calculate DOL:

    • DOL = Dye Conc. (M) / Protein Conc. (M)

Diagram 3: Impact of Isomeric Purity on Sanger Sequencing Data

G cluster_main Effect of Isomer Purity on Data Quality cluster_single Single Isomer (5-ROX) Labeled Standard cluster_mixed Mixed Isomer (5(6)-ROX) Labeled Standard input1 Homogeneous Size Standard process1 Capillary Electrophoresis input1->process1 output1 Clean Electropherogram process1->output1 data1 output1->data1 result1 Accurate Sizing High Resolution data1->result1 input2 Heterogeneous Size Standard process2 Capillary Electrophoresis input2->process2 output2 Noisy Electropherogram process2->output2 data2 output2->data2 result2 Peak Broadening Reduced Resolution data2->result2

Sources

Comparative

A Comparative Guide to the Photostability of 5-ROX SE and Other Rhodamine Dyes

For Researchers, Scientists, and Drug Development Professionals In the realm of fluorescence-based applications, the choice of a fluorophore is a critical decision that can significantly impact the quality, reliability,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence-based applications, the choice of a fluorophore is a critical decision that can significantly impact the quality, reliability, and duration of an experiment. Among the myriad of available fluorescent dyes, rhodamines have long been favored for their brightness and diverse reactivity. However, not all rhodamines are created equal, particularly when it comes to their resilience to light-induced degradation, a phenomenon known as photobleaching. This guide provides an in-depth comparison of the photostability of 5-Carboxy-X-Rhodamine, Succinimidyl Ester (5-ROX SE), with other commonly used rhodamine derivatives, supported by available data and detailed experimental protocols to empower researchers in making informed decisions for their specific applications.

The Critical Role of Photostability in Fluorescence Applications

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[1] This process is a significant limiting factor in many fluorescence-based techniques, including fluorescence microscopy, single-molecule imaging, and quantitative PCR (qPCR). A highly photostable dye allows for longer exposure times, higher excitation intensities, and more robust and reproducible data. Conversely, a photolabile dye can lead to signal loss during data acquisition, making quantitative analysis challenging and long-term imaging experiments unfeasible.

The photostability of a fluorophore is influenced by several factors, including its chemical structure, the local environment (e.g., solvent, pH, presence of oxygen), and the intensity and wavelength of the excitation light.[2] Therefore, understanding the relative photostability of different dyes under relevant experimental conditions is paramount.

5-ROX SE: A Widely Used but Potentially Unstable Rhodamine

5-ROX SE is a popular red-emitting fluorescent dye frequently used as a passive reference in qPCR to normalize for non-PCR related fluorescence fluctuations.[3][4] While it offers strong fluorescence, its photostability has been a subject of concern. Several sources indicate that ROX dyes, in general, are notably unstable compared to other rhodamine derivatives.[5] This instability can manifest as a "ROX drop" in signal intensity during thermal cycling in qPCR experiments, which is thought to be due to aggregation and quenching of the dye.[6]

Comparative Overview of Rhodamine Dye Photostability
DyeCommon Name(s)Relative PhotostabilitySupporting Observations
5-ROX 5-Carboxy-X-RhodamineLow to Moderate Often cited as being "very unstable" compared to other rhodamines, particularly in qPCR applications.[5] Some sources describe it as having "high photostability," highlighting the context-dependent nature of this property.
TAMRA TetramethylrhodamineModerate Generally considered more photostable than fluorescein.[7] However, when conjugated to biomolecules like DNA, it can be strongly quenched.[8]
Texas Red Sulforhodamine 101Moderate to High Exhibits good photostability and is a popular choice for microscopy.[9] Its fluorescence decay is a simple single exponential, making it a reliable probe.[8]
Rhodamine 6G R6GHigh Ranks among the top in fluorescence brightness and photostability within the rhodamine series, making it suitable for demanding applications like single-molecule imaging.[]
Rhodamine B Moderate Known to be relatively photolabile under certain conditions, with studies showing significant photobleaching under UV lamp exposure.[11]
Rhodamine 123 High Considered one of the most photostable rhodamine dyes.

Note: The photostability of a dye can be significantly influenced by its conjugation to other molecules and the specific experimental environment. The succinimidyl ester (SE) group of 5-ROX SE is a reactive moiety for labeling primary amines and is consumed during the conjugation reaction. The final photostability of the labeled molecule will depend on the properties of the core ROX dye and its interaction with the target molecule.

Understanding the Mechanisms of Photobleaching

The photobleaching of rhodamine dyes can occur through various oxygen-dependent and oxygen-independent pathways.[2] A common mechanism involves the transition of the excited fluorophore to a long-lived triplet state. In this state, the dye can react with molecular oxygen to produce reactive oxygen species (ROS), which can then chemically degrade the fluorophore or other nearby molecules.[1] The rigidized structure of some rhodamines, like those with the "X" designation (e.g., ROX and Texas Red), is designed to reduce non-radiative decay pathways and can influence photostability.[12]

Experimental Protocol for Comparative Photostability Analysis

To enable researchers to directly compare the photostability of 5-ROX SE with other rhodamine dyes under their specific experimental conditions, the following detailed protocol for a microscopy-based photobleaching assay is provided.

Objective

To quantify and compare the photobleaching rates of 5-ROX SE and other rhodamine dyes conjugated to a specific biomolecule (e.g., an antibody or oligonucleotide) under controlled illumination conditions.

Materials
  • 5-ROX SE and other rhodamine dye succinimidyl esters (e.g., TAMRA SE, Texas Red-X SE)

  • Biomolecule with primary amine groups for labeling (e.g., antibody, amine-modified oligonucleotide)

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., size-exclusion chromatography) to remove unconjugated dye

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microscope slides and coverslips

  • Antifade mounting medium (optional, but recommended for minimizing photobleaching during sample preparation)

  • Fluorescence microscope equipped with:

    • A stable light source (e.g., laser or LED) with adjustable intensity

    • Appropriate filter sets for each dye

    • A sensitive camera (e.g., sCMOS or EMCCD)

  • Image analysis software (e.g., ImageJ/Fiji)

Methodology
  • Dye Conjugation and Purification: a. Dissolve the succinimidyl ester of each rhodamine dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). b. Dissolve the biomolecule in the labeling buffer. c. Add the dissolved dye to the biomolecule solution at a specific molar ratio (e.g., 5-10 fold molar excess of dye). d. Incubate the reaction for 1-2 hours at room temperature, protected from light. e. Purify the dye-conjugated biomolecule using a suitable chromatography column to remove any free, unconjugated dye. f. Determine the degree of labeling (DOL) for each conjugate by measuring the absorbance of the protein and the dye.

  • Sample Preparation: a. Prepare a solution of each dye-conjugate in PBS at a standardized concentration. b. Mount a small volume of the solution on a microscope slide and cover with a coverslip. c. If using an antifade medium, mix the sample with the medium before mounting. d. Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation.

  • Microscope Setup and Image Acquisition: a. Turn on the microscope and light source, allowing them to stabilize. b. Select the appropriate filter set for the first dye to be tested. c. Set the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, severe photobleaching. Crucially, use the exact same illumination intensity for all dyes being compared. d. Focus on the sample and define a region of interest (ROI). e. Acquire a time-lapse series of images at a constant frame rate (e.g., one image every 10-30 seconds) until the fluorescence intensity has significantly decreased. f. Repeat the image acquisition for each of the other dye-conjugates, ensuring all microscope settings remain identical.

  • Data Analysis: a. Open the time-lapse image series in your image analysis software. b. For each time point, measure the mean fluorescence intensity within the ROI. c. Measure the background intensity in a region without any fluorescent signal and subtract this from the ROI intensity for each time point. d. Normalize the background-corrected intensity at each time point to the initial intensity (at time = 0). e. Plot the normalized fluorescence intensity as a function of time for each dye. f. From the photobleaching curves, determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualization of the Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis conjugation Dye Conjugation & Purification mounting Sample Mounting on Slide conjugation->mounting setup Microscope Setup (Standardized Settings) mounting->setup timelapse Time-Lapse Imaging setup->timelapse measure Measure Intensity vs. Time timelapse->measure normalize Normalize Data measure->normalize plot Plot Photobleaching Curves normalize->plot halflife Determine Half-Life (t½) plot->halflife

Caption: Experimental workflow for comparative photostability analysis.

Conclusion and Recommendations

The selection of a fluorescent dye with appropriate photostability is crucial for the success of fluorescence-based experiments. While 5-ROX SE is a widely used dye, particularly as a passive reference in qPCR, there is evidence to suggest that it may be less photostable than other rhodamine derivatives. For applications requiring prolonged or high-intensity illumination, such as long-term live-cell imaging or super-resolution microscopy, researchers should consider more photostable alternatives like Rhodamine 6G or Texas Red.

However, the photostability of a fluorophore is highly dependent on the specific experimental conditions. Therefore, it is strongly recommended that researchers perform their own comparative photostability studies using the protocol outlined in this guide to identify the optimal dye for their specific application and instrumentation. By carefully selecting a photostable fluorophore, researchers can enhance the quality and reliability of their data, leading to more robust and reproducible scientific findings.

References

  • Kolmakov, K., et al. (2020). Everlasting rhodamine dyes and true deciding factors in their STED microscopy performance. Photochemical & Photobiological Sciences, 19(12), 1637-1647. [Link]

  • PCR Biosystems. Can ROX have a negative impact on the reaction?[Link]

  • Eggeling, C., et al. (2005). Molecular photobleaching kinetics of rhodamine 6G by one- and two-photon induced confocal fluorescence microscopy. ChemPhysChem, 6(5), 791-804. [Link]

  • Li, H., et al. (2021). Quantitative assessment of rhodamine spectra. Dyes and Pigments, 184, 108831. [Link]

  • Graz University of Technology. Everlasting rhodamine dyes and true deciding factors in their STED microscopy performance. [Link]

  • Unruh, J. R., et al. (2005). Fluorescence properties of fluorescein, tetramethylrhodamine and Texas Red linked to a DNA aptamer. Photochemistry and Photobiology, 81(3), 682-690. [Link]

  • National Institute of Standards and Technology. An Automated Protocol for Performance Benchmarking a Widefield Fluorescence Microscope. [Link]

  • Wang, H., et al. (2007). Synthesis and application of N-hydroxysuccinimidyl rhodamine B ester as an amine-reactive fluorescent probe. Journal of Luminescence, 126(1), 121-127. [Link]

  • Nwe, K., et al. (2008). Synthesis of 5- and 6-Carboxy-X-rhodamines. Organic Letters, 10(19), 4255-4258. [Link]

  • Zhang, X. F., & Pei, Y. (2022). Synthesis, Characterization, and Studies on Photophysical Properties of Rhodamine Derivatives and Metal Complexes in Dye-Sensitized Solar Cells. ACS Omega, 7(17), 14613-14624. [Link]

  • Evident Scientific. Photobleaching. [Link]

  • Unruh, J. R., et al. (2005). Fluorescence Properties of Fluorescein, Tetramethylrhodamine and Texas Red Linked to a DNA Aptamer¶. Photochemistry and Photobiology, 81(3), 682-690. [Link]

  • Holmstrom, E. D., et al. (2014). Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems. Journal of Physical Chemistry B, 118(1), 166-175. [Link]

  • Nanda, J. S., & Lorsch, J. R. (2014). Labeling a Protein with Fluorophores Using NHS Ester Derivitization. Methods in Enzymology, 536, 87-94. [Link]

  • Demchenko, A. P. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. Methods and Applications in Fluorescence, 8(2), 022001. [Link]

  • Diaspro, A. (Ed.). (2007). Nanoscopy and Multidimensional Optical Fluorescence Microscopy. CRC press. [Link]

  • Herten, D. P. (Ed.). (2013). Fluorescence spectroscopy and microscopy: methods and protocols. Springer Science & Business Media. [Link]

  • Zhang, M., et al. (2016). Highly photostable, reversibly photoswitchable fluorescent protein with high contrast ratio for live-cell superresolution microscopy. Proceedings of the National Academy of Sciences, 113(37), 10364-10369. [Link]

  • Sezgin, E., & Levental, I. (2013). Photobleaching kinetics and time-integrated emission of fluorescent probes in cellular membranes. Biophysical journal, 104(7), 1469-1477. [Link]

  • PicoQuant. Lifetime Data of Selected Fluorophores. [Link]

  • Eggeling, C., et al. (1998). Photobleaching of fluorescent dyes under conditions used for single-molecule detection: evidence of two-step photolysis. Analytical chemistry, 70(13), 2651-2659. [Link]

  • Robillard, M. S., et al. (2020). Single Atom Stabilization of Phosphinate Ester-Containing Rhodamines Yields Cell Permeable Probes for Turn-On Photoacoustic Imaging. Journal of the American Chemical Society, 142(14), 6649-6657. [Link]

  • Thermo Fisher Scientific. (2018, February 5). 4.2 Photobleaching and antifades–Fixed cell imaging: 5 steps for publication-quality images. [Link]

  • National Institute of Standards and Technology. (2013). Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. [Link]

  • Zhang, X., et al. (2023). Enhancing the photostability of red fluorescent proteins through FRET with Si-rhodamine for dynamic super-resolution fluorescence imaging. Nature Communications, 14(1), 1-13. [Link]

  • iGEM. (2019, July 21). Calibration Protocol - Fluorescence Standard Curve with Fluorescein. [Link]

  • Eggeling, C., et al. (1998). Photobleaching of fluorescent dyes under conditions used for single-molecule detection: evidence of two-step photolysis. Analytical chemistry, 70(13), 2651-2659. [Link]

  • Kolmakov, K., et al. (2020). Everlasting rhodamine dyes and true deciding factors in their STED microscopy performance. Photochemical & Photobiological Sciences, 19(12), 1637-1647. [Link]

  • Magde, D., et al. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and photobiology, 75(4), 327-334. [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 5-ROX SE Conjugated Antibodies

This guide provides an in-depth comparison and technical overview for researchers, scientists, and drug development professionals on the critical process of assessing the cross-reactivity of antibodies conjugated with 5-...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and technical overview for researchers, scientists, and drug development professionals on the critical process of assessing the cross-reactivity of antibodies conjugated with 5-ROX SE. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring that every step is part of a self-validating system for robust and reproducible results.

Introduction: The Imperative of Specificity in Fluorescent Immunoassays

The conjugation of fluorescent dyes to antibodies has revolutionized our ability to visualize and quantify biological targets. Among the vast arsenal of available fluorophores, 5-ROX SE (5-Carboxy-X-rhodamine, succinimidyl ester) stands out as a widely used amine-reactive, long-wavelength rhodamine dye.[1][2] Its single isomer formulation is particularly favored as it ensures greater consistency in labeling and simplifies the interpretation of results compared to mixed isomer preparations.[1][3][4]

This guide provides a comprehensive framework for designing and executing a rigorous cross-reactivity assessment for your 5-ROX SE conjugated antibodies. We will delve into the core methodologies, compare their strengths, and provide detailed, field-proven protocols.

The Foundation: 5-ROX SE Conjugation and Characterization

Before assessing specificity, one must first create a high-quality conjugate. The chemistry is straightforward: the N-hydroxysuccinimidyl ester (NHS ester) of 5-ROX reacts with primary amines (–NH2), predominantly found on the side chains of lysine residues on the antibody, to form a stable, covalent amide bond.[9][10]

G cluster_0 Antibody Preparation cluster_1 Conjugation Reaction cluster_2 Purification & QC Ab Antibody in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) Mix Incubate Antibody + 5-ROX SE (e.g., 1 hour, RT, gentle mixing) Ab->Mix ROX 5-ROX SE (dissolved in DMSO) ROX->Mix Purify Purification (e.g., Desalting Column) Mix->Purify QC Determine Degree of Labeling (DOL) (Spectrophotometry) Purify->QC

Workflow for 5-ROX SE antibody conjugation.
Experimental Protocol 1: Antibody Conjugation with 5-ROX SE

This protocol is a self-validating system. The key is to control the molar ratio of dye to antibody to achieve the desired Degree of Labeling (DOL) without compromising antibody function.

  • Antibody Preparation: Dialyze the antibody (typically 1-5 mg/mL) against an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to remove any interfering substances like Tris or glycine.

  • Dye Preparation: Immediately before use, dissolve 5-ROX SE powder in anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction Setup: While gently stirring, add a calculated molar excess of the reactive dye to the antibody solution. A starting point is often a 10-fold molar excess.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the conjugated antibody from unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with a storage buffer like PBS. The labeled antibody will elute first.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate at 280 nm (for protein) and 578 nm (for 5-ROX).[1]

    • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm (A280,corr = A280 - (A578 × 0.21)). Note: The correction factor 0.21 is an approximation for rhodamine dyes.

    • Calculate the DOL using the formula: DOL = (A578 × MAb_MW) / (ε_dye × [MAb_concentration]) Where: MAb_MW is the molecular weight of the antibody (~150,000 g/mol ), and ε_dye is the molar extinction coefficient of 5-ROX (82,000 cm⁻¹M⁻¹).[1]

An optimal DOL is typically between 2 and 7. Over-labeling can lead to antibody precipitation or loss of function, while under-labeling yields a weak signal.

Core Principles of Cross-Reactivity Assessment

Cross-reactivity arises when an antibody, raised against a specific antigen, binds to a different antigen that shares a similar structural region or epitope.[5][7] This is often predictable based on sequence homology; a homology greater than 75% between the immunogen and another protein strongly suggests a high likelihood of cross-reaction.[5][11] The goal of the following experimental assessments is to empirically test for these predicted and unpredicted off-target binding events.

Methodologies for Evaluating Specificity

No single method is sufficient to declare an antibody specific. A multi-pronged approach using orthogonal techniques provides the highest level of confidence. Here, we compare the most robust methods for assessing the specificity of your newly generated 5-ROX SE conjugate.

Western Blot (Immunoblotting)

Principle: Western blotting is the cornerstone for determining antibody specificity against denatured proteins separated by molecular weight.[12] A single, sharp band at the expected molecular weight of the target protein is a strong indicator of specificity.

G cluster_0 Separation cluster_1 Transfer cluster_2 Detection Lysate Prepare Cell/Tissue Lysate PAGE Run SDS-PAGE Lysate->PAGE Transfer Transfer Proteins to Membrane PAGE->Transfer Block Block Membrane Transfer->Block Incubate Incubate with 5-ROX SE-Ab Block->Incubate Image Fluorescent Imaging Incubate->Image

Direct fluorescent Western blot workflow.
Experimental Protocol 2: Direct Fluorescent Western Blot

  • Sample Preparation: Prepare protein lysates from cells or tissues known to express (positive control) and not express (negative control) the target antigen.

  • SDS-PAGE: Separate 20-50 µg of each lysate by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a low-fluorescence PVDF membrane.[12]

  • Blocking: Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific binding.[13][14]

  • Primary Antibody Incubation: Incubate the membrane with the 5-ROX SE conjugated antibody at a predetermined optimal concentration (typically 1-10 µg/mL) in blocking buffer, overnight at 4°C with gentle agitation.[14]

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound antibody.

  • Imaging: Image the membrane on a fluorescent imager equipped with the appropriate excitation and emission filters for 5-ROX (Ex: ~578 nm, Em: ~604 nm).

Data Interpretation
Result Interpretation Confidence in Specificity
Single band at expected MW in positive control; no band in negative control.High specificity for the target protein.High
Single band at expected MW, but also faint bands at other MWs.Potential cross-reactivity with other proteins.Medium
Multiple strong bands in both positive and negative controls.Low specificity; significant cross-reactivity.Low
Immunohistochemistry (IHC) / Immunofluorescence (IF)

Principle: For therapeutic antibodies, a Tissue Cross-Reactivity (TCR) study is a regulatory expectation.[6][8] This involves using IHC/IF to screen the conjugated antibody against a panel of normal human (and relevant animal) tissues to identify both on-target and off-target binding in a native cellular context.[6][7]

G cluster_0 Tissue Preparation cluster_1 Staining cluster_2 Imaging Section Prepare Frozen Tissue Sections Fix Fix & Permeabilize (if needed) Section->Fix Block Block with Normal Serum Fix->Block Incubate Incubate with 5-ROX SE-Ab Block->Incubate Wash Wash Excess Antibody Incubate->Wash Mount Mount with Antifade Medium Wash->Mount Image Fluorescence Microscopy Mount->Image

Immunofluorescence staining workflow.
Experimental Protocol 3: Direct Immunofluorescence on Frozen Tissues

  • Tissue Preparation: Use cryo-sectioned, unfixed frozen tissues, as they best preserve antigenicity for TCR studies.[8] A standard panel includes up to 38 different human tissues.[7]

  • Fixation: Briefly fix sections with cold acetone or methanol, if required by the antibody.

  • Blocking: Block sections for at least 1 hour with a buffer containing normal serum from a species other than the one the primary antibody was raised in, to prevent non-specific binding.

  • Primary Antibody Incubation: Apply the 5-ROX SE conjugated antibody at its optimal dilution and incubate overnight at 4°C in a humidified chamber.

  • Washing: Gently wash the slides three times with PBS.

  • Counterstaining & Mounting: Counterstain nuclei with DAPI, then mount with an anti-fade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope, noting the specific cell types and subcellular locations that are stained.

Data Interpretation
Staining Pattern Interpretation Implication
Staining only in expected cell types/tissues.On-target binding confirmed.High confidence in specificity for the intended application.
Staining in unexpected cell types/tissues.Potential off-target binding (cross-reactivity).[6]Requires further investigation to identify the off-target protein. May indicate potential toxicity.
High background across all tissues.Non-specific binding, possibly due to suboptimal antibody concentration or blocking.[15]Optimize protocol; if persistent, may indicate a poor quality conjugate.
Flow Cytometry

Principle: Flow cytometry is a powerful high-throughput method for assessing antibody binding to cell surface or intracellular antigens on a diverse range of cell types simultaneously.[16][17] It is ideal for screening for cross-reactivity against different hematopoietic cell lineages or a panel of cell lines.

Experimental Protocol 4: Cell-Based Cross-Reactivity Screen
  • Cell Preparation: Prepare single-cell suspensions of various cell lines or primary cells (e.g., PBMCs). Include positive and negative control cell types.

  • Fc Blocking: Incubate cells with an Fc-blocking reagent (e.g., human IgG) for 15 minutes to prevent non-specific binding to Fc receptors.[18]

  • Staining: Aliquot approximately 1 x 10⁶ cells per tube and add the optimally titrated 5-ROX SE conjugated antibody. Incubate for 30 minutes at 4°C in the dark.[18]

  • Washing: Wash the cells twice with a suitable buffer (e.g., PBS with 2% FBS) to remove unbound antibody.[16]

  • Acquisition: Resuspend cells in buffer and acquire data on a flow cytometer.

  • Analysis: Gate on the cell populations of interest and analyze the fluorescence intensity shift compared to unstained or isotype controls.

Data Interpretation
Result Interpretation
High fluorescence shift only in the target-expressing cell line.Specific binding to the target antigen.
Fluorescence shift observed in non-target cell lines.Potential cross-reactivity with a surface antigen on those cells.
Broad, low-level shift across all cell types.Possible non-specific binding or issues with the conjugate.

Performance Comparison with Alternative Fluorophores

While 5-ROX is a robust dye, the choice of fluorophore can impact experimental outcomes. The selection should be based on the specific instrument and experimental design, particularly for multiplexing.

DyeExcitation Max (nm)Emission Max (nm)Brightness (ε x Φ)Key Advantages
5-ROX 578604~77,080[1]Single isomer for consistency; good for the orange/red channel.
Alexa Fluor™ 594 590617Lower than 5-ROXExcellent photostability, less pH-sensitive.[19]
Cy3 550570HighBright and photostable, spectrally distinct from 5-ROX.
Cy5® 649670Very HighVery high extinction coefficient; ideal for far-red detection to avoid autofluorescence.[19]

Brightness is the product of the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ). Data is compiled from multiple sources and should be considered approximate.

Conclusion: A Commitment to Rigorous Validation

The assessment of cross-reactivity is not a mere checkbox exercise; it is a fundamental validation step that underpins the reliability of any study using a 5-ROX SE conjugated antibody. A single method is insufficient. True scientific integrity demands an orthogonal approach, combining techniques like Western blotting, IHC/IF, and flow cytometry to build a comprehensive specificity profile. By understanding the principles behind each assay and meticulously executing these validation protocols, researchers can ensure their data is not only reproducible but also unequivocally trustworthy.

References

Comparative

A Researcher's Guide to Long-Term Cell Tracking: An In-Depth Evaluation of 5-ROX SE

In the intricate landscape of cellular research, the ability to meticulously track cell populations over time is fundamental to understanding dynamic processes such as immune responses, cancer progression, and developmen...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of cellular research, the ability to meticulously track cell populations over time is fundamental to understanding dynamic processes such as immune responses, cancer progression, and developmental biology. This guide offers a comprehensive evaluation of 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX SE), a fluorescent dye with potential for long-term cell tracking. We will explore its underlying mechanism, critically compare its performance against established alternatives, and provide robust experimental protocols to empower your research.

The Fundamental Chemistry of Amine-Reactive Dyes for Cell Tracking

5-ROX SE is a member of the rhodamine family of fluorescent dyes, known for their brightness and photostability.[1] Its utility in cell tracking stems from the succinimidyl ester (SE) functional group.[2][3][4][5] This group readily reacts with primary amines on intracellular proteins, forming stable covalent amide bonds.[6] This covalent linkage is the cornerstone of its application in long-term studies. Once inside the cell, the dye is securely anchored to these proteins, minimizing leakage and ensuring that the fluorescent signal is passed down to daughter cells upon division.[7][8] This predictable halving of fluorescence intensity with each cell division is a key feature that allows for the quantitative analysis of cell proliferation.[9][10][11][12]

G 5_ROX_SE 5-ROX SE (Cell Permeable) Cell Live Cell with Intracellular Proteins 5_ROX_SE->Cell Diffusion into Cytoplasm Labeled_Cell Covalently Labeled Fluorescent Cell Cell->Labeled_Cell Covalent Reaction with Protein Amines Cell_Division Cell Division Labeled_Cell->Cell_Division Daughter_Cells Daughter Cells with Halved Fluorescence Cell_Division->Daughter_Cells

Figure 1. Mechanism of cell labeling by 5-ROX SE and subsequent proliferation tracking.

Performance Metrics: A Critical Look at 5-ROX SE

The efficacy of a long-term cell tracker is judged by several key performance indicators. Let's evaluate 5-ROX SE against these criteria.

  • Fluorescence and Photostability: As a rhodamine dye, 5-ROX exhibits a strong fluorescence profile with an excitation maximum around 570-575 nm and an emission maximum in the range of 591-602 nm.[1][4][13] This places it in the orange-red region of the spectrum, making it compatible with common laser lines (e.g., 561 nm) and filter sets in flow cytometers and fluorescence microscopes. Rhodamine dyes are generally regarded for their high photostability, a crucial attribute for long-term imaging studies.

  • Cytotoxicity and Cellular Perturbation: A significant concern with any intracellular label is its potential to induce toxicity or alter normal cellular behavior. While specific cytotoxicity data for 5-ROX SE in long-term cell tracking is not as extensively published as for other dyes, the general class of succinimidyl ester dyes can be toxic at higher concentrations.[14][15][16][17] It is therefore imperative for researchers to perform dose-response experiments to identify the optimal concentration that provides bright, stable labeling without compromising cell viability or proliferation kinetics.

  • Signal Retention and Proliferation Analysis: The covalent nature of the bond formed by 5-ROX SE with intracellular proteins ensures excellent retention of the fluorescent signal within the labeled cells.[6] As cells divide, the dye is distributed equally among the progeny, leading to a stepwise halving of fluorescence intensity.[9][11] This allows for the resolution of distinct cell generations as separate peaks in a flow cytometry histogram.

Comparative Analysis: 5-ROX SE vs. Established Alternatives

To provide a comprehensive evaluation, it is essential to compare 5-ROX SE with other widely used long-term cell tracking dyes, namely Carboxyfluorescein succinimidyl ester (CFSE) and the CellTrace™ Violet family of dyes.

Feature5-ROX SECFSECellTrace™ Violet
Excitation/Emission (nm) ~575 / ~602[4]~494 / ~521[11]~405 / ~450[18][19]
Laser Compatibility Yellow-Green (561 nm)Blue (488 nm)Violet (405 nm)
Fluorescence Color Orange-RedGreenViolet
Primary Advantages Bright and photostable rhodamine dye.Very bright signal, extensive historical use.[7][9]Low cytotoxicity, excellent for multiplexing.[10][18]
Potential Considerations Less documented for cell proliferation than CFSE.Can exhibit higher cytotoxicity, potential spectral overlap with green fluorophores (e.g., GFP).[15]Moderate brightness compared to CFSE.
Mechanism Amine-reactive succinimidyl ester.[2][3][4][5]Amine-reactive succinimidyl ester.[7][8]Amine-reactive succinimidyl ester.[10][12][18][19]

Table 1. A head-to-head comparison of key characteristics of long-term cell tracking dyes.

Expert Insights:

  • CFSE has long been the benchmark for cell proliferation assays due to its exceptionally bright fluorescence.[7][9] However, it is known to have a narrower range between effective labeling and cytotoxicity, and its green emission can be a limitation in multicolor experiments involving GFP-expressing cells.[15]

  • CellTrace™ Violet offers a significant advantage in multicolor panel design by utilizing the violet laser, thereby reducing spectral overlap with more common fluorophores.[18] It is also recognized for its low cytotoxicity, making it a preferred choice for sensitive cell types.[10][18]

  • 5-ROX SE positions itself as a valuable option in the orange-red spectral range. Its primary advantage lies in providing an additional color for complex multiplexing experiments, especially when the green and violet channels are occupied. While its use in proliferation studies is less documented than CFSE, its chemical properties suggest comparable functionality.

Detailed Experimental Protocol for Cell Labeling with 5-ROX SE

This protocol provides a robust starting point for labeling cells with 5-ROX SE. Crucially, the optimal dye concentration and incubation time should be empirically determined for each cell type to minimize toxicity while achieving bright, uniform labeling.

Materials:

  • 5-ROX SE[20][21]

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Complete cell culture medium (containing serum)

  • Cells in a single-cell suspension

Procedure:

  • Preparation of 5-ROX SE Stock Solution:

    • Dissolve 5-ROX SE in anhydrous DMSO to create a 5 mM stock solution.

    • Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[5][20]

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed, serum-free medium or PBS. The absence of serum is critical at this stage as it contains amines that would compete for reaction with the dye.

  • Cell Staining:

    • Dilute the 5-ROX SE stock solution into the serum-free cell suspension to achieve a final working concentration. A starting range of 0.5-5 µM is recommended for initial optimization.

    • Incubate the cells for 15-20 minutes at 37°C, protected from light. Gentle agitation during incubation can promote uniform labeling.

  • Quenching and Washing:

    • Stop the labeling reaction by adding at least 5 volumes of complete culture medium (containing serum). The proteins in the serum will quench any unreacted dye.

    • Incubate for an additional 5-10 minutes.

    • Pellet the cells by centrifugation (e.g., 300-400 x g for 5 minutes).

    • Discard the supernatant and wash the cells at least twice with complete culture medium to ensure the removal of all unbound dye.

  • Final Preparation and Analysis:

    • Resuspend the labeled cells in fresh, complete culture medium.

    • A small aliquot of cells should be analyzed immediately by flow cytometry to determine the initial staining intensity (Day 0 sample).

    • The remaining cells can be placed into culture for your long-term experiment and analyzed at subsequent time points.

G cluster_prep Preparation cluster_stain Staining cluster_wash Washing cluster_analysis Analysis Stock_Solution Prepare 5 mM 5-ROX SE in DMSO Cell_Suspension Prepare Single-Cell Suspension in Serum-Free Medium Add_Dye Add 5-ROX SE to Cells (Titrate 0.5-5 µM) Cell_Suspension->Add_Dye Incubate Incubate 15-20 min at 37°C (Protect from Light) Add_Dye->Incubate Quench Quench Reaction with Complete (Serum-Containing) Medium Incubate->Quench Wash_1 Centrifuge and Wash with Complete Medium Quench->Wash_1 Wash_2 Repeat Wash Step Wash_1->Wash_2 Resuspend_Final Resuspend in Fresh Medium Wash_2->Resuspend_Final Analyze Acquire Day 0 Sample and Begin Experiment Resuspend_Final->Analyze

Figure 2. A step-by-step experimental workflow for labeling cells with 5-ROX SE.

Concluding Remarks and Future Perspectives

5-ROX SE presents itself as a capable and valuable tool for long-term cell tracking and proliferation analysis. Its bright, photostable fluorescence in the orange-red spectrum makes it an excellent choice for inclusion in multicolor fluorescence studies, complementing the more traditional green and violet dyes. While it may not have the extensive publication record of CFSE for proliferation assays, its fundamental chemical properties and mechanism of action are directly analogous.

For researchers and drug development professionals, the key to successfully employing 5-ROX SE lies in meticulous optimization. By carefully titrating the dye concentration and validating its minimal impact on cellular health, 5-ROX SE can be a powerful reagent for elucidating complex cellular dynamics over time.

References

  • Vertex AI Search. (n.d.). CellTrace™ Violet Cell Proliferation Kit, for flow cytometry 180 Assays | Buy Online.
  • Creative Bioarray. (n.d.). CFSE Cell Proliferation Assay.
  • STEMCELL Technologies. (n.d.). CFDA-SE | Cell Proliferation and Tracking Dye.
  • PubMed. (2022). CellTrace™ Violet Flow Cytometric Assay to Assess Cell Proliferation.
  • Thermo Fisher Scientific - HK. (n.d.). CellTrace CFSE Cell Proliferation Kit Protocol.
  • BD Biosciences. (n.d.). Tracking cell proliferation with CFSE.
  • LabMart Limited. (n.d.). Invitrogen™ CellTrace™ Violet Cell Proliferation Kit, for flow cytometry.
  • BioGems. (n.d.). CFSE.
  • Springer Nature Experiments. (n.d.). CellTrace™ Violet Flow Cytometric Assay to Assess Cell Proliferation.
  • FluoroFinder. (n.d.). CellTrace Violet Dye Profile.
  • MedChemExpress. (n.d.). 5-Carboxy-X-rhodamin N-succinimidyl ester (5-ROX, SE) | Labeling Reagent.
  • MedChemExpress. (n.d.). 5-ROX (Synonyms: 5-Carboxy-X-rhodamine).
  • ABP Biosciences. (n.d.). 5(6)-ROX, SE [5-(and-6)-Carboxy-X-rhodamine, succinimidyl ester].
  • ABP Biosciences. (n.d.). 5-ROX, SE [5-Carboxy-X-rhodamine, succinimidyl ester].
  • AAT Bioquest. (n.d.). 5-ROX, SE [5-Carboxy-X-rhodamine, succinimidyl ester] CAS 209734-74-7.
  • Confocal. (n.d.). 5(6)-ROX, SE [5-(and-6)-Carboxy-X-rhodamine, succinimidyl ester] - Mixed isomers - 25 mg.
  • NIH. (n.d.). Evaluation Of Stability And Sensitivity Of Cell Fluorescent Labels When Used for Cell Migration.
  • Feinberg Labs. (n.d.). Labeling Cells with Live Dyes This protocol provides a way to stain live cells by using the following three dyes from Molecular.
  • Biotium. (n.d.). ViaFluor® SE Cell Proliferation Kits.
  • Thermo Fisher Scientific - ES. (n.d.). Cell Tracking.
  • Biocompare. (n.d.). Cell Tracking Kits.
  • Thermo Fisher Scientific. (n.d.). 5-ROX, SE (5-Carboxy-X-Rhodamine, Succinimidyl Ester), single isomer 5 mg | Buy Online.
  • AxisPharm. (n.d.). Rox (carboxy-X-rhodamine) Dye.
  • Thermo Fisher Scientific - US. (2011, October 4). Tracking Cells Through Time and Space.
  • Fisher Scientific. (n.d.). Invitrogen™ 5-ROX, SE (5-Carboxy-X-Rhodamine, Succinimidyl Ester), single isomer.
  • University of Pennsylvania. (n.d.). Protocol for labeling cells with CFDA-SE (Carboxyfluorescein Diacetate Succinimidyl Ester).
  • Cambridge Bioscience. (n.d.). 5-CARBOXY-X-Rhodamine, SE (5-ROX, SE) - Biotium.
  • Click Chemistry Tools. (n.d.). 5-ROX (5-CARBOXY-X-RHODAMINE) DESCRIPTION SPECIFICATIONS.
  • Cytologics. (n.d.). CFSE Labeling Protocol.
  • University of Rochester Medical Center. (n.d.). CFSE Staining.
  • Abcam. (n.d.). CFSE-Cell-Labeling-Kit-protocol-book-v2-ab113853.docx.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-Carboxy-X-rhodamine N-succinimidyl ester (5-ROX, SE)

For Researchers, Scientists, and Drug Development Professionals The safe handling and disposal of reactive chemical reagents like 5-Carboxy-X-rhodamine N-succinimidyl ester (5-ROX, SE) are paramount for ensuring a secure...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The safe handling and disposal of reactive chemical reagents like 5-Carboxy-X-rhodamine N-succinimidyl ester (5-ROX, SE) are paramount for ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential safety and logistical information, including detailed operational and disposal plans for 5-ROX, SE, to foster a culture of safety and responsibility in the laboratory.

Understanding the Compound: Reactivity and Hazards

5-Carboxy-X-rhodamine N-succinimidyl ester is an amine-reactive fluorescent dye widely used for labeling biomolecules such as proteins and nucleic acids.[1][2] The key to its utility lies in the N-succinimidyl ester (NHS) group, which is highly reactive towards primary amines, forming stable amide bonds.[3] However, this reactivity also classifies it as a potentially hazardous substance that requires careful handling and deactivation before disposal.[4]

The primary hazard associated with 5-ROX, SE is its potential to cause skin, eye, and respiratory irritation.[5][6] Therefore, adherence to strict safety protocols is non-negotiable. The NHS ester group is also highly susceptible to hydrolysis, a reaction with water that regenerates the carboxylic acid and renders the dye inactive for conjugation.[3][7] This characteristic is exploited in the deactivation protocols outlined below.

Material Properties Summary

PropertyValue
Molecular Formula C₃₇H₃₃N₃O₇[1][8]
Molecular Weight 631.67 g/mol [1][8]
Appearance Dark violet or dark red powder/solid[1][9][10]
Solubility Good in DMF, DMSO[1][9][10]
Storage Conditions -20°C, protect from light and moisture[1][9][11]
Hazard Codes H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5][6]
Core Principles of 5-ROX, SE Disposal

The fundamental principle for the safe disposal of 5-ROX, SE is deactivation . Before any waste containing this compound is disposed of, the reactive NHS ester group must be quenched to render it non-hazardous.[4] This is typically achieved through one of two primary methods:

  • Hydrolysis: Reaction with water or a basic solution to break the ester linkage.[3][12]

  • Aminolysis: Reaction with an excess of a primary amine-containing compound (e.g., Tris buffer or glycine) to consume the reactive ester.[4]

All waste streams, including unused stock solutions, spent reaction mixtures, and contaminated solid materials, must undergo a deactivation step before being processed through your institution's hazardous waste program.[4][13]

Disposal Workflow Diagram

G cluster_0 Waste Generation & Segregation cluster_1 Deactivation Protocols cluster_2 Final Disposal start Identify 5-ROX, SE Waste waste_type Determine Waste Type start->waste_type solid_waste Contaminated Solid Waste (Gloves, Tips, Tubes) waste_type->solid_waste Solid liquid_waste Liquid Waste (Stock Solutions, Reactions) waste_type->liquid_waste Liquid solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container quench_amine Amine Quenching (e.g., 1M Tris-HCl, pH 8.0) liquid_waste->quench_amine quench_hydrolysis Base Hydrolysis (e.g., 1M NaOH) liquid_waste->quench_hydrolysis liquid_container Collect in Labeled Hazardous Liquid Waste Container quench_amine->liquid_container neutralize Neutralize to pH 6-9 quench_hydrolysis->neutralize neutralize->liquid_container disposal_program Dispose via Institutional Hazardous Waste Program solid_container->disposal_program liquid_container->disposal_program

Caption: Decision workflow for the safe disposal of 5-ROX, SE waste.

Detailed Experimental Protocols for Deactivation

Personal Protective Equipment (PPE) is mandatory for all procedures. This includes:

  • Safety glasses or goggles[12]

  • Chemical-resistant gloves (e.g., nitrile)[12]

  • A lab coat[12]

  • Use of a chemical fume hood is required for handling stock solutions and during deactivation procedures.[4]

Protocol 1: Deactivation of Concentrated 5-ROX, SE Solutions (e.g., unused stock in DMSO or DMF)

This protocol is for inactivating unused or expired stock solutions of the reagent.

Method A: Amine Quenching This method is effective and commonly used for quenching amine-reactive compounds.[4]

  • Preparation: In a designated chemical fume hood, place a stir bar into a beaker or flask that is large enough to hold the 5-ROX, SE solution and the quenching solution.

  • Transfer: Carefully transfer the concentrated 5-ROX, SE solution into the prepared container.

  • Quenching: While stirring, slowly add a quenching solution of 1 M Tris-HCl (pH 8.0) or 1 M glycine. A significant molar excess of the quenching agent should be used to ensure complete reaction.[4]

  • Reaction: Allow the reaction to proceed for at least one hour at room temperature with continuous stirring.[4] This ensures the complete deactivation of the NHS ester.

  • Disposal: The resulting quenched solution should be collected in a clearly labeled hazardous chemical waste container for disposal through your institution's environmental health and safety program.[4]

Method B: Base-Catalyzed Hydrolysis This method uses a strong base to rapidly hydrolyze the NHS ester.[12]

  • Preparation: In a chemical fume hood, prepare a 1 M Sodium Hydroxide (NaOH) solution.

  • Dissolution: For every 1 mg of 5-ROX, SE, use at least 1 mL of a suitable organic solvent (e.g., DMSO, DMF) to ensure it is fully dissolved.

  • Hydrolysis: Slowly add the 1 M NaOH solution to the dissolved ester solution while stirring. A 2:1 molar excess of NaOH to the ester is recommended to ensure complete hydrolysis.[12]

  • Reaction: Allow the mixture to stir at room temperature for at least 4-5 hours to ensure the hydrolysis is complete.[12] The NHS ester is hydrolyzed into its corresponding carboxylic acid and N-hydroxysuccinimide, which are less reactive.[12]

  • Neutralization: After the hydrolysis period, carefully neutralize the solution to a pH between 6 and 9 by slowly adding 1 M Hydrochloric Acid (HCl).[12] Use pH paper to monitor the pH.

  • Disposal: Transfer the neutralized solution into a clearly labeled hazardous waste container.[12] The label should indicate "Waste 5-Carboxy-X-rhodamine, hydrolyzed solution" and the date.

Protocol 2: Deactivation of Dilute Aqueous Solutions (e.g., spent labeling reactions, buffers)

This protocol is for waste generated from experimental procedures.

  • pH Adjustment: Adjust the pH of the dilute aqueous waste solution to >8.0 using a suitable base (e.g., 1 M NaOH) to facilitate hydrolysis.

  • Quenching (Optional but Recommended): Add a small amount of a concentrated amine solution (e.g., 1 M Tris-HCl, pH 8.0) to the waste solution and stir.

  • Reaction: Let the solution stand for at least one hour at room temperature to ensure complete deactivation.

  • Neutralization: Neutralize the solution to a pH between 6 and 9.[14]

  • Collection: Collect the treated solution in a designated hazardous aqueous waste container. Do not pour down the drain unless specifically permitted by your local regulations for neutralized, non-hazardous fluorescent dye solutions.[15]

Protocol 3: Disposal of Contaminated Solid Waste

This protocol covers all solid materials that have come into contact with 5-ROX, SE.

  • Segregation: All solid waste, including pipette tips, tubes, gloves, and contaminated wipes, should be considered hazardous.[13]

  • Collection: Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container.[4] This container must be sealable and compatible with the waste.[13]

  • Disposal: Do not attempt to decontaminate solid waste by rinsing.[4] Dispose of the sealed container through your institution's hazardous waste program.[13]

Decontamination Procedures

Following any handling or disposal activities, it is crucial to decontaminate the work area and any equipment used.

  • Wipe Down: Thoroughly wipe down the work surface (fume hood, benchtop) and any contaminated equipment with soap and water.[12]

  • Solvent Rinse: For persistent residues, a rinse with a suitable solvent like ethanol or acetone may be necessary, followed by a final soap and water wash.

  • Waste Disposal: Dispose of all contaminated cleaning materials (e.g., paper towels, wipes) as solid hazardous waste, as described in Protocol 3.[12]

Regulatory Compliance

It is the responsibility of the Principal Investigator and all laboratory personnel to be aware of and comply with all federal, state, and local regulations regarding hazardous waste disposal.[16][17] Always consult your institution's Chemical Hygiene Plan and Environmental Health and Safety (EHS) office for specific guidance and procedures.[17][18] The Occupational Safety & Health Administration (OSHA) and the Environmental Protection Agency (EPA) provide guidelines that must be followed for laboratory waste.[13]

By adhering to these procedures, researchers can ensure the safe and responsible disposal of 5-Carboxy-X-rhodamine N-succinimidyl ester, protecting themselves, their colleagues, and the environment.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • Needle.Tube. (n.d.). Safety Measures for Hazardous Chemicals in Hospital Laboratories: Compliance with OSHA Guidelines and Best Practices. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Missouri S&T. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • Anaspec. (2021, March 18). Safety Data Sheet (SDS). Retrieved from [Link]

  • OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

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Handling

Mastering the Handling of 5-Carboxy-X-rhodamine N-succinimidyl Ester: A Guide to Safe and Effective Use

For the modern researcher navigating the complexities of bioconjugation and fluorescence-based assays, precision and safety are paramount. 5-Carboxy-X-rhodamine N-succinimidyl ester (5-ROX, SE) is a powerful tool for lab...

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher navigating the complexities of bioconjugation and fluorescence-based assays, precision and safety are paramount. 5-Carboxy-X-rhodamine N-succinimidyl ester (5-ROX, SE) is a powerful tool for labeling proteins, nucleic acids, and other biomolecules.[1][2][3] However, its utility is matched by its sensitivity and potential hazards. This guide provides a comprehensive, step-by-step framework for the safe and effective handling of this amine-reactive dye, from initial receipt to final disposal, ensuring both the integrity of your experiments and the safety of your laboratory personnel.

Understanding the Reagent: Hazard Profile and Chemical Reactivity

5-Carboxy-X-rhodamine N-succinimidyl ester is classified as a hazardous substance, primarily causing skin, eye, and respiratory system irritation.[4] The core of its functionality lies in the N-succinimidyl ester (NHS ester) group, which is highly reactive towards primary amines.[5][6] This reactivity, however, also makes the compound highly susceptible to hydrolysis in the presence of moisture, which would render it incapable of labeling your target molecule.[7] Therefore, meticulous handling in a dry environment is critical.

Hazard Identification:

Hazard StatementClassificationPrecautionary Measures
H315Causes skin irritationP264, P280, P302+P352
H319Causes serious eye irritationP280, P305+P351+P338
H335May cause respiratory irritationP261, P271

Data sourced from Sigma-Aldrich Safety Data Sheet.[4]

The Workflow of Safety: From Receipt to Disposal

The following diagram outlines the critical decision points and safety protocols for handling 5-Carboxy-X-rhodamine N-succinimidyl ester. Adherence to this workflow is essential for minimizing risk and ensuring experimental success.

cluster_pre Pre-Handling cluster_handling Handling & Experimentation cluster_post Post-Handling Receipt & Inspection Receipt & Inspection Secure Storage Secure Storage Receipt & Inspection->Secure Storage Equilibration Equilibration Secure Storage->Equilibration Weighing & Reconstitution Weighing & Reconstitution Equilibration->Weighing & Reconstitution Labeling Reaction Labeling Reaction Weighing & Reconstitution->Labeling Reaction Waste Segregation Waste Segregation Labeling Reaction->Waste Segregation Disposal Disposal Waste Segregation->Disposal

Caption: Key decision points and safety protocols for handling 5-Carboxy-X-rhodamine N-succinimidyl ester.

Essential Personal Protective Equipment (PPE)

Given the hazardous nature of 5-Carboxy-X-rhodamine N-succinimidyl ester, the use of appropriate PPE is mandatory. The following table details the required equipment and the rationale for its use.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical safety goggles or a face shieldRequired to protect against splashes and airborne particles of the powdered dye, which can cause serious eye irritation.[4][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Essential to prevent skin contact, which can cause irritation.[4][8] Gloves should be inspected before use and changed immediately if contaminated.[8]
Body Protection Laboratory coatA standard lab coat is necessary to protect skin and clothing from potential splashes and spills.[8]
Respiratory Protection N95 dust mask or use in a chemical fume hoodRecommended when handling the powdered form to avoid inhalation, which can lead to respiratory tract irritation.[4] All handling should be conducted in a well-ventilated area.[6][9]

Step-by-Step Handling and Experimental Use

Storage and Preparation

Proper storage is crucial to maintain the reactivity of the NHS ester.[7]

  • Upon Receipt: Visually inspect the container for any signs of damage.

  • Storage: Store the vial at -20°C in a desiccated environment, protected from light.[1][4][10] The container must be tightly sealed to prevent moisture ingress.[7]

  • Equilibration: Before opening, allow the vial to warm to room temperature. This critical step prevents condensation of atmospheric moisture inside the vial, which would hydrolyze the reactive NHS ester.[7][9]

Reconstitution of the Dye

Due to the moisture sensitivity of the NHS ester, reconstitution must be performed using an anhydrous solvent.[5][7]

  • Environment: Conduct all weighing and reconstitution steps in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[6][9]

  • Solvent Selection: Use high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution.[5][11]

  • Procedure:

    • Carefully weigh the desired amount of the powdered dye.

    • Add the anhydrous solvent to the vial to create a stock solution, typically at a concentration of 10 mg/mL.[12]

    • Vortex briefly to ensure the dye is fully dissolved.[5]

    • Crucially, prepare the stock solution fresh for each experiment, as the reactive compound is not stable in solution for extended periods. [11][12]

Labeling Reaction

The labeling reaction targets primary amines on the biomolecule.

  • Buffer Considerations: The reaction should be performed in a buffer at a slightly basic pH (typically 8.0-8.5) to ensure the target amine groups are deprotonated and available for reaction.[5][11] It is imperative to use buffers that do not contain primary amines, such as Tris, as these will compete with the target molecule for the dye.[5][11][13] Suitable buffers include sodium borate or sodium bicarbonate.[5]

  • Reaction Quenching: After the desired incubation time, the reaction can be quenched by adding a buffer containing primary amines, such as Tris-HCl or glycine, to a final concentration of 50-100 mM.[5] This step consumes any unreacted NHS ester.[14]

Spill Management and Decontamination

In the event of a spill, prompt and correct action is necessary to mitigate exposure and contamination.

  • Area Evacuation and Ventilation: Alert personnel in the immediate area and ensure adequate ventilation.

  • PPE: Don appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup:

    • For solid powder: Carefully sweep up the material to avoid creating dust.[8] Place the swept material into a sealed and clearly labeled container for disposal.[8]

    • For solutions: Absorb the spill with an inert material such as vermiculite or dry sand.[9] Collect the absorbed material and place it in a sealed container for chemical waste disposal.[9]

  • Decontamination: Clean the spill area thoroughly with soap and water.

Waste Disposal Plan

All waste contaminated with 5-Carboxy-X-rhodamine N-succinimidyl ester must be treated as hazardous chemical waste.[8][15] Improper disposal can lead to environmental contamination, as rhodamine dyes are toxic to aquatic life.[8][15]

cluster_waste Waste Segregation Solid Waste Contaminated PPE (gloves, tips, etc.) Empty Vials Labeled Hazardous Waste Container Labeled Hazardous Waste Container Solid Waste->Labeled Hazardous Waste Container Liquid Waste Unused Stock Solution Reaction Mixtures Liquid Waste->Labeled Hazardous Waste Container EHS Disposal EHS Disposal Labeled Hazardous Waste Container->EHS Disposal

Caption: A logical flow diagram for the proper segregation and disposal of waste.

Disposal Protocol:

  • Segregate Waste: Do not mix this chemical waste with general laboratory trash.[14]

  • Solid Waste: Collect all contaminated solid materials, including gloves, pipette tips, and empty vials, in a designated hazardous waste container.[14][15]

  • Liquid Waste: Collect all unused stock solutions and reaction mixtures in a separate, clearly labeled hazardous waste container.[8]

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[8][15] Under no circumstances should this material be disposed of down the drain. [8]

By adhering to these detailed procedures, researchers can confidently and safely utilize 5-Carboxy-X-rhodamine N-succinimidyl ester, ensuring the generation of high-quality, reproducible data while maintaining a secure laboratory environment.

References

  • A Technical Guide to the Storage and Handling of Amine-Reactive Fluorescent Dyes. Benchchem.
  • Proper Disposal Procedures for Rhodamine 6G. Benchchem.
  • How should rhodamines be disposed of?. AAT Bioquest.
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  • Safety Data Sheet for 5-ROX, SE [5-Carboxy-X-rhodamine, succinimidyl ester]. AAT Bioquest.
  • Personal protective equipment for handling m-PEG5-succinimidyl carbonate. Benchchem.
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  • Personal protective equipment for handling Mal-PEG36-NHS ester. Benchchem.
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  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.
  • 5-Carboxy-X-rhodamine, succinimidyl ester. Biosynth.
  • 5-ROX NHS Ester. Vector Labs.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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